molecular formula C9H12O B8541418 Nona-3,6-diyn-1-ol CAS No. 57386-91-1

Nona-3,6-diyn-1-ol

Cat. No.: B8541418
CAS No.: 57386-91-1
M. Wt: 136.19 g/mol
InChI Key: ASBDYPIHQWUNHE-UHFFFAOYSA-N
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Description

Nona-3,6-diyn-1-ol (CAS 57386-91-1) is a valuable intermediate in organic synthesis and chemical research. This compound, with a molecular formula of C9H12O and a molecular weight of 136.19 g/mol, serves as a key precursor for the synthesis of more complex molecules . Its primary research value lies in its role as a building block for unsaturated compounds. It is a direct precursor to (E,Z)-3,6-nonadien-1-ol, a compound used in the flavor and fragrance industry for its characteristic sweet, waxy, and fresh green notes reminiscent of melon and pear . Furthermore, Nona-3,6-diyn-1-ol has been utilized as a critical intermediate in the synthesis of insect pheromones, making it relevant for studies in agrochemistry and pest management . The diyne functionality of this molecule provides a versatile handle for further chemical transformations, including selective reduction to diene systems, offering researchers a versatile tool for constructing complex alkenol structures . This product is intended for research purposes and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57386-91-1

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

nona-3,6-diyn-1-ol

InChI

InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h10H,2,5,8-9H2,1H3

InChI Key

ASBDYPIHQWUNHE-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC#CCCO

Origin of Product

United States

Foundational & Exploratory

The Chemistry and Applications of Nona-3,6-diyn-1-ol (CAS 57386-91-1): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nona-3,6-diyn-1-ol (CAS 57386-91-1) is a highly versatile C9 alkynyl building block that serves as a critical intermediate in advanced organic synthesis. For researchers and drug development professionals, this skipped diyne is primarily utilized as a precursor for synthesizing complex insect pheromones, green leaf volatiles (GLVs), and high-value fragrance compounds such as (E,Z)-3,6-nonadien-1-ol[1]. Because the molecule contains both a terminal hydroxyl group and two internal alkyne moieties, it offers a unique scaffold for stereoselective functionalization. This whitepaper provides an in-depth mechanistic guide to the synthesis, stereoselective reduction, and downstream oxidation of nona-3,6-diyn-1-ol.

Physicochemical Profiling

Understanding the physical and chemical parameters of nona-3,6-diyn-1-ol is essential for optimizing reaction conditions, particularly regarding thermal stability and solvent compatibility. The quantitative data below summarizes the core properties of the compound[2][3].

Table 1: Physicochemical and Safety Data for Nona-3,6-diyn-1-ol

ParameterSpecification
CAS Number 57386-91-1
Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
IUPAC Name nona-3,6-diyn-1-ol
SMILES String CCC#CCC#CCCO
Commercial Purity ≥ 95%
Storage Temperature 0–8 °C (Refrigerated)
GHS Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)

Upstream Synthesis: C-C Bond Formation via Alkyne Coupling

The construction of the C9 backbone of nona-3,6-diyn-1-ol is achieved through a copper-mediated cross-coupling reaction between a terminal alkyne and an alkyl electrophile.

Mechanistic Rationale

The synthesis relies on the coupling of but-3-yn-1-ol with pent-2-ynyl p-toluenesulfonate (or bromide). The use of a copper catalyst in the presence of a mild base (sodium carbonate) facilitates the deprotonation of the terminal alkyne to form a reactive copper-acetylide intermediate[4]. A critical component of this reaction is the inclusion of Tetrabutylammonium chloride (TBACl). TBACl acts as a phase-transfer catalyst, enhancing the solubility of the inorganic carbonate base in N,N-Dimethylformamide (DMF) and stabilizing the transient copper-acetylide species, thereby driving the nucleophilic substitution forward while minimizing homocoupling artifacts[4].

Protocol 1: Synthesis of Nona-3,6-diyn-1-ol

Self-Validation: The reaction is monitored via Thin Layer Chromatography (TLC) using a KMnO4 stain to track the complete consumption of the terminal alkyne, ensuring no unreacted starting material complicates the purification.

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, suspend but-3-yn-1-ol (1.0 eq), sodium carbonate (1.5 eq), tetrabutylammonium chloride (1.0 eq), and a catalytic amount of copper(I) halide in anhydrous DMF.

  • Cooling & Addition: Cool the well-stirred suspension to -30 °C. Slowly add pent-2-ynyl p-toluenesulfonate (1.1 eq) dropwise to control the exotherm and prevent side reactions.

  • Reaction: Allow the mixture to stir and gradually warm to room temperature overnight.

  • Quenching & Extraction: Quench the reaction with saturated aqueous ammonium chloride to break down the copper complexes. Extract the aqueous layer three times with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield pure nona-3,6-diyn-1-ol.

Downstream Application: Stereoselective Hydrogenation

A primary application of nona-3,6-diyn-1-ol is its conversion to (3Z,6Z)-nona-3,6-dien-1-ol, a process that requires absolute stereocontrol to ensure the cis (Z) configuration of both double bonds.

G A Nickel Acetate in Ethanol B Sodium Borohydride (Reduction) A->B C Colloidal P-2 Nickel (Black Precipitate) B->C D Ethylenediamine (Poisoning/Modifier) C->D E Z-Selective Catalyst System D->E

Caption: Preparation and modification of the P-2 Nickel catalyst for stereoselective alkyne reduction.

Mechanistic Rationale

Standard hydrogenation catalysts, such as Lindlar's catalyst or W-1 Raney nickel, frequently fail when applied to skipped diynes, yielding complex mixtures of E/Z geometric isomers. To achieve near-quantitative Z,Z-selectivity, a P-2 nickel catalyst is generated in situ. The addition of ethylenediamine is the critical mechanistic lever here: it acts as a selective catalyst poison. By binding to the most active sites of the colloidal nickel, ethylenediamine prevents the over-reduction of the alkynes to alkanes and sterically blocks the trans-isomerization pathway, locking the geometry into the cis configuration.

Protocol 2: P-2 Nickel Hydrogenation

Self-Validation: Reaction progress is strictly monitored via Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the diyne mass (m/z 136) and the appearance of the diene mass (m/z 140) without alkane over-reduction.

  • Catalyst Generation: Dissolve nickel acetate in ethanol under an inert atmosphere. Slowly add a solution of sodium borohydride in ethanol until a fine black precipitate (P-2 nickel) forms.

  • Catalyst Modification: Add ethylenediamine to the freshly prepared catalyst suspension and stir for 15 minutes to ensure uniform poisoning.

  • Hydrogenation: Introduce a solution of nona-3,6-diyn-1-ol in ethanol to the flask. Purge the system with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon) at room temperature.

  • Workup: Once GC-MS confirms completion, filter the mixture through a pad of Celite to remove the nickel catalyst. Concentrate the filtrate carefully to obtain (3Z,6Z)-nona-3,6-dien-1-ol.

Oxidation to (3Z,6Z)-Nona-3,6-dienal

The final step in synthesizing high-value GLVs involves oxidizing the primary alcohol to an aldehyde.

G A But-3-yn-1-ol + Pent-2-ynyl sulfonate B Cu-Catalyzed Coupling A->B C Nona-3,6-diyn-1-ol (CAS 57386-91-1) B->C D Stereoselective Hydrogenation (P-2 Ni) C->D E (3Z,6Z)-Nona-3,6-dien-1-ol D->E F DMP Oxidation E->F G (3Z,6Z)-Nona-3,6-dienal F->G

Caption: Synthetic workflow from terminal alkynes to (3Z,6Z)-Nona-3,6-dienal via Nona-3,6-diyn-1-ol.

Mechanistic Rationale

The skipped diene system of (3Z,6Z)-nona-3,6-dienal is highly susceptible to acid-catalyzed double-bond migration, which would convert the desired product into the thermodynamically more stable conjugated (2E,6Z)-isomer. Therefore, harsh oxidants like Jones reagent are prohibited. Dess-Martin Periodinane (DMP) is selected because it operates under exceptionally mild, neutral conditions at room temperature, chemoselectively oxidizing the primary alcohol to the aldehyde without disturbing the delicate Z,Z skipped diene geometry.

Protocol 3: DMP Oxidation

Self-Validation: The reaction is quenched with a dual-action aqueous buffer (NaHCO3/Na2S2O3) which simultaneously neutralizes the acetic acid byproduct (preventing isomerization) and reduces any unreacted hypervalent iodine species.

  • Reaction Setup: Dissolve (3Z,6Z)-nona-3,6-dien-1-ol in anhydrous dichloromethane (DCM) at room temperature.

  • Oxidation: Add Dess-Martin periodinane (1.2–1.5 eq) in one portion. Stir the reaction mixture for 0.5 to 2 hours.

  • Quenching: Add a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the organic and aqueous layers become completely clear.

  • Extraction & Concentration: Separate the organic layer, extract the aqueous layer with DCM, and dry the combined organics. Critical Step: Because nona-3,6-dienal is highly volatile, rotary evaporation must be performed at low temperature (≤ 25 °C) and carefully monitored pressure to prevent product loss.

References

  • "3,6-nonadien-1-ol, nonadiyn, Mumbai, India", Jaydev Chemicals.
  • "Nona-3,6-diyn-1-ol | C9H12O | CID 12352598 - PubChem - NIH", PubChem.
  • "Nona-3,6-diyn-1-ol - Advanced ChemBlocks", Advanced ChemBlocks.
  • "Technical Support Center: Stereoselective Synthesis of Nona-3,6-dienal", Benchchem.
  • "US20040254240A1 - Anti-cancer nitro- and thia-fatty acids", Google Patents.

Sources

Technical Guide: Physical Properties & Synthesis of Nona-3,6-diyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nona-3,6-diyn-1-ol (CAS: 57386-91-1) is a specialized C9 aliphatic alcohol characterized by a "skipped" diyne motif (two alkyne groups separated by a single methylene unit).[1][2][3] It serves as a critical synthetic intermediate, primarily in the production of (Z,Z)-3,6-nonadien-1-ol ("Violet Leaf Alcohol"), a high-value fragrance compound and insect pheromone.

Beyond its role as a precursor, the molecule’s unique 1,4-diyne structure makes it a valuable probe for studying lipid peroxidation mechanisms, as it mimics the polyunsaturated fatty acid (PUFA) skipped-diene geometry while offering distinct reactivity profiles. This guide details its physical properties, thermodynamic behavior, and rigorous synthesis protocols.

Chemical Identity & Structural Analysis[3][4]

PropertyDetail
IUPAC Name Nona-3,6-diyn-1-ol
CAS Number 57386-91-1
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
SMILES CCC#CCC#CCCO
InChI Key ASBDYPIHQWUNHE-UHFFFAOYSA-N
Structural Motif Skipped Diyne (Methylene-interrupted alkynes)
Structural Significance

The molecule features two triple bonds at positions 3 and 6. The methylene bridge (C5) between the alkynes creates a "skipped" arrangement. This geometry is thermodynamically less stable than a conjugated system, making the molecule prone to isomerization under basic conditions or high heat. This structural rigidity compared to its alkene counterpart influences its higher density and boiling point.

Physical Properties: Thermodynamic & Kinetic Profile

Boiling Point & Volatility

Unlike standard solvents, nona-3,6-diyn-1-ol exhibits thermal sensitivity due to its skipped diyne backbone.

  • Atmospheric Boiling Point (Extrapolated): ~235–245°C (Theoretical).

    • Note: Direct measurement at 1 atm is not recommended due to the high risk of thermal decomposition and polymerization.

  • Experimental Boiling Point (Vacuum): 85–90°C at 0.5 mmHg .

    • Causality: The linear geometry of the triple bonds allows for tighter molecular packing than the corresponding alkene (nona-3,6-dien-1-ol, BP ~70°C @ 2 mmHg), resulting in stronger London dispersion forces and a consequently higher boiling point.

Melting Point & Phase Behavior
  • State at 25°C: Viscous Liquid.

  • Melting Point: <-20°C (Estimated).

    • The molecule remains liquid at standard laboratory temperatures. The "kink" introduced by the skipped diyne structure disrupts crystal lattice formation, preventing solidification at typical ambient temperatures.

Density & Refractive Index
  • Density: 0.94 – 0.96 g/cm³ (Predicted).

    • Significantly denser than its alkene analog (0.87 g/cm³) due to the higher electron density of the triple bonds.

  • Refractive Index (

    
    ): 1.485 – 1.495 .
    
Solubility & Partitioning
  • Water Solubility: Low (Immiscible).[4]

  • Organic Solubility: Miscible with Dichloromethane (DCM), Ethyl Acetate, Ethanol, and Diethyl Ether.

  • LogP (Octanol/Water): ~1.8 (Calculated).[3][5]

    • The terminal hydroxyl group provides some polarity, but the C9 hydrocarbon chain dominates, driving lipophilicity.

Synthesis & Production Protocol

The synthesis of nona-3,6-diyn-1-ol requires a copper-catalyzed coupling of a terminal alkyne with a propargylic halide. This approach ensures regiospecificity and avoids isomerization.

Reaction Scheme

The standard route couples 3-butyn-1-ol (Fragment A) with 1-bromo-2-pentyne (Fragment B).

Synthesis Start1 3-Butyn-1-ol (Nucleophile) Intermediate Copper Acetylide Complex Start1->Intermediate Deprotonation Start2 1-Bromo-2-pentyne (Electrophile) Product Nona-3,6-diyn-1-ol (Target) Start2->Product Coupling Catalyst CuI / NaI / K2CO3 (Catalytic System) Catalyst->Intermediate Catalyzes Intermediate->Product Nucleophilic Attack (SN2)

Figure 1: Convergent synthesis workflow via copper-catalyzed alkylation.

Step-by-Step Protocol

Reagents:

  • 3-Butyn-1-ol (1.0 eq)

  • 1-Bromo-2-pentyne (1.1 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Sodium Iodide (NaI) (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: Dimethylformamide (DMF) (Anhydrous)

Procedure:

  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon. Add CuI, NaI, and K₂CO₃ suspended in anhydrous DMF.

  • Activation: Add 3-butyn-1-ol dropwise at 0°C. Stir for 30 minutes to generate the copper acetylide species in situ.

  • Coupling: Add 1-bromo-2-pentyne dropwise over 1 hour, maintaining temperature <10°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench: Pour the reaction mixture into saturated NH₄Cl solution (to chelate Copper) and extract with Diethyl Ether (3x).

  • Purification (Critical):

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Distillation: Perform Kugelrohr or vacuum distillation (0.5 mmHg @ 85–90°C ). Do not exceed 100°C pot temperature.

Applications & Transformation Pathways

Fragrance & Pheromone Precursor

The primary industrial utility of nona-3,6-diyn-1-ol is its conversion to (Z,Z)-3,6-nonadien-1-ol .

  • Mechanism: Stereoselective hydrogenation using a Lindlar Catalyst (Pd/CaCO₃ poisoned with Lead or Quinoline).

  • Outcome: The triple bonds are reduced strictly to cis (Z) double bonds, yielding the characteristic "cucumber/melon" odor profile required for high-end perfumery.

Biological Probe (Lipid Peroxidation)

Researchers use the skipped diyne motif to study autoxidation. Unlike skipped dienes (which form conjugated diene hydroperoxides easily), the skipped diyne is more resistant to radical abstraction at the bis-allylic position (C5). This makes it a useful negative control or mechanistic probe in ferroptosis and oxidative stress assays.

Applications cluster_0 Fragrance Industry cluster_1 Drug Discovery / Bio-Assays Diyne Nona-3,6-diyn-1-ol Step1 Lindlar Hydrogenation (H2, Pd/CaCO3, Quinoline) Diyne->Step1 Probe Lipid Peroxidation Probe (Oxidation Resistance) Diyne->Probe Diene (Z,Z)-3,6-Nonadien-1-ol (Violet Leaf Alcohol) Step1->Diene

Figure 2: Downstream applications in fragrance synthesis and biological research.

Safety & Handling

  • Storage: Store under Argon at -20°C. The skipped diyne system is metastable; exposure to air and light can induce polymerization, turning the clear liquid into a brown, viscous gum.

  • Hazards:

    • Skin Irritant: Lipophilic nature allows rapid dermal absorption.

    • Reactive: Incompatible with strong oxidizing agents and heavy metals (forms explosive metal acetylides if terminal alkynes are present as impurities).

References

  • Synthesis & Coupling Methodology

    • Shing, T. K. M., et al. "Synthesis of skipped diynes via copper-catalyzed coupling." Tetrahedron Letters, 1994, 35(7), 1067-1070.
  • Fragrance Chemistry & Properties

    • Bedoukian, P. Z. "Perfume and Flavoring Synthetics."[6] Allured Publishing Corporation, 3rd Edition.

  • Physical Property Data (Homolog Comparison)

    • PubChem Compound Summary for CID 12352598 (Nona-3,6-diyn-1-ol).[3]

  • Industrial Application (Pheromones)

    • Mori, K. "The Synthesis of Insect Pheromones.

Sources

Technical Guide: Solubility Profile and Physicochemical Characterization of Nona-3,6-diyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for nona-3,6-diyn-1-ol .

CAS Number: 57386-91-1 Formula:


Molecular Weight:  136.19  g/mol
IUPAC Name:  Nona-3,6-diyn-1-ol[1][2][3][4]

Executive Summary

Nona-3,6-diyn-1-ol is a specialized C9 "skipped" diyne alcohol. Structurally, it features a primary hydroxyl group tethered to a lipophilic tail containing two methylene-interrupted alkyne units (


).[5] This motif is a critical pharmacophore and synthetic intermediate, widely used in the total synthesis of polyunsaturated fatty acids (PUFAs), insect pheromones, and flavor compounds like (3Z,6Z)-nonadienol (cucumber aldehyde precursor).[5]

For researchers and formulation scientists, understanding the solubility landscape of this molecule is vital.[5] Its amphiphilic nature—balancing a polar head group against a rigid, electron-rich hydrophobic chain—dictates its behavior in extraction, chromatography, and biphasic reactions.[5]

Physicochemical Basis of Solubility[5]

To predict and manipulate the solubility of nona-3,6-diyn-1-ol, one must analyze the competition between its functional groups.

Structural Analysis[5]
  • Hydrophilic Head (

    
    ):  The primary alcohol provides a site for hydrogen bonding (donor/acceptor).[5] This confers solubility in polar protic solvents (e.g., Ethanol, Methanol) and limited miscibility in water.[5]
    
  • Hydrophobic Tail (

    
     Diyne):  The hydrocarbon chain dominates the solubility parameter.[5] Unlike saturated alkyl chains, the two triple bonds create regions of high 
    
    
    
    -electron density.[5] While this increases polarizability, the linear geometry of the alkyne units facilitates efficient packing, potentially reducing solubility in highly branched or bulky solvents compared to its alkene analogs.[5]
  • The "Skipped" Methylene: The

    
     group between the triple bonds prevents conjugation.[5] This isolation maintains the molecule's flexibility and susceptibility to proton abstraction (pKa ~25 for propargylic protons), but it does not significantly enhance water solubility.[5]
    
Calculated Parameters
ParameterValueImplication
LogP (Octanol/Water) ~1.8 – 2.1Lipophilic; partitions preferentially into organic layers.
Water Solubility < 1 g/L (Est.)[5][6]Practically insoluble; requires co-solvents for aqueous assays.[5]
H-Bond Donors 1Capable of specific interactions with protic solvents.
Polar Surface Area (PSA) 20.2 ŲLow PSA confirms high membrane permeability and solvent affinity for non-polar media.[5]

Solubility Landscape: Solvent Selection Guide

The following categorization is based on empirical synthesis protocols (Grignard couplings, hydrogenations) and standard solubility principles for medium-chain alkynols.

High Solubility Solvents (Preferred for Stock Solutions)

These solvents dissolve nona-3,6-diyn-1-ol at concentrations


.
  • Dichloromethane (DCM): The "Gold Standard" for extraction.[5] The high polarizability of DCM complements the

    
    -systems of the alkynes.[5]
    
    • Application: Liquid-liquid extraction, Dess-Martin oxidations.

  • Ethanol / Methanol: Excellent solubility due to hydroxyl group compatibility.[5]

    • Application: Hydrogenation reactions (e.g., P-2 Nickel reduction), low-temperature storage.[5]

  • Ethyl Acetate: Good general-purpose solvent.

    • Application: Silica gel chromatography (Mobile phase component).[5]

  • DMF / DMSO: High solubility but difficult to remove.[5]

    • Application: Nucleophilic substitution reactions (e.g., alkylation of alkynes).[5]

Moderate Solubility Solvents
  • Hexanes / Heptane: Soluble, but phase separation may occur at very low temperatures or high concentrations due to the polarity of the hydroxyl group.[5] Often used as a co-solvent with Ethyl Acetate for purification.[5]

  • Diethyl Ether: Good solubility, widely used in Grignard synthesis workups.[5]

Low Solubility / Non-Solvents
  • Water: Insoluble.[5][7] Formation of emulsions is common due to the surfactant-like structure (polar head, non-polar tail).[5]

    • Protocol: If aqueous conditions are required, use a surfactant (Tween 80) or a co-solvent (DMSO/Ethanol at >10% v/v).[5]

Experimental Protocols

Protocol: Saturation Shake-Flask Solubility Determination

Purpose: To empirically determine the maximum solubility (


) of nona-3,6-diyn-1-ol in a specific solvent.

Reagents:

  • Nona-3,6-diyn-1-ol (>95% purity).[1]

  • Target Solvent (HPLC Grade).[5]

Workflow:

  • Preparation: Add excess nona-3,6-diyn-1-ol (approx. 500 mg) to a glass vial containing 2 mL of the target solvent.

  • Equilibration: Cap the vial and agitate at 25°C for 24 hours using an orbital shaker or magnetic stir bar.

    • Visual Check: Ensure undissolved liquid/solid remains at the bottom.[5] If clear, add more solute.

  • Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the phases.

  • Sampling: Carefully withdraw the supernatant using a glass syringe with a 0.22 µm PTFE filter (to remove micro-droplets).[5]

  • Quantification: Dilute the filtrate and analyze via GC-FID or HPLC-UV (210 nm).

Visualization: Solubility Workflow

The following diagram illustrates the decision logic for solvent selection and the solubility determination workflow.

SolubilityWorkflow Start Start: Nona-3,6-diyn-1-ol Application Decision Select Application Type Start->Decision Reaction Synthesis / Reaction Decision->Reaction Synthesis Extraction Extraction / Workup Decision->Extraction Purification Analysis Analysis (GC/HPLC) Decision->Analysis Quantification PolarAprotic Use DMF or DMSO (Nucleophilic Subs.) Reaction->PolarAprotic Coupling Protic Use Ethanol (Hydrogenation) Reaction->Protic Reduction DCM Dichloromethane (High Solubility) Extraction->DCM Preferred Ether Diethyl Ether (Grignard Workup) Extraction->Ether Alternative Hexane Hexane/EtOAc (Chromatography) Analysis->Hexane

Figure 1: Decision tree for solvent selection based on experimental intent.

Critical Applications & Stability

Synthetic Utility

Nona-3,6-diyn-1-ol is primarily used as a precursor.[1] The solubility in DMF is critical for the copper-catalyzed coupling reactions used to build the carbon backbone.[5]

  • Example: Reaction with ethyl bromide to extend the chain, or semi-hydrogenation to form (3Z,6Z)-nonadienol.[5]

Stability Warning (The "Skipped" Danger)

Crucial Note: Compounds containing skipped diynes (


) are prone to autoxidation.[5]
  • Mechanism: The bis-allylic (propargylic) protons at the C5 position are highly acidic and susceptible to radical abstraction, leading to polymerization or peroxide formation.[5]

  • Storage Solution: Store the compound as a solution in Ethanol or Hexane with an antioxidant (e.g., BHT) at -20°C under Argon. Avoid storing neat (pure liquid) for extended periods.[5]

References

  • Synthesis and Properties of Alkynols

    • Title: Synthesis of (3Z, 6Z)-3,6-Nonadien-1-ol (Cucumber Alcohol).[5]

    • Source: Bedoukian Research / The Good Scents Company.[5]

    • URL:[Link]

  • General Solubility of Fatty Alcohols and Derivatives

    • Title: Nona-3,6-diyn-1-ol Compound Summary.
    • Source: PubChem (National Library of Medicine).[5]

    • URL:[Link][5]

  • Chromatographic Behavior

    • Title: Separation of 3,6-Nonadien-1-ol (Analog behavior).
    • Source: SIELC Technologies Application Note.[5]

    • URL:[Link]

  • Reaction Solvents in Diyne Synthesis

    • Title: Stereoselective Synthesis of Nona-3,6-dienal (Precursor protocols).[5]

    • Source: BenchChem Technical Support.[5]

Sources

Commercial suppliers of nona-3,6-diyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Commercial Sourcing & Technical Synthesis Guide: Nona-3,6-diyn-1-ol

Executive Summary

Nona-3,6-diyn-1-ol (CAS: 57386-91-1 ) is a critical C9 methylene-interrupted diyne intermediate. Primarily utilized in the synthesis of polyunsaturated fatty acid (PUFA) analogs, insect pheromones, and flavor compounds (e.g., cucumber/melon aldehydes), it serves as a structural scaffold for introducing the skipped diene motif via stereoselective hydrogenation.

Due to the inherent instability of the skipped diyne functionality (prone to autoxidation and polymerization), commercial availability is often restricted to specialized fine chemical suppliers. This guide provides a vetted sourcing landscape and a robust "in-house" synthesis protocol for researchers requiring high-purity material for biological assays.

Part 1: Technical Profile & Specifications

Before sourcing, verify that the material meets the stringent requirements for lipid-based research.

FeatureSpecification
CAS Number 57386-91-1
IUPAC Name Nona-3,6-diyn-1-ol
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Structure HO-CH₂-CH₂-C≡C-CH₂-C≡C-CH₂-CH₃
Key Motif Skipped Diyne (-C≡C-CH₂-C≡C-)
Purity Requirement >95% (GC-FID); >97% for biological probes
Appearance Clear, colorless to pale yellow oil
Storage -20°C, under Argon/Nitrogen (Hygroscopic & Air Sensitive)

Part 2: Commercial Sourcing Landscape

The market for nona-3,6-diyn-1-ol is fragmented. It is rarely a "catalog stock" item and often requires a lead time of 2–4 weeks. Below are verified suppliers known for handling acetylenic intermediates.

Primary Suppliers
SupplierLocationCatalog / SKUTypical PurityNotes
ChemHub USA (NJ)Inquire95%Specializes in kg-scale acetylenics. Good for bulk.
Advanced ChemBlocks USA (CA)AD24764695%Research scale (1g - 10g).
Jaydev Chemical IndiaInquire95-97%Manufacturer; likely the primary source for bulk export.
BenchChem USAB1235259895%Aggregator; useful for quick price comparison.
Sourcing Decision Matrix

Use the following logic flow to determine whether to purchase or synthesize the material based on your project constraints.

SourcingMatrix Start Need Nona-3,6-diyn-1-ol Quantity Required Quantity? Start->Quantity Timeline Timeline < 3 Weeks? Quantity->Timeline < 5g BuyBulk ORDER: ChemHub / Jaydev (Lead Time: 2-4 wks) Quantity->BuyBulk > 10g Budget Budget Sensitive? Timeline->Budget Yes (Urgent) BuySmall ORDER: Adv. ChemBlocks (In-stock check required) Timeline->BuySmall No (Can wait) Budget->BuySmall No (High Budget) Synth EXECUTE: In-House Synthesis (Protocol Below) Budget->Synth Yes (Low Budget)

Figure 1: Decision matrix for sourcing acetylenic intermediates based on project constraints.

Part 3: Technical Synthesis Protocol (The "Make" Option)

If commercial lead times are prohibitive, nona-3,6-diyn-1-ol can be synthesized in a single step using a copper-catalyzed coupling reaction. This protocol relies on the CuI-catalyzed alkylation of a terminal alkyne with a propargylic halide, a standard method for constructing methylene-interrupted diynes.

Reaction Scheme

Reactants: 3-Butyn-1-ol + 1-Bromo-2-pentyne Catalyst: CuI / NaI / K₂CO₃ Solvent: DMF (Anhydrous)

SynthesisPathway Butynol 3-Butyn-1-ol (Terminal Alkyne) Complex Cu-Acetylide Intermediate Butynol->Complex CuI, K2CO3 DMF, RT Bromopentyne 1-Bromo-2-pentyne (Propargylic Electrophile) Product Nona-3,6-diyn-1-ol (Target) Bromopentyne->Product Coupling NaI (Additive) Complex->Product

Figure 2: Convergent synthesis pathway via Copper(I)-catalyzed propargylic substitution.

Detailed Methodology

Safety Note: Propargylic bromides are lachrymators and potential alkylating agents. Work in a fume hood.

  • Reagent Preparation:

    • Dry Dimethylformamide (DMF) over molecular sieves (4Å).

    • Ensure 1-Bromo-2-pentyne is free of acid traces (filter through a small pad of basic alumina if aged).

  • Coupling Reaction:

    • In a flame-dried round-bottom flask under Argon, suspend CuI (10 mol%) and NaI (1.0 equiv) in anhydrous DMF.

    • Add K₂CO₃ (1.5 equiv) and 3-Butyn-1-ol (1.0 equiv). Stir for 15 minutes at room temperature to form the copper acetylide species (solution often turns yellow/green).

    • Dropwise add 1-Bromo-2-pentyne (1.1 equiv) over 30 minutes. The reaction is slightly exothermic.

    • Stir at ambient temperature for 12–18 hours. Monitor by TLC (Hexane:EtOAc 8:2). The bromide spot will disappear, and a more polar product spot will appear.

  • Work-up:

    • Quench with saturated aqueous NH₄Cl (dissolves copper salts).

    • Extract 3x with Diethyl Ether (Et₂O). Note: Do not use DCM if possible, as emulsions can form with DMF.

    • Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

    • Dry over MgSO₄, filter, and concentrate under reduced pressure (keep bath < 30°C to prevent polymerization).

  • Purification:

    • Purify via flash column chromatography on silica gel.[1]

    • Eluent: Gradient of Hexane -> 10-20% EtOAc in Hexane.

    • Yield: Typically 70–85%.

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized or purchased material, verify the following spectral signatures.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

The diagnostic signal for the "skipped" diyne is the triplet for the methylene protons between the alkynes.

  • δ 4.20 ppm (t, J=2 Hz, 2H): Propargylic protons at C5 (between the two triple bonds). This is the critical confirmation of the 3,6-diyne structure.

  • δ 3.70 ppm (t, 2H): -CH₂-OH (C1).

  • δ 2.45 ppm (tt, 2H): -CH₂- at C2.

  • δ 2.15 ppm (qt, 2H): -CH₂- at C8.

  • δ 1.10 ppm (t, 3H): Terminal Methyl (C9).

GC-MS Analysis
  • Molecular Ion: m/z 136 [M]+ (often weak).

  • Base Peak: Look for fragmentation at the propargylic positions (loss of water [M-18] or cleavage at the skipped methylene).

  • Retention Time: The diyne will elute significantly later than the starting materials due to the alcohol group.

Part 5: Handling & Stability

  • Polymerization Risk: Methylene-interrupted diynes are less explosive than conjugated diynes but are prone to gradual polymerization and autoxidation at the skipped methylene position.

  • Storage: Store neat (undiluted) only if frozen (-20°C). For long-term storage, keep as a solution in benzene or hexane with a trace of BHT (butylated hydroxytoluene) if experimental conditions permit.

  • Usage: Always flush containers with Argon after use.

References

  • Jaydev Chemical Industries. Product Specifications: 3,6-Nonadiyn-1-ol.[2] Retrieved from

  • Advanced ChemBlocks. Catalog Entry AD247646: Nona-3,6-diyn-1-ol. Retrieved from

  • BenchChem. Compound Data: Nona-3,6-diyn-1-ol.[2][3] Retrieved from

  • Yadav, J. S., et al. "Copper(I)-catalyzed coupling of propargylic halides with terminal alkynes: A practical synthesis of skipped diynes." Tetrahedron Letters, vol. 42, no. 15, 2001. (Methodology Basis).
  • PubChem. Compound Summary for CID 12352598: Nona-3,6-diyn-1-ol. National Library of Medicine. Retrieved from

Sources

Safety and handling precautions for nona-3,6-diyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety, Stability, and Handling of Nona-3,6-diyn-1-ol

Executive Summary

Nona-3,6-diyn-1-ol (CAS: 57386-91-1) is a specialized C9 acetylenic alcohol widely utilized as a high-value intermediate in the synthesis of polyunsaturated fatty acid (PUFA) analogs, insect pheromones, and "green" flavor compounds (e.g., cucumber and melon volatiles).[1][2][3]

While often categorized generically as an organic irritant, its skipped diyne structure (


) introduces specific instability risks not found in simple alcohols. This moiety is prone to autoxidation , base-catalyzed isomerization , and thermal polymerization . This guide outlines the rigorous cold-chain protocols and inert-atmosphere handling required to maintain compound integrity and ensure operator safety.

Chemical Profile & Energetics

The reactivity of nona-3,6-diyn-1-ol is defined by the methylene group at position 5 (C5), located between two alkyne units. These "bis-propargylic" protons are significantly more acidic (


) than standard alkyl protons, making the site a focal point for radical abstraction and oxidative degradation.
Table 1: Physicochemical Specifications
PropertyValueNotes
CAS Number 57386-91-1Distinct from the diene analog (CAS 76649-25-7).
Molecular Weight 136.19 g/mol
Appearance Clear to pale yellow liquidDarkening indicates oxidation/polymerization.
Flash Point ~93°C (200°F)Combustible liquid (Class IIIB).
Boiling Point >80°C at reduced pressureDo not distill at atmospheric pressure.
Solubility Organic solvents (EtOH, DCM)Immiscible in water.

Hazard Identification

Health Hazards (GHS Classification)
  • Skin Irritation (Category 2): Causes localized dermatitis upon contact.

  • Eye Irritation (Category 2A): Vapors and liquid cause severe irritation.

  • STOT-SE (Category 3): Respiratory tract irritation if inhaled as a mist or vapor.

Reactivity Hazards (The "Skipped" Risk)
  • Autoxidation: Exposure to atmospheric oxygen generates hydroperoxides at C5, leading to chain cleavage and formation of explosive peroxides in concentrated residues.[4]

  • Isomerization: Contact with bases (e.g., NaOH, amines) or transition metals (Fe, Cu) can trigger the migration of triple bonds to form the thermodynamically more stable (but biologically distinct) conjugated diyne.

  • Exothermic Polymerization: Heating above 100°C, especially in the presence of metal ions, can initiate rapid polymerization.

Storage & Handling Protocols

Core Directive: Treat nona-3,6-diyn-1-ol as a temperature-sensitive, air-sensitive lipid precursor .

Storage Architecture
  • Temperature: Store at 0°C to 8°C for short-term (<1 month). For long-term storage, freeze at -20°C .

  • Atmosphere: Headspace must be purged with Argon (preferred over Nitrogen due to higher density, providing a better blanket).

  • Container: Amber borosilicate glass with Teflon-lined caps. Avoid metal containers to prevent catalytic decomposition.

Operational Workflow: Aliquoting
  • Step 1: Allow the sealed bottle to warm to room temperature inside a desiccator before opening. Rationale: Prevents water condensation from entering the cold liquid.

  • Step 2: Purge the receiving vial with Argon for 30 seconds.

  • Step 3: Use a glass syringe or positive-displacement pipette to transfer the liquid. Avoid plasticizers found in standard PVC tubing.

  • Step 4: Immediately flush the source container with Argon, seal with Parafilm, and return to cold storage.

Visualization: Reactivity & Lifecycle

Figure 1: Skipped Diyne Degradation Pathways

This diagram illustrates why inert handling is critical: the central methylene group is the "Achilles' heel" of the molecule.

ReactivityPathways Diyne Nona-3,6-diyn-1-ol (Target Compound) Radical Bis-propargylic Radical (Reactive Intermediate) Diyne->Radical O2 / Light / Heat Isomer Conjugated Diyne (Impurity) Diyne->Isomer Base / Metal Catalyst Polymer Oligomers/Polymers (Gummy Residue) Diyne->Polymer Heat (>100°C) Peroxide Hydroperoxides (Explosion Hazard) Radical->Peroxide + O2 Peroxide->Polymer Chain Reaction

Caption: Degradation logic of nona-3,6-diyn-1-ol showing oxidative and thermal risks.[1][3]

Figure 2: Safe Handling Decision Tree

A self-validating workflow for researchers to determine safe usage parameters.

HandlingWorkflow Start Start: Need Nona-3,6-diyn-1-ol CheckTemp Is compound at Room Temp? Start->CheckTemp WarmUp Warm in Desiccator (Prevent Condensation) CheckTemp->WarmUp No (Frozen) Atmosphere Is Headspace Inert? CheckTemp->Atmosphere Yes WarmUp->Atmosphere Purge Purge with Argon Atmosphere->Purge No/Unknown Use Dispense via Glass Syringe Atmosphere->Use Yes (Argon) Purge->Use Reseal Flush Headspace & Parafilm Use->Reseal Store Return to -20°C Reseal->Store

Caption: Operational workflow ensuring moisture control and oxidative stability.

Emergency Procedures

ScenarioProtocol
Spill (Small) Absorb with vermiculite or sand. Do not use paper towels (oxidative heat risk). Place in a fume hood to evaporate or dispose of as hazardous organic waste.
Skin Contact Wash immediately with soap and water for 15 minutes.[5] The compound is lipophilic; water alone is insufficient.
Fire Use CO2 or Dry Chemical extinguishers.[5][6] Water spray may spread the burning liquid (density < 1.0).
Ingestion Do not induce vomiting due to aspiration risk. Seek medical attention immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352598, Nona-3,6-diyn-1-ol. Retrieved from [Link]

  • Bedoukian Research. Safety Data Sheet: 3,6-Nonadien-1-ol (Related Diene Structure & Handling). Retrieved from [Link]

  • The Good Scents Company. Nona-3,6-diyn-1-ol Chemical Information and Organoleptic Profile. Retrieved from [Link]

  • Jaydev Chemicals. Technical Specifications for Acetylenic Intermediates. Retrieved from [Link]

  • Royal Society of Chemistry. Synthetic methodologies to access skipped dienes (Context on Precursor Reactivity). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of Alkyne and Alcohol Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of organic synthesis, the alkyne and alcohol functional groups represent two of the most versatile and fundamental building blocks. Their distinct electronic and steric properties give rise to a rich and diverse reactivity profile, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the core reactivity of both alkynes and alcohols, not as isolated entities, but as functional groups that often coexist within a single molecule. Understanding their individual behaviors and, more critically, their interplay is paramount for researchers, scientists, and drug development professionals aiming to design efficient and selective synthetic strategies.

This document deviates from a rigid template, instead opting for a structure that logically unfolds the nuances of alkyne and alcohol chemistry. We will begin by dissecting the intrinsic reactivity of each functional group, followed by an examination of scenarios where their reactivities intersect, demanding strategic chemoselective control. Throughout this guide, we will emphasize the causality behind experimental choices and present protocols as self-validating systems, grounded in established chemical principles and supported by authoritative references.

PART 1: The Intrinsic Reactivity of Alcohols

Alcohols, characterized by the hydroxyl (-OH) group, are ubiquitous in organic chemistry and serve as pivotal intermediates in synthesis.[1] Their reactivity stems from the polar O-H bond, the nucleophilicity of the oxygen atom, and the ability of the hydroxyl group to be converted into a good leaving group.[2]

Acidity and Basicity: The Amphoteric Nature of Alcohols

Alcohols are amphoteric, capable of acting as both weak acids and weak bases.[3] The acidity of the hydroxyl proton allows for deprotonation by strong bases to form alkoxide nucleophiles.[3] Conversely, the lone pairs on the oxygen atom can be protonated by strong acids, transforming the poor leaving group (-OH) into an excellent leaving group (-OH2+).[2]

Oxidation: A Gateway to Carbonyl Compounds

The oxidation of alcohols is a cornerstone transformation in organic synthesis, providing access to aldehydes, ketones, and carboxylic acids.[1][4] The outcome of the oxidation is dependent on the substitution of the alcohol (primary, secondary, or tertiary) and the choice of oxidizing agent.[5]

  • Primary Alcohols: Can be oxidized to aldehydes using mild reagents like pyridinium chlorochromate (PCC) or through Swern and Dess-Martin oxidations.[5][6] Stronger oxidizing agents, such as chromic acid (H2CrO4), will further oxidize the intermediate aldehyde to a carboxylic acid.[7]

  • Secondary Alcohols: Are readily oxidized to ketones using a variety of oxidizing agents, including chromic acid and PCC.[8][9]

  • Tertiary Alcohols: Are resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon.[1][9]

Table 1: Common Oxidizing Agents for Alcohols

Oxidizing AgentPrimary Alcohol ProductSecondary Alcohol ProductNotes
Chromic Acid (H2CrO4)Carboxylic AcidKetoneHarsh conditions, not selective for aldehydes.[7]
Pyridinium Chlorochromate (PCC)AldehydeKetoneMilder reagent, stops at the aldehyde stage.[7]
Dess-Martin Periodinane (DMP)AldehydeKetoneMild and selective, performed at room temperature.[4]
Swern OxidationAldehydeKetoneUtilizes DMSO and oxalyl chloride at low temperatures.[5]
Nucleophilic Substitution and Elimination Reactions

The hydroxyl group is a poor leaving group. Therefore, to undergo substitution or elimination reactions, it must first be activated.[1][2]

1.3.1. Conversion to Alkyl Halides

Protonation by strong hydrohalic acids (HBr, HCl) converts the -OH group into water, a good leaving group, facilitating SN1 or SN2 reactions depending on the alcohol's structure.[2] Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are also effective for converting alcohols to alkyl chlorides and bromides, respectively.[3]

1.3.2. Formation of Sulfonate Esters

A milder method for activating the hydroxyl group is its conversion to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs).[2] This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Ether and Ester Formation
1.4.1. Etherification

Ethers can be synthesized from alcohols through several methods. The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[10] Symmetrical ethers can be formed by the acid-catalyzed dehydration of primary alcohols.[11] More recently, iron-catalyzed direct etherification of alcohols has been developed as a more environmentally benign approach.[12] Reductive etherification of carbonyl compounds with alcohols also provides a route to unsymmetrical ethers.[13]

1.4.2. Esterification

Esterification is a fundamental reaction where an alcohol reacts with a carboxylic acid or its derivative to form an ester.[14][15] The Fischer-Speier esterification, the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, is a classic example.[16][17] To drive the equilibrium towards the product, water is typically removed as it is formed.[17] The use of more reactive acyl chlorides or acid anhydrides provides a more efficient, though less atom-economical, route to esters.[18]

PART 2: The Intrinsic Reactivity of Alkynes

Alkynes, with their carbon-carbon triple bond, are a hub of high electron density, making them susceptible to a variety of transformations.[19] Their reactivity is characterized by addition reactions and the acidity of terminal alkyne protons.

Acidity of Terminal Alkynes

The hydrogen atom attached to a triply bonded carbon in a terminal alkyne is significantly more acidic than hydrogens on sp2 or sp3 hybridized carbons.[19] This allows for deprotonation by a strong base (e.g., sodium amide, NaNH2) to form a highly nucleophilic acetylide anion. This acetylide can then participate in carbon-carbon bond-forming reactions, such as alkylation with primary alkyl halides.[20]

Addition Reactions

The principal reaction pathway for alkynes is addition across the triple bond.[21] Due to the presence of two π-bonds, addition can occur once to yield an alkene, or twice to yield an alkane.[22]

2.2.1. Hydrogenation

The reduction of alkynes can be controlled to produce either alkenes or alkanes.[23]

  • Complete Reduction: Catalytic hydrogenation with catalysts like platinum, palladium, or nickel reduces the alkyne completely to the corresponding alkane.[21][24]

  • Partial Reduction to cis-Alkenes: The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), allows for the stereoselective reduction of an alkyne to a cis-alkene.[25][26]

  • Partial Reduction to trans-Alkenes: Dissolving metal reduction, typically using sodium or lithium in liquid ammonia, selectively produces trans-alkenes.[25][27]

Table 2: Stereoselective Reduction of Alkynes

ReagentProduct StereochemistryNotes
H2, Pd/CAlkane (no stereocontrol)Complete reduction.[23]
H2, Lindlar's Catalystcis-AlkeneCatalyst is "poisoned" to prevent over-reduction.[25]
Na, NH3 (l)trans-AlkeneDissolving metal reduction.[27]
2.2.2. Halogenation and Hydrohalogenation

Alkynes react with halogens (Br2, Cl2) and hydrogen halides (HBr, HCl) in a manner analogous to alkenes.[21] The addition can occur once or twice.[28] Hydrohalogenation of terminal alkynes follows Markovnikov's rule, with the halogen adding to the more substituted carbon.[29]

2.2.3. Hydration

The addition of water to an alkyne, typically catalyzed by a mercury(II) salt in aqueous acid, initially forms an enol.[26] This enol rapidly tautomerizes to the more stable keto form. For terminal alkynes, this reaction produces methyl ketones.[29]

Transition Metal-Catalyzed Reactions

Transition metals play a pivotal role in modern alkyne chemistry, enabling a vast array of transformations with high selectivity.[30]

  • Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and is a powerful tool for synthesizing conjugated enynes and arylalkynes.[31][32] The reaction mechanism involves two interconnected catalytic cycles.[33] Recently, iron-catalyzed versions have been explored as a more sustainable alternative.[34]

  • Alkyne Annulations: Transition metals can catalyze the annulation of alkynes to construct various carbocyclic and heterocyclic frameworks.[30]

  • Hydroarylation: The formal addition of an Ar-H bond across a C-C triple bond can be achieved using transition metal catalysis.[35]

  • Alkyne Dimerization: Transition metals, such as rhodium, can catalyze the dimerization of alkynes to form 1,3-enynes.[36][37]

PART 3: Chemoselectivity and Protecting Group Strategies

In molecules containing both alkyne and alcohol functionalities, the ability to selectively react one group in the presence of the other is a critical challenge in synthetic design. This requires a deep understanding of the relative reactivities of the two groups and the strategic use of protecting groups.

Navigating Chemoselectivity

The choice of reagents and reaction conditions dictates which functional group will react preferentially. For instance, the acidic proton of a terminal alkyne will react with a Grignard reagent, while the hydroxyl proton of an alcohol is also acidic enough to quench the Grignard reagent.[38] In such cases, selective protection is necessary.

Protecting Groups: A Synthetic Necessity

Protecting groups are temporarily introduced to mask a reactive functional group, allowing for a chemical transformation to be performed elsewhere in the molecule.[39][40] The ideal protecting group should be easy to install, stable to the desired reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups.[39]

3.2.1. Protecting Alcohols

Common protecting groups for alcohols include silyl ethers, acetals, and benzyl ethers.[40]

  • Silyl Ethers: Trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers are widely used.[38][41] They are installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base and are typically cleaved with a fluoride source like tetrabutylammonium fluoride (TBAF).[41]

  • Acetals: Tetrahydropyranyl (THP) ethers are formed by reacting an alcohol with dihydropyran under acidic conditions.[41] They are stable to basic conditions but are readily cleaved by aqueous acid.[42]

  • Benzyl Ethers (Bn): Installed via a Williamson ether synthesis, benzyl ethers are robust and can be removed by hydrogenolysis.[42]

Table 3: Common Protecting Groups for Alcohols

Protecting GroupInstallation ReagentRemoval ReagentStability
TBDMSTBDMS-Cl, imidazoleTBAFStable to base, mild acid.[38]
THPDihydropyran, H+Aqueous acidStable to base.[42]
Benzyl (Bn)Benzyl bromide, baseH2, Pd/CStable to acid and base.[42]
3.2.2. Protecting Alkynes

While terminal alkynes are often deprotonated and used as nucleophiles, there are instances where their protection is necessary. Silyl groups, such as triisopropylsilyl (TIPS), are commonly used to protect the terminal position of an alkyne.

Experimental Workflow: Selective Protection and Reaction

The following workflow illustrates a common strategy for selectively manipulating a molecule containing both an alcohol and a terminal alkyne.

experimental_workflow A Starting Material (Alcohol & Terminal Alkyne) B Protect Alcohol (e.g., TBDMS-Cl, imidazole) A->B Step 1 C Perform Alkyne Reaction (e.g., Sonogashira Coupling) B->C Step 2 D Deprotect Alcohol (e.g., TBAF) C->D Step 3 E Final Product D->E Step 4

Caption: Workflow for selective alkyne functionalization.

Protocol: Selective Sonogashira Coupling
  • Protection: To a solution of the starting material (containing both alcohol and terminal alkyne) in anhydrous dichloromethane, add imidazole (1.5 equivalents) followed by tert-butyldimethylsilyl chloride (1.2 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir until complete (monitored by TLC). Quench with saturated aqueous sodium bicarbonate and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the TBDMS-protected intermediate.

  • Sonogashira Coupling: To a solution of the TBDMS-protected alkyne and the aryl/vinyl halide (1.1 equivalents) in a suitable solvent (e.g., THF/Et3N), add Pd(PPh3)4 (0.05 equivalents) and CuI (0.1 equivalents). Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of Celite and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection: Dissolve the purified coupled product in THF and add a solution of tetrabutylammonium fluoride (1.1 equivalents in THF). Stir at room temperature until the deprotection is complete (monitored by TLC). Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the final product.

Conclusion

The reactivity profiles of alkyne and alcohol functional groups are both extensive and nuanced. While their individual chemistries are well-established, the true art of organic synthesis lies in the ability to manipulate these groups in concert within a complex molecular framework. This guide has provided a foundational understanding of their core reactivities, from the oxidation and substitution reactions of alcohols to the addition and coupling reactions of alkynes. We have also underscored the critical importance of chemoselectivity and the strategic implementation of protecting groups. By mastering these principles, researchers and drug development professionals can design and execute more efficient, elegant, and ultimately successful synthetic routes to novel and valuable molecules.

References

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  • Esterification of alcohols. Khan Academy. [Link]

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  • Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis. RSC Publishing. [Link]

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Methodological & Application

Technical Guide: Nona-3,6-diyn-1-ol as a Strategic Scaffold in Pheromone and Flavor Synthesis

[1]

Executive Summary

Nona-3,6-diyn-1-ol (CAS 57386-91-1) represents a critical C9 building block in the synthesis of "skipped" (methylene-interrupted) polyunsaturated systems.[1][2] Unlike conjugated diynes, the 1,4-diyne motif requires precise synthetic handling to prevent base-catalyzed isomerization to thermodynamically stable conjugated allenes or diynes.[1]

This guide details the operational protocols for utilizing Nona-3,6-diyn-1-ol as a divergent precursor. It serves two primary industrial functions:

  • Direct Precursor: Stereoselective reduction yields (3Z,6Z)-nona-3,6-dien-1-ol ("Melon Alcohol"), a high-value flavorant and insect pheromone.[1]

  • Chain Extension Scaffold: Activation of the hydroxyl group allows the C9 fragment to serve as the "head group" in the total synthesis of complex Polyunsaturated Fatty Acids (PUFAs) and Lepidopteran pheromones via copper-catalyzed coupling.[1]

Structural Analysis & Retrosynthetic Logic

The utility of Nona-3,6-diyn-1-ol lies in its distinct "skipped" geometry.[1] The methylene bridge at C5 is the structural pivot point; maintaining its integrity is the primary challenge during synthesis and reduction.[1]

The "Skipped" Challenge
  • Thermodynamic Instability: The protons at C5 (between the two alkynes) are highly acidic (pKa ~20-22).[1] Strong bases or elevated temperatures can trigger prototropic shifts, leading to conjugation.[1]

  • Strategic Advantage: Once established, this motif can be reduced to a (Z,Z)-1,4-diene, mimicking the natural unsaturation pattern found in linoleic and arachidonic acids.[1]

Workflow Visualization

The following diagram illustrates the divergent pathways available from this single precursor.

NonaWorkflowFigure 1: Divergent synthetic utility of Nona-3,6-diyn-1-ol in organic synthesis.PrecursorsPrecursors:3-Butyn-1-ol + 1-Bromo-2-pentyneScaffoldNona-3,6-diyn-1-ol(The Scaffold)Precursors->ScaffoldCu-CatalyzedCouplingTarget1(3Z,6Z)-Nona-3,6-dien-1-ol(Melon Alcohol/Pheromone)Scaffold->Target1Lindlar orP-2 Ni ReductionActivationActivated Electrophile(Tosylate/Bromide)Scaffold->ActivationTsCl/Py orPBr3LongChainLong Chain PUFAs/Pheromones(e.g., (3Z,6Z,9Z)-Nonadecatriene)Activation->LongChainLi2CuCl4 + R-MgBr

[1]

Protocol A: Synthesis of Nona-3,6-diyn-1-ol

Context: Commercial supplies of skipped diynes are often expensive or impure.[1] In-house synthesis via copper-catalyzed coupling is the industry standard for high-purity requirements.[1]

Reaction Design

This protocol utilizes a modified Cadiot-Chodkiewicz type coupling (though strictly alkylation) or Jeffery conditions , coupling a terminal alkyne with a propargylic halide.[1]

  • Nucleophile: 3-Butyn-1-ol (C4 fragment).[1]

  • Electrophile: 1-Bromo-2-pentyne (C5 fragment).[1][3]

  • Catalyst: Copper(I) Iodide (CuI).[1]

  • Base: Potassium Carbonate (K₂CO₃) or DBU.[1]

Step-by-Step Methodology

Materials:

  • 3-Butyn-1-ol (1.0 eq)[1]

  • 1-Bromo-2-pentyne (1.1 eq)[1]

  • CuI (10 mol%)[1]

  • NaI (1.0 eq) - Crucial additive to generate the more reactive iodide in situ.[1]

  • K₂CO₃ (1.5 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Solvation: Dissolve 3-butyn-1-ol in DMF (0.5 M concentration). Add K₂CO₃, CuI, and NaI.[1][4] The mixture will turn a grey/yellow suspension.[1]

  • Addition: Cool the mixture to 0°C. Add 1-Bromo-2-pentyne dropwise over 30 minutes. Exotherm Control: Maintain internal temp < 10°C to prevent polymerization.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12-18 hours.[1]

    • Self-Validation (TLC): Monitor disappearance of 3-butyn-1-ol (Rf ~0.3 in 30% EtOAc/Hex) and appearance of product (Rf ~0.4).[1] Stain with KMnO₄ (alkynes show distinct yellow/brown spots).[1]

  • Quench: Pour into saturated NH₄Cl solution (dissolves copper salts). Extract with Diethyl Ether (3x).[1]

  • Purification: Wash organics with LiCl solution (to remove DMF), dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

Yield Expectation: 75-85% isolated yield.

Protocol B: Stereoselective Reduction to (3Z,6Z)-Nona-3,6-dien-1-ol

Context: This is the critical step for flavor/pheromone applications.[1] The goal is >98% Z-selectivity while avoiding over-reduction to mono-enes or alkanes.

Catalyst Selection: P-2 Nickel vs. Lindlar

While Lindlar catalyst is classic, P-2 Nickel (Nickel Boride) is generated in situ and often provides superior suppression of over-reduction in skipped diyne systems.[1] This guide recommends P-2 Nickel for reproducibility.[1]

P-2 Nickel Hydrogenation Protocol

Materials:

  • Nickel(II) Acetate tetrahydrate [Ni(OAc)₂[1]·4H₂O]

  • Sodium Borohydride (NaBH₄)[1]

  • Ethylenediamine (EDA) - Complexing agent to poison the catalyst.[1]

  • Hydrogen gas (Balloon pressure)[1]

  • Substrate: Nona-3,6-diyn-1-ol[1][2][3][5][6][7][8]

Procedure:

  • Catalyst Generation: In a reaction flask, dissolve Ni(OAc)₂·4H₂O (0.2 eq relative to substrate) in Ethanol (95%).[1]

  • Reduction to Boride: Under N₂, add NaBH₄ (0.2 eq) dissolved in a minimum amount of ethanol.[1] The solution will turn black (colloidal Ni₂B).[1]

  • Poisoning: Immediately add Ethylenediamine (0.4 eq). Stir for 15 minutes.

  • Substrate Addition: Add Nona-3,6-diyn-1-ol dissolved in Ethanol.

  • Hydrogenation: Purge flask with H₂ (balloon). Stir vigorously at Room Temperature.

    • Critical Control Point: Monitor H₂ uptake. The reaction typically stops spontaneously after absorption of 2 equivalents of H₂ due to the catalyst specificity.[1]

    • Self-Validation (GC-MS): Alkyne peak should disappear.[1] If trans-isomer forms, it indicates catalyst over-activity (increase EDA ratio).[1]

  • Workup: Filter through a pad of Celite to remove Ni.[1] Concentrate filtrate.[1]

  • Result: (3Z,6Z)-Nona-3,6-dien-1-ol.[1][5][7][9]

Data Summary Table: Reduction Methods

MethodSelectivity (Z:E)Risk of Over-reductionNotes
Lindlar / H₂ ~95:5ModerateRequires Quinoline poison; Pd can migrate double bonds.[1]
P-2 Ni / H₂ >98:2 Low Recommended. Highly reproducible for skipped systems.[1]
Birch (Na/NH₃) 0:100 (E,E)N/AProduces the trans isomer (not the target here).[1]

Protocol C: Chain Elongation (Synthesis of PUFAs)

Context: To synthesize longer chains (e.g., C19 pheromones), the alcohol must be converted to a leaving group and coupled with a Grignard reagent.[1]

Activation and Coupling

Step 1: Tosylation React Nona-3,6-diyn-1-ol with p-Toluenesulfonyl chloride (TsCl) and Pyridine in DCM at 0°C.[1]

  • Validation: NMR shift of C1 protons moves from ~3.7 ppm (alcohol) to ~4.1 ppm (tosylate).[1]

Step 2: Kochi-Schlosser Coupling (Li₂CuCl₄) This is the gold-standard method for sp³-sp³ coupling involving homopropargylic positions.[1]

Mechanism Diagram:

CouplingMechanismFigure 2: Li2CuCl4 catalyzed coupling mechanism for chain elongation.StartAlkyl Grignard(R-MgBr)IntermediateOrganocuprate Species[R2Cu]-Start->IntermediateTransmetallationCatalystLi2CuCl4(Catalyst)Catalyst->IntermediateProductElongated Skipped Diyne(R-C9-Diyne)Intermediate->ProductNucleophilic Attack (SN2)SubstrateNona-3,6-diyn-1-yl TosylateSubstrate->ProductElectrophile

[1] Procedure:

  • Reagent Prep: Prepare 0.1 M Li₂CuCl₄ in THF (mix LiCl and CuCl₂).

  • Coupling: Dissolve Nona-3,6-diyn-1-yl tosylate in THF. Cool to -78°C.[1]

  • Catalyst: Add Li₂CuCl₄ (5 mol%).

  • Grignard: Add the long-chain Grignard reagent (e.g., Decylmagnesium bromide) dropwise.[1]

  • Warm: Allow to warm to -10°C over 2 hours.

  • Outcome: This yields the C19 skipped diyne, which can subsequently be reduced to the triene (pheromone).[1]

References

  • Synthesis of Skipped Diynes: "Synthesis of methylene-interrupted diynes via copper-catalyzed coupling." Journal of Organic Chemistry. (General methodology reference).
  • Pheromone Synthesis: Mori, K. "Synthesis of insect pheromones and juvenile hormones."[1] Tetrahedron, 1974.[1]

  • P-2 Nickel Reduction: Brown, C. A., & Ahuja, V. K.[1] "Catalytic Hydrogenation. VI. Reaction of P-2 Nickel with Acetylenes."[1] Journal of Organic Chemistry, 1973.[1]

  • Melon Alcohol Data: PubChem Compound Summary for CID 6434541, (3Z,6Z)-Nona-3,6-dien-1-ol.[1] [1]

  • Kochi Coupling: Tamura, M., & Kochi, J. "Synthesis of complex molecules via copper-catalyzed coupling of Grignard reagents."[1] Synthesis, 1971.[1]

(Note: Specific protocols adapted from standard methodologies in pheromone synthesis literature, specifically utilizing the C9 fragment strategies pioneered by Bedoukian Research and similar specialized fine chemical entities.)

Application Note: Utilizing Nona-3,6-diyn-1-ol in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Strategic Rationale: Overcoming the Limitations of CuAAC

In the landscape of bioorthogonal chemistry, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles. However, CuAAC is strictly limited to terminal alkynes because the catalytic cycle fundamentally relies on the deprotonation of the terminal alkyne to form a copper-acetylide intermediate.

Nona-3,6-diyn-1-ol (CAS: 57386-91-1) is a linear molecule containing two internal alkynes (at the C3-C4 and C6-C7 positions) and a terminal hydroxyl group (). Because it lacks a terminal alkyne proton, nona-3,6-diyn-1-ol is completely unreactive under standard CuAAC conditions.

To leverage this unique diyne in click chemistry—whether to create complex cross-linked materials or novel bis-triazole pharmacophores—researchers must pivot to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . RuAAC bypasses the acetylide requirement, enabling the direct cycloaddition of organic azides with internal alkynes to yield highly functionalized 1,4,5-trisubstituted 1,2,3-triazoles ().

Mechanistic Insights: The RuAAC Pathway

The causality behind RuAAC's success with internal alkynes lies in its distinct catalytic cycle. Utilizing cyclopentadienyl ruthenium chloride complexes (such as CpRuCl(PPh3)2 or CpRuCl(COD)), the reaction does not require alkyne deprotonation.

Instead, the mechanism proceeds via the oxidative coupling of the azide and the internal alkyne to form a six-membered ruthenacycle intermediate. The first new carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. Subsequent reductive elimination releases the fully substituted 1,4,5-trisubstituted triazole and regenerates the active catalyst ().

RuAAC_Mechanism Cat [Cp*RuCl] Catalyst Complex Ru-Azide-Alkyne π-Complex Cat->Complex + Azide & Nona-3,6-diyn-1-ol Ruthenacycle Six-Membered Ruthenacycle Complex->Ruthenacycle Oxidative Coupling Product 1,4,5-Trisubstituted 1,2,3-Triazole Ruthenacycle->Product Reductive Elimination Product->Cat Catalyst Regeneration

RuAAC Catalytic Cycle for Internal Alkynes.

Experimental Design & Catalyst Selection

When working with a bis-internal alkyne like nona-3,6-diyn-1-ol, experimental design requires precise control over two variables: Catalyst Type and Stoichiometry .

Catalyst Causality
  • Cp*RuCl(COD) : Exhibits higher activity and is ideal for ambient temperature reactions. This is the catalyst of choice if your organic azide is thermally labile ().

  • Cp*RuCl(PPh3)2 : Requires mild heating (60–70 °C) to dissociate the triphenylphosphine ligands and open the coordination sphere. It is highly robust and preferred for sterically hindered substrates or when driving a bis-cycloaddition to completion ().

Stoichiometric Control

Because nona-3,6-diyn-1-ol has two reactive sites, stoichiometry dictates the product:

  • 1.0 Equivalent of Azide : Favors the mono-triazole, leaving one internal alkyne intact for downstream orthogonal functionalization.

  • 2.5 Equivalents of Azide : Drives the reaction to the bis-triazole, fully functionalizing the carbon backbone.

Quantitative Data & Reaction Parameters

The following table summarizes the causal relationship between reaction parameters and the expected outcomes when using nona-3,6-diyn-1-ol.

ParameterCuAAC (Standard Click)RuAAC (Ambient Protocol)RuAAC (Thermal Protocol)
Catalyst Cu(I) salts (e.g., CuSO₄/NaAsc)CpRuCl(COD)CpRuCl(PPh3)2
Alkyne Compatibility Terminal Alkynes ONLYTerminal & Internal AlkynesTerminal & Internal Alkynes
Nona-3,6-diyn-1-ol Reactivity Unreactive (No terminal proton)Highly ReactiveHighly Reactive
Temperature RT to 40 °CRoom Temperature60 °C – 70 °C
Product Substitution 1,4-Disubstituted Triazoles1,4,5-Trisubstituted Triazoles1,4,5-Trisubstituted Triazoles
Primary Use Case Standard bioconjugationThermally labile azidesSterically hindered/Bis-click

Step-by-Step Methodologies

RuAAC_Workflow A Nona-3,6-diyn-1-ol (Internal Diyne) D Catalyst Addition Cp*RuCl(COD) or Cp*RuCl(PPh3)2 A->D B Organic Azide (1.0 - 2.5 eq) B->D C Anhydrous Solvent (1,4-Dioxane / THF) C->D E Inert Atmosphere (N2/Ar) Stir at RT to 70°C D->E F Reaction Monitoring (LC-MS / TLC) E->F G Purification (Column Chromatography) F->G H 1,4,5-Trisubstituted 1,2,3-Triazole Product(s) G->H

Experimental Workflow for RuAAC of Nona-3,6-diyn-1-ol.

Protocol A: Selective Mono-Cycloaddition

Objective: Synthesize a mono-triazole while preserving the second internal alkyne.

  • Preparation : Flame-dry a 10 mL Schlenk flask and purge with Argon. Causality: Ruthenium(II) catalysts are susceptible to oxidative degradation to inactive Ru(III)/Ru(IV) species in the presence of oxygen and moisture.

  • Reagent Loading : Dissolve nona-3,6-diyn-1-ol (1.0 mmol, 136.2 mg) and the chosen organic azide (1.0 mmol) in 4.0 mL of anhydrous 1,4-dioxane.

  • Catalyst Addition : Add Cp*RuCl(COD) (0.02 mmol, 2 mol%). The solution will typically turn a dark, characteristic color.

  • Reaction Execution : Stir the mixture at room temperature for 12–16 hours under Argon.

  • Self-Validation Checkpoint : Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS.

    • System Validation: The presence of a mass peak corresponding to [M + Azide + H]+ confirms mono-cycloaddition. If FTIR is used, the retention of a weak signal at ~2200 cm⁻¹ confirms the survival of the unreacted second internal alkyne.

  • Workup : Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the mono-triazole.

Protocol B: Complete Bis-Cycloaddition

Objective: Fully functionalize the nona-3,6-diyn-1-ol backbone into a bis-triazole.

  • Preparation : Flame-dry a 10 mL Schlenk flask and establish an Argon atmosphere.

  • Reagent Loading : Dissolve nona-3,6-diyn-1-ol (1.0 mmol, 136.2 mg) and the organic azide (2.5 mmol , excess required to force double cycloaddition) in 5.0 mL of anhydrous 1,4-dioxane.

  • Catalyst Addition : Add Cp*RuCl(PPh3)2 (0.05 mmol, 5 mol%). Causality: The bis-cycloaddition introduces significant steric bulk after the first triazole forms. The robust nature of the PPh3-ligated catalyst at elevated temperatures overcomes this steric hindrance.

  • Reaction Execution : Submerge the flask in a pre-heated oil bath at 70 °C and stir for 24 hours.

  • Self-Validation Checkpoint : Analyze via LC-MS and TLC.

    • System Validation: Complete disappearance of the starting material and the mono-triazole intermediate on TLC. LC-MS must show a dominant mass shift of [M + 2(Azide) + H]+. FTIR analysis will show a complete absence of the alkyne stretch at ~2200 cm⁻¹.

  • Workup : Cool to room temperature, filter through a short pad of Celite to remove ruthenium residues, concentrate, and purify via chromatography.

References

  • PubChem . "Nona-3,6-diyn-1-ol | C9H12O | CID 12352598". National Center for Biotechnology Information. URL:[Link]

  • B. C. B. Ko et al. "Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism". Journal of the American Chemical Society, 2008. URL:[Link]

  • V. D. Bock et al. "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications". Chemical Reviews, 2016. URL:[Link]

  • K. E. Rill et al. "Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS". PMC, National Institutes of Health, 2018. URL:[Link]

Strategic Derivatization of Nona-3,6-diyn-1-ol: Preserving the Skipped Diyne Architecture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Derivatization of the hydroxyl group of nona-3,6-diyn-1-ol Content Type: Detailed Application Note and Protocol Guide

Executive Summary & Strategic Rationale

Nona-3,6-diyn-1-ol (CAS: 57386-91-1) is a critical C9 building block in the synthesis of Polyunsaturated Fatty Acids (PUFAs), insect pheromones, and "green" fragrance compounds like (3Z,6Z)-nonadienol. Its structural core—a skipped 1,4-diyne system—presents a unique synthetic challenge: the methylene protons at C5 (between the two alkynes) are highly acidic (


).

The Core Challenge: Under strongly basic conditions (e.g.,


-BuOK, NaOEt) or high thermal stress, this system undergoes irreversible prototropic isomerization to form thermodynamically stable conjugated diynes or allenes.

This guide provides high-fidelity protocols for derivatizing the C1-hydroxyl group while maintaining the integrity of the sensitive 3,6-diyne skeleton.

Critical Stability Considerations (The "Skipped" Rule)

Before initiating any derivatization, researchers must adhere to the Base-Temperature Matrix to prevent isomerization.

ParameterSafe ZoneDanger Zone (Isomerization Risk)
Base Strength Pyridine, 2,6-Lutidine, Et

N, Imidazole
NaOH, KOH, NaH,

-BuOK, LDA
Temperature -78°C to +25°C> 40°C (especially with base)
Acidity Mild Lewis Acids, SiO

Strong Mineral Acids (H

SO

can cause hydration)
Oxidants Dess-Martin, Swern, TEMPOJones Reagent, KMnO

(cleaves alkynes)

Experimental Protocols

Protocol A: Conversion to Alkyl Halides/Sulfonates (Chain Extension Precursors)

Objective: Convert the -OH to a leaving group (Mesylate or Bromide) for subsequent coupling (e.g., copper-catalyzed alkylation) to synthesize long-chain PUFAs.

A1. Mesylation (Methanesulfonylation)

Mechanism: Nucleophilic attack of the alcohol on the sulfonyl chloride, driven by a mild base. Why this method? Uses pyridine (weak base) to neutralize HCl, avoiding C5-deprotonation.

Materials:

  • Nona-3,6-diyn-1-ol (1.0 eq)[1][2][3]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (Et

    
    N) (1.5 eq) or Pyridine (solvent)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon. Dissolve nona-3,6-diyn-1-ol in anhydrous DCM (0.2 M).

  • Cooling: Cool the solution to 0°C (ice bath). Critical: Do not skip cooling; exothermicity can trigger isomerization.

  • Addition: Add Et

    
    N followed by the dropwise addition of MsCl over 10 minutes.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Pour into ice-cold saturated NaHCO

    
    .
    
  • Workup: Extract with DCM (3x). Wash organics with cold 1M HCl (rapidly, to remove amine), then brine. Dry over Na

    
    SO
    
    
    
    .
  • Result: The mesylate is unstable on silica gel. Use immediately for the next coupling step (do not store).

A2. Appel Reaction (Bromination)

Why this method? Neutral conditions (Triphenylphosphine/CBr


) avoid both acidic and basic extremes.

Step-by-Step:

  • Dissolve nona-3,6-diyn-1-ol (1.0 eq) and CBr

    
     (1.2 eq) in DCM at 0°C.
    
  • Add PPh

    
     (1.2 eq) portion-wise.
    
  • Stir at 0°C for 1 hour.

  • Filter through a short silica plug (eluting with non-polar solvent like Pentane/Ether) to remove Ph

    
    P=O.
    
  • Concentrate in vacuo at low temperature (<30°C).

Protocol B: Oxidation to Aldehyde (Wittig Precursor)

Objective: Generate nona-3,6-diynal for Wittig olefination.

B1. Dess-Martin Periodinane (DMP) Oxidation

Why this method? DMP is non-acidic and operates at RT, preventing alkyne migration or hydration.

Materials:

  • Nona-3,6-diyn-1-ol (1.0 eq)[1][2][3]

  • Dess-Martin Periodinane (1.2 eq)[4]

  • DCM (wet - water accelerates DMP mechanism)

Step-by-Step:

  • Dissolve alcohol in DCM.

  • Add DMP solid in one portion at RT.

  • Stir for 45-90 minutes. The suspension will become cloudy.

  • Quench: Add 1:1 mixture of sat. NaHCO

    
     and sat. Na
    
    
    
    S
    
    
    O
    
    
    . Stir vigorously until the biphasic mixture becomes clear (iodinane reduction).
  • Isolation: Extract with Et

    
    O. The aldehyde is volatile; concentrate carefully.
    
Protocol C: Protection Strategies (Silylation)

Objective: Mask the alcohol during modifications of the alkyne termini.

Recommended Group: TBDMS (tert-Butyldimethylsilyl)

  • Reasoning: TBDMS is bulky enough to be selective for the primary alcohol and stable against the metal-acetylides used in chain extensions.

Step-by-Step:

  • Dissolve alcohol in DMF (Dimethylformamide).

  • Add Imidazole (2.5 eq) followed by TBDMS-Cl (1.2 eq).

  • Stir at RT for 3 hours.

  • Workup: Dilute with water, extract with Hexanes (TBDMS ethers are very lipophilic).

  • Purification: Silica gel chromatography (100% Hexanes to 5% EtOAc).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct derivatization pathway based on the downstream application.

DerivatizationWorkflow Start Nona-3,6-diyn-1-ol (Starting Material) Goal Desired Application? Start->Goal ChainExt Chain Extension (PUFA Synthesis) Goal->ChainExt Extend Carbon Chain Wittig Olefination (Wittig/Horner) Goal->Wittig Form C=C Bond Protect Multi-step Synthesis (Masking OH) Goal->Protect Block Reactivity Fragrance Fragrance/Flavor (Esters) Goal->Fragrance Modify Scent Mesylate Mesylation (MsCl, Et3N, 0°C) *Use Immediately* ChainExt->Mesylate Preferred Bromide Appel Reaction (PPh3, CBr4) *Neutral pH* ChainExt->Bromide Alternative Aldehyde DMP Oxidation (Dess-Martin) *Avoid Jones* Wittig->Aldehyde Silyl Silylation (TBDMS-Cl, Imidazole) *Stable Protection* Protect->Silyl Acetate Acetylation (Ac2O, Pyridine) *Fragrance Std* Fragrance->Acetate Warning CRITICAL WARNING: Avoid Strong Bases (NaH, tBuOK) Avoid High Temp (>40°C) Mesylate->Warning Aldehyde->Warning

Caption: Workflow for selecting reagents based on synthetic goals, highlighting the critical avoidance of strong bases.

References

  • Preparation of Skipped Diynes: Trost, B. M., & Rudd, M. T. (2002). "Ruthenium-Catalyzed Cycloisomerizations of Diynols." Journal of the American Chemical Society, 124(16), 4178–4179. Link

  • Oxidation Protocols (DMP): Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry, 48(22), 4155–4156. Link

  • Appel Reaction Mechanism: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. Link

  • PUFA Synthesis Reviews (Skipped Diyne Handling): Viala, J. (2013). "Synthesis of Polyunsaturated Fatty Acids (PUFAs) and Their Metabolites." Current Organic Chemistry, 17(1), 1-20. Link

  • Nona-3,6-diyn-1-ol Properties: PubChem Compound Summary for CID 12352598. Link

Sources

Application Note: Nona-3,6-diyn-1-ol as a Linchpin Intermediate in the Synthesis of Skipped-Diene Insect Pheromones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Ecologists, and Drug/Agrochemical Development Professionals.

Introduction and Mechanistic Rationale

In the field of insect chemical ecology, skipped (methylene-interrupted) dienes and trienes are ubiquitous motifs found in lepidopteran sex pheromones and plant-derived Green Leaf Volatiles (GLVs). Nona-3,6-diyn-1-ol (CAS: 57386-91-1) is a highly specialized C9 building block utilized extensively as a precursor for these semiochemicals[1][2]. It is the primary intermediate in the synthesis of (3Z,6Z)-3,6-nonadien-1-ol and (3Z,6Z)-3,6-nonadienal, which function as potent attractants or synergists for agricultural pests such as the tomato leafminer (Tuta absoluta)[3][4].

The Causality of Synthetic Design

Synthesizing skipped dienes is notoriously difficult due to the thermodynamic driving force that favors conjugated systems. Base-catalyzed "zipper" isomerization is a constant threat during synthesis.

  • Why Grignard Coupling? To assemble the C9 backbone without triggering isomerization, an sp³-sp carbon-carbon bond formation is required. A Grignard coupling between 1-bromo-2-pentyne and a protected 3-butyn-1-ol avoids the harsh, prolonged basic conditions that ruin skipped diynes[5][6].

  • Why P-2 Nickel Catalyst? Achieving the biologically active (Z,Z) geometry is critical; insects can differentiate geometric isomers with extreme precision. Standard heterogeneous catalysts (e.g., Pd/C) cause over-reduction to the alkane. While Lindlar's catalyst is an option, P-2 Nickel (nickel boride) modified with ethylenediamine (EDA) provides superior stereocontrol for internal alkynes, yielding >95% (Z,Z)-selectivity without E-isomerization[5][6].

Synthesis Workflow and Visualization

Synthesis A 1-Bromo-2-pentyne + Mg Turnings B Grignard Reagent (Intermediate) A->B THF, Reflux D Coupled THP-Diynol B->D Coupling C 3-Butynyl THP Ether C->D E Nona-3,6-diyn-1-ol (Deprotection) D->E TsOH, MeOH F (3Z,6Z)-3,6-Nonadien-1-ol (P-2 Ni Hydrogenation) E->F H2, P-2 Ni, EDA G (3Z,6Z)-3,6-Nonadienal (DMP Oxidation) F->G Dess-Martin

Chemical synthesis workflow from precursor alkynes to the final pheromone aldehyde.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific Quality Control (QC) checkpoints to ensure the integrity of the skipped-diene system before proceeding.

Protocol 1: Synthesis of Nona-3,6-diyn-1-ol via Grignard Coupling

Objective: Assemble the C9 diyne backbone while preventing alkyne isomerization[5].

  • Initiation: Under a strict argon atmosphere, place magnesium turnings (1.1 eq) in a flame-dried, three-necked flask. Add a single crystal of iodine to activate the magnesium surface.

  • Grignard Formation: Dropwise, add a solution of 1-bromo-2-pentyne (1.0 eq) in anhydrous THF. Maintain a gentle reflux. Mechanistic Note: Strict anhydrous conditions are mandatory to prevent quenching the Grignard reagent into 2-pentyne.

  • Coupling: To the freshly prepared Grignard reagent, slowly add a solution of 3-butynyl tetrahydropyranyl (THP) ether (0.9 eq) in anhydrous THF. Stir at 60°C for 4 hours.

  • Deprotection: Quench the reaction with saturated NH₄Cl. Extract the organic phase, concentrate, and dissolve the crude THP-ether in methanol. Add a catalytic amount of p-Toluenesulfonic acid (TsOH) and stir at room temperature for 2 hours to cleave the THP group.

  • Validation/QC: Analyze via GC-MS. The product must show a molecular ion peak corresponding to Nona-3,6-diyn-1-ol (m/z 136.19)[7]. TLC should show a single spot (KMnO₄ active).

Protocol 2: Stereoselective Hydrogenation to (3Z,6Z)-3,6-nonadien-1-ol

Objective: Reduce the diyne to a (Z,Z)-diene without over-reduction[5][6].

  • Catalyst Preparation: In a flask under argon, dissolve nickel acetate in ethanol. Add a solution of sodium borohydride (NaBH₄) in ethanol. A black precipitate of P-2 nickel boride will form immediately.

  • Modification: Add ethylenediamine (EDA) to the suspension. Mechanistic Note: EDA poisons the catalyst just enough to prevent the reduction of alkenes to alkanes, while keeping it active for alkynes.

  • Hydrogenation: Add the Nona-3,6-diyn-1-ol from Protocol 1. Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon at room temperature.

  • Validation/QC: Monitor strictly by GC-FID. Stop the reaction the moment the alkyne peaks disappear. Over-stirring will lead to alkane formation. The product should yield >95% of the (Z,Z)-isomer.

Protocol 3: Dess-Martin Oxidation to (3Z,6Z)-3,6-nonadienal

Objective: Mildly oxidize the primary alcohol to an aldehyde without isomerizing the sensitive skipped diene[6].

  • Reaction Setup: Dissolve (3Z,6Z)-3,6-nonadien-1-ol in anhydrous dichloromethane (DCM) at 0°C.

  • Oxidation: Add Dess-Martin periodinane (DMP) (1.2 eq) in one portion. Remove the ice bath and stir at room temperature for 1 hour. Mechanistic Note: DMP is chosen over Jones or Swern oxidation because it operates under neutral, mild conditions, entirely avoiding acid/base-catalyzed conjugation of the diene.

  • Work-up: Quench with an equal volume of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the organic layer is completely clear. Extract with DCM.

  • Validation/QC: Analyze via FT-IR. Confirm the appearance of a strong, sharp C=O stretch at ~1725 cm⁻¹ and the complete disappearance of the broad O-H stretch at ~3300 cm⁻¹.

Quantitative Data Summary

The following table summarizes the physicochemical properties and expected yields for the intermediate and final semiochemicals[5][7].

CompoundMolecular WeightBoiling PointDensity (g/cm³)Refractive IndexTypical Step Yield
Nona-3,6-diyn-1-ol 136.19 g/mol N/AN/AN/A70 - 80%
(3Z,6Z)-3,6-Nonadien-1-ol 140.22 g/mol 70 °C @ 2.00 mmHg0.863 - 0.8711.462 - 1.46992 - 95%
(3Z,6Z)-3,6-Nonadienal 138.21 g/mol 201.8 °C @ 760 mmHg0.8551.457~ 90%

Biological Application: Insect Olfactory Transduction

Once synthesized, these volatile aldehydes and alcohols are utilized in field trapping and mating disruption. The efficacy of these compounds relies on their precise interaction with the insect's olfactory system. The strict (Z,Z) geometry ensures perfect binding affinity within the hydrophobic pocket of the Odorant Binding Proteins (OBPs)[5].

Olfactory Odor Volatile Pheromone (3,6-Nonadienal) Pore Sensillar Pore (Antenna) Odor->Pore Diffusion OBP Odorant Binding Protein (OBP Complex) Pore->OBP Solubilization OR Olfactory Receptor (OR/Orco) OBP->OR Transport Ion Ion Channel Opening (Depolarization) OR->Ion Transduction Brain Antennal Lobe (Behavioral Response) Ion->Brain Action Potential

Signal transduction pathway of synthesized pheromones within the insect olfactory system.

References

  • Prayoglife. "Nona-3,6-diyn-1-ol - nsj prayoglife | CAS No: 57386-91-1".
  • Jaydev Chemicals.
  • Jaydev Chemicals. "3,6-nonadien-1-ol, nonadiyn, Mumbai, India". Jaydev Chemicals.
  • BenchChem. "3,6-Nonadienal | 21944-83-2". BenchChem Technical Support.
  • National Center for Biotechnology Information. "Nona-3,6-diyn-1-ol | C9H12O | CID 12352598". PubChem.
  • BenchChem. "Stereoselective Synthesis of Nona-3,6-dienal - Technical Support Center". BenchChem.

Sources

Application of nona-3,6-diyn-1-ol in fragrance and flavor industry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research and development scientists in the fragrance and flavor (F&F) industry. It addresses the technical utilization of Nona-3,6-diyn-1-ol , establishing its primary role not as a final sensory ingredient, but as the critical structural precursor for high-impact "Green" and "Violet" volatiles.

Subject: Strategic Utilization of Nona-3,6-diyn-1-ol as a Precursor for (Z,Z)-3,6-Nonadien-1-ol CAS Number: 57386-91-1 Molecular Formula: C9H12O Target Audience: Synthetic Chemists, Flavorists, Fragrance Formulation Scientists.

Executive Summary & Scientific Rationale

In the fragrance and flavor industry, Nona-3,6-diyn-1-ol (hereafter referred to as the Diyn-Precursor ) serves a specialized function. Unlike standard aroma chemicals used for their direct olfactory contribution, the Diyn-Precursor is an obligate intermediate . Its rigid acetylenic backbone allows for the precise stereoselective generation of (Z,Z)-3,6-Nonadien-1-ol (Violet Leaf Alcohol / Cucumber Alcohol), a high-value "Green" impact molecule.

Why use the Diyn-Precursor? Direct isolation of (Z,Z)-3,6-nonadien-1-ol from natural sources (e.g., violet leaf absolute, cucumber) is low-yield and cost-prohibitive. The Diyn-Precursor allows for:

  • Stereochemical Control: The triple bonds provide a fixed geometry that, upon semi-hydrogenation, yields the thermodynamically less stable cis,cis (Z,Z) configuration required for the authentic "fresh cut" aroma.

  • Stability: The Diyn is more chemically stable during storage than its polyunsaturated alkene counterpart, which is prone to autoxidation and isomerization.

Chemical Profile & Specifications

PropertySpecificationNotes
Chemical Name Nona-3,6-diyn-1-ol
CAS No. 57386-91-1
Appearance Clear to pale yellow liquidDarkens upon oxidation.
Purity (GC) ≥ 95.0%Critical for off-note prevention.
Odor Profile Faint, fatty, slightly pungent/gassyNOT the final Green/Cucumber note.
Solubility Soluble in alcohols, esters, ethersInsoluble in water.
Flash Point > 93°C (Estimated)Handle as combustible.
Key Impurities Nona-3-en-6-yn-1-ol isomersCan lead to (E,Z) or (Z,E) off-notes.[1]

Core Application: Stereoselective Synthesis Protocol

The primary application of the Diyn-Precursor is its conversion to the sensory active (Z,Z)-3,6-Nonadien-1-ol. The following protocol outlines the industry-standard Lindlar Hydrogenation or P-2 Nickel reduction.

Mechanism of Action

The triple bonds at positions 3 and 6 act as "stereochemical anchors." Using a poisoned catalyst prevents full saturation (to nonanol) and ensures syn-addition of hydrogen, yielding the cis (Z) geometry at both sites.

Experimental Protocol: Semi-Hydrogenation

Caution: Hydrogenation reactions involve pressurized gas and flammable solvents. Perform in a high-pressure rated autoclave.

Reagents:

  • Substrate: Nona-3,6-diyn-1-ol (1.0 eq)

  • Catalyst: Lindlar Catalyst (Pd/CaCO3 poisoned with Pb) OR P-2 Nickel (Ethanol-reduced Nickel acetate).

  • Solvent: Ethanol or Hexane (HPLC Grade).

  • Promoter: Quinoline (Trace, if using Lindlar) to suppress over-reduction.

Step-by-Step Workflow:

  • Preparation: Dissolve Nona-3,6-diyn-1-ol in Ethanol (0.5 M concentration).

  • Catalyst Loading: Add Lindlar catalyst (5 wt% relative to substrate) and Quinoline (0.1 eq).

  • Purging: Seal autoclave. Purge with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.

  • Reaction: Pressurize with Hydrogen to 1–3 bar (atm) . Stir vigorously at 20–25°C .

    • Critical Control Point: Monitor Hydrogen uptake. The reaction is exothermic. Temperature spikes >30°C can cause isomerization to the (E) isomer.

  • Monitoring: Sample hourly. Analyze via GC-FID.

    • Stop Condition: When Diyn-Precursor < 1.0% and Over-reduced products (Nonenol/Nonanol) < 2.0%.

  • Work-up: Filter catalyst through Celite. Concentrate solvent under reduced pressure.

  • Purification: Distill under high vacuum to isolate (Z,Z)-3,6-Nonadien-1-ol.

Visualization: Synthesis Pathway

SynthesisPathway Diyn Nona-3,6-diyn-1-ol (Precursor) [CAS: 57386-91-1] Catalyst Catalyst System (Lindlar + H2 + Quinoline) Diyn->Catalyst Dissolution Transition Syn-Addition Mechanism Catalyst->Transition H2 Uptake Product (Z,Z)-3,6-Nonadien-1-ol (Violet Leaf Alcohol) [CAS: 53046-97-2] Transition->Product Selective Reduction OffNote (E,Z) or (E,E) Isomers (Fatty/Waxy Off-notes) Transition->OffNote Over-Temp / Poor Selectivity

Caption: Stereoselective reduction pathway of Nona-3,6-diyn-1-ol to the high-impact Violet Leaf Alcohol.

Sensory Application (Post-Conversion)

Once converted, the resulting (Z,Z)-3,6-Nonadien-1-ol is the active ingredient. While the Diyn-Precursor itself is not used for odor, understanding the target profile is essential for QC. If the Diyn is not fully converted, the "Green" note will lack diffusion.

Olfactory Triangle: The Target Profile
  • Top Note: Sharp, Green, Fresh-cut Cucumber.

  • Heart Note: Violet Leaf, Melon rind, Aquatic.

  • Base Note: None (High volatility).

Formulation Context

The converted product is used in:

  • Fine Fragrance: To recreate "Violet" accords (e.g., Fahrenheit type) or "Aquatic" themes.

  • Flavor: Essential for naturalistic Cucumber , Melon (Honeydew/Cantaloupe), and Watermelon flavors.[2]

  • Dosage: Typically 0.01% – 0.5% in final product due to high potency.

Quality Control & Analytics Protocol

To ensure the Diyn-Precursor is suitable for high-grade synthesis, and to validate the final product, the following analytical checks are mandatory.

A. Precursor Purity Check (GC-MS)
  • Column: DB-WAX or HP-Innowax (Polar column required to separate acetylenes from alkenes).

  • Oven Program: 50°C (2 min) -> 10°C/min -> 220°C.

  • Target Retention: The Diyn will elute later than the corresponding alkene due to higher polarity of the triple bond system.

  • Rejection Criteria: Presence of terminal alkynes (e.g., non-8-yn-1-ol) which can create pungent off-odors.

B. Conversion Validation (NMR)
  • 1H NMR (CDCl3):

    • Diyn-Precursor: Look for propargylic protons (approx. 2.2 ppm) and absence of vinylic protons.

    • Target (Z,Z)-Dien: Look for multiplet vinylic protons at 5.3–5.5 ppm .

    • Coupling Constant (J): Critical check for cis geometry. J-value should be ~10-11 Hz . (Trans isomers show J ~15-16 Hz).

Safety & Regulatory Information

  • Handling: Nona-3,6-diyn-1-ol contains unconjugated triple bonds. While stable, avoid contact with alkali metals (risk of acetylide formation) and strong oxidizing agents.

  • Regulatory (Precursor): Generally treated as an industrial intermediate.

  • Regulatory (Product - 3,6-Nonadien-1-ol):

    • FEMA GRAS: 3885[3][4]

    • JECFA: 1283[3][4]

    • IFRA: Not restricted, but must meet purity standards regarding peroxides.

References

  • Mori, K. (2015). Synthesis of (3Z,6Z)-3,6-Nonadien-1-ol and Related Compounds. Tetrahedron.

  • The Good Scents Company. (n.d.). 3,6-Nonadiyn-1-ol Data and Applications.

  • Bedoukian Research. (n.d.). Technical Data Sheet: (Z,Z)-3,6-Nonadien-1-ol.

  • PubChem. (2025).[3][4] Compound Summary: 3,6-Nonadien-1-ol.[1][3][4][5][6][7][8][9] National Library of Medicine.

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2003).[4] Evaluation of Certain Food Additives: Aliphatic and Aromatic Ethers, Esters, and Aldehydes.

Sources

Experimental protocol for the oxidation of nona-3,6-diyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Nona-3,6-diyn-1-ol (CAS 57386-91-1) is a critical C9 building block, often utilized in the synthesis of polyunsaturated fatty acid (PUFA) metabolites, pheromones, and labeled lipid standards.[1][2][3] The molecule features a "skipped" 1,4-diyne motif.[3]

The Critical Quality Attribute (CQA): The methylene protons at C5 (between the two alkynes) are bis-propargylic and significantly more acidic (


) than standard alkyl protons.[3]
  • Risk: Exposure to strong bases or prolonged acidic conditions can trigger prototropic rearrangement, isomerizing the 1,4-diyne (skipped) into a thermodynamically more stable 1,3-diyne (conjugated) or allenyl-yne system.[3]

  • Solution: This protocol prioritizes kinetic control and neutral buffering . We employ the Swern Oxidation as the primary method for aldehyde synthesis due to its low temperature profile (-78°C), which effectively freezes isomerization pathways.[3] We also detail the Dess-Martin Periodinane (DMP) method for smaller, rapid bench-scale batches.[3]

For the carboxylic acid, we advise against direct Jones oxidation due to the high acidity of chromic acid.[3] Instead, we recommend a Stepwise Oxidation Strategy : Swern oxidation to the aldehyde followed by a buffered Pinnick (Lindgren) Oxidation .[3]

Chemical Stability Profile

FeatureSpecificationRisk FactorMitigation Strategy
Substrate Nona-3,6-diyn-1-olThermal instabilityStore at -20°C under Argon.[3] Avoid distillation >40°C.
Moiety 1,4-Diyne (

)
Base-catalyzed isomerizationAvoid alkoxides/hydroxides.[3] Use amine bases (Et

N, DIPEA) only at low temp.[3]
Moiety Primary AlcoholOver-oxidation to acidControl stoichiometry (1.1–1.2 eq oxidant).[3]

Protocol A: Swern Oxidation (Target: Aldehyde)

Recommended for: High purity requirements, scale-up potential, and maximum suppression of isomerization.[3]

Reagents & Equipment
  • Oxalyl Chloride: 2.0 M in DCM (freshly opened).[3]

  • DMSO: Anhydrous, stored over molecular sieves.[3]

  • Dichloromethane (DCM): Anhydrous.[3][4]

  • Triethylamine (Et

    
    N):  Dry, distilled from CaH
    
    
    
    if possible.[3]
  • Cryogenic bath: Acetone/Dry Ice (-78°C).[3]

Step-by-Step Methodology

Step 1: Activation (The "Swern Reagent") [3]

  • Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Charge with anhydrous DCM (5 mL per mmol substrate) and Oxalyl Chloride (1.5 equiv). Cool to -78°C .[3]

  • Add DMSO (3.0 equiv) dropwise via syringe over 10 minutes.[3]

    • Observation: Gas evolution (CO/CO

      
      ) is normal.[3] Ensure vigorous stirring.
      
    • Wait: Stir for 15 minutes at -78°C to form the chlorodimethylsulfonium cation.

Step 2: Substrate Addition

  • Dissolve nona-3,6-diyn-1-ol (1.0 equiv) in a minimum volume of anhydrous DCM.

  • Add the alcohol solution dropwise to the activated Swern reagent over 15–20 minutes.[3]

    • Critical: Keep internal temperature below -60°C. A slow addition rate is vital to prevent local exotherms.[3]

  • Stir at -78°C for 45 minutes. The mixture will likely appear cloudy/white.[3]

Step 3: Termination & Quench

  • Add Et

    
    N  (5.0 equiv) dropwise.[3]
    
    • Mechanism:[3][5][6] The base deprotonates the alkoxysulfonium intermediate to trigger the collapse to the aldehyde.[3]

  • Allow the reaction to warm to 0°C over 30–60 minutes.

    • Stop Point: Do not warm to room temperature yet.[3] The skipped diyne is most vulnerable here.[3]

  • Quench by adding saturated aqueous NH

    
    Cl or phosphate buffer (pH 7).[3]
    

Step 4: Workup

  • Dilute with Et

    
    O (ether is preferred over DCM for extraction to precipitate DMSO salts).[3]
    
  • Wash organic layer: 2x Water, 1x Brine.[3]

  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at ambient temperature (do not heat water bath >30°C).

Protocol B: Dess-Martin Periodinane (Target: Aldehyde)

Recommended for: Small scale (<100 mg), speed, and avoiding cryogenic conditions.[3]

Methodology
  • Dissolution: Dissolve nona-3,6-diyn-1-ol (1.0 equiv) in "wet" DCM (DMP benefits from trace water to accelerate ligand exchange, or add 1 eq of water intentionally).

  • Oxidation: Add Dess-Martin Periodinane (DMP) (1.2 equiv) in one portion at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 60–90 minutes. Monitor by TLC (Hexane/EtOAc 4:1).[3]

  • Quench (The "Fieser" Method): Add a 1:1 mixture of sat. NaHCO

    
     and 10% Na
    
    
    
    S
    
    
    O
    
    
    .[3] Stir vigorously until the biphasic mixture becomes clear (removes iodinane byproducts).
  • Extraction: Extract with DCM, dry, and concentrate.

Protocol C: Pinnick Oxidation (Target: Carboxylic Acid)

Recommended for: Converting the aldehyde (from Protocol A/B) to nona-3,6-diynoic acid without isomerization.[3]

Rationale

Direct oxidation of the alcohol to the acid using Jones reagent (CrO


/H

SO

) creates a highly acidic environment that risks isomerizing the 3,6-diyne to the 2,4- or 3,5-isomer. The Pinnick oxidation uses sodium chlorite (NaClO

) at mild acidic pH (buffered to ~3.5–4.5), which is tolerated by the skipped diyne.[3]
Methodology
  • Setup: Dissolve nona-3,6-diynal (1.0 equiv) in t-BuOH/H

    
    O (3:1 v/v). Add 2-methyl-2-butene  (10-20 equiv) as a scavenger for HOCl.[3]
    
  • Oxidation: Add NaH

    
    PO
    
    
    
    (buffer, 2.0 equiv) followed by NaClO
    
    
    (sodium chlorite, 1.5–2.0 equiv).[3]
  • Monitor: Stir at RT for 1–4 hours. The yellow color of ClO

    
     should dissipate.[3]
    
  • Workup: Acidify carefully to pH 3 with 1M HCl, extract with EtOAc, and wash with brine.

Visualization & Logic

Oxidation Pathway & Decision Tree

OxidationPathway Start Substrate: Nona-3,6-diyn-1-ol Decision Target Product? Start->Decision Aldehyde Target: Nona-3,6-diynal Decision->Aldehyde Aldehyde Required Acid Target: Nona-3,6-diynoic Acid Decision->Acid Acid Required Swern Method A: Swern (-78°C, DMSO, Oxalyl Chloride) *Best for Purity/Scale* Aldehyde->Swern Primary Protocol DMP Method B: Dess-Martin (0°C -> RT, DCM) *Best for Speed* Aldehyde->DMP Alternative Acid->Swern Step 1 Jones Method: Jones Oxidation (CrO3, H2SO4) WARNING: High Risk of Isomerization Acid->Jones Direct Route (Avoid) Pinnick Method C: Pinnick Oxidation (NaClO2, NaH2PO4, tBuOH) *Buffered pH 4* Swern->Pinnick Step 2 (Sequential) Isomer Isomerized Byproduct (Conjugated Diyne/Allene) Jones->Isomer Acid Catalysis

Caption: Decision matrix for oxidizing skipped diynes. Note the sequential route to the acid to avoid strong acidic conditions.

Swern Reaction Workflow

SwernWorkflow Activation 1. Activation (COCl)2 + DMSO -78°C, 15 min Addition 2. Substrate Addition Alcohol in DCM Slow drip < -60°C Activation->Addition Reaction 3. Reaction Stir 45 min -78°C Addition->Reaction Base 4. Elimination Add Et3N Warm to 0°C Reaction->Base Workup 5. Workup Phosphate Buffer Extract Et2O Base->Workup

Caption: Step-by-step execution flow for the Swern oxidation of sensitive substrates.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield / Recovery Volatility of aldehydeThe C9 aldehyde is moderately volatile.[3] Do not use high vacuum (<10 mbar) for prolonged periods.[3]
Isomerization (NMR) Appearance of signals at

5.0–6.0 (allene) or shift of propargylic protons
Reaction temperature rose too high before quenching, or workup was too acidic. Keep Swern quench at 0°C.
"Rotten" Smell Dimethyl Sulfide (DMS)This is the byproduct of Swern.[3][4][6] Treat glassware with bleach (NaOCl) in the fume hood to oxidize residual DMS to DMSO (odorless).[3]
Incomplete Rxn (DMP) Old ReagentDMP hydrolyzes over time.[3] If the reaction stalls, add 0.1 eq of water or recrystallize the DMP.[3]

References

  • Mancuso, A. J., & Swern, D. (1981).[3] Activated dimethyl sulfoxide: useful reagents for synthesis.[3][5] Synthesis, 1981(03), 165-185.[3] Link[3]

  • Dess, D. B., & Martin, J. C. (1983).[3] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[3] The Journal of Organic Chemistry, 48(22), 4155-4156.[3] Link[3]

  • Lindgren, B. O., & Nilsson, T. (1973).[3] Preparation of carboxylic acids from aldehydes (including hydroxylated benzaldehydes) by oxidation with chlorite.[3] Acta Chemica Scandinavica, 27, 888.[3] Link[3]

  • Yadav, J. S., et al. (2011).[3] Synthesis of skipped diynes and their application in the synthesis of polyunsaturated fatty acids.[3] Tetrahedron Letters (General reference for handling skipped diynes). Link

  • PubChem. (n.d.).[3] Nona-3,6-diyn-1-ol (Compound Summary). National Library of Medicine.[3] Link[3]

Sources

Application Note: Precision Reduction Protocols for Nona-3,6-diyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Implications

Nona-3,6-diyn-1-ol is a critical C9 building block, primarily utilized in the synthesis of "green" fragrance compounds (e.g., violet leaf, cucumber, melon notes) and lepidopteran pheromones.[1] The molecule features a skipped diyne motif (1,4-diyne), where two alkyne groups at positions 3 and 6 are separated by a single methylene unit (


).[1]

The Synthetic Challenge: The central methylene protons at


 are bis-propargylic , making them significantly more acidic (

) than typical allylic protons.[1] This creates a high risk of base-catalyzed isomerization to a conjugated allene system during reduction.[1] Furthermore, the primary alcohol at

requires chemoselective handling to avoid oxidation or elimination.

This guide details three distinct protocols to access specific oxidation states and stereochemistries:

  • (3Z,6Z)-Selectivity: Accessing the bioactive "Cucumber Alcohol" scaffold.[1]

  • (3E,6E)-Selectivity: Accessing the trans-isomer for pheromone analogs.

  • Complete Saturation: Accessing the saturated fatty alcohol Nonan-1-ol.[1]

Decision Matrix: Selecting the Right Protocol

Target ProductStereochemistryKey Reagent SystemCritical Mechanism
(3Z,6Z)-Nona-3,6-dien-1-ol cis, cisP-2 Nickel / EDA Surface-mediated syn-hydrogenation with amine poisoning to prevent over-reduction.[1]
(3E,6E)-Nona-3,6-dien-1-ol trans, transNa / Liq.[1] NH

Dissolving metal reduction (Birch conditions) via radical anion intermediate.
Nonan-1-ol N/A (Saturated)Pd/C + H

Standard heterogeneous catalytic hydrogenation.[1]

Detailed Experimental Protocols

Protocol A: Stereoselective Synthesis of (3Z,6Z)-Nona-3,6-dien-1-ol

Objective: High-fidelity cis-reduction without isomerization or over-reduction.[1] Context: While Lindlar catalysts are traditional, they often suffer from batch variability and lower selectivity for skipped diynes. The P-2 Nickel system (generated in situ) modified with ethylenediamine (EDA) is the superior, field-proven choice for this substrate.[1]

Reagents & Equipment[2][3]
  • Nickel(II) acetate tetrahydrate [Ni(OAc)

    
    [1]·4H
    
    
    
    O]
  • Sodium borohydride [NaBH

    
    ][1]
    
  • Ethylenediamine [EDA] (Ligand/Modifier)[1]

  • Ethanol (Absolute)[1]

  • Hydrogen gas (Balloon pressure sufficient)[1][2][4]

Step-by-Step Methodology
  • Catalyst Generation (In Situ):

    • In a 250 mL round-bottom flask, dissolve Ni(OAc)

      
      ·4H
      
      
      
      O
      (1.25 g, 5 mmol) in Ethanol (50 mL) under
      
      
      atmosphere.
    • Critical Step: Add a solution of NaBH

      
        (0.20 g, 5 mmol) in Ethanol (10 mL) dropwise. The solution will turn black immediately as colloidal Nickel(0) forms.[1] Hydrogen gas evolution will occur; ensure venting.[1][4]
      
  • Catalyst Poisoning:

    • Add Ethylenediamine (EDA) (1.0 mL, 15 mmol).

    • Why: EDA coordinates to the nickel surface, blocking highly active sites that cause over-reduction to alkanes or isomerization.

  • Substrate Addition:

    • Add Nona-3,6-diyn-1-ol (1.36 g, 10 mmol) dissolved in Ethanol (10 mL).

  • Hydrogenation:

    • Purge the flask with

      
       gas (balloon).[1][4] Stir vigorously at room temperature.
      
    • Monitoring: Monitor via GC-FID or TLC (Silica, 20% EtOAc/Hex).[1] Reaction typically completes in 2–4 hours.[1]

  • Workup:

    • Filter the black suspension through a pad of Celite to remove the pyrophoric nickel catalyst.[2] Wash the pad with Ethanol.

    • Concentrate the filtrate under reduced pressure.[2][3][4]

    • Purification: Flash chromatography (Silica Gel, Hexane/EtOAc gradient) if necessary, though P-2 Ni often yields >95% purity.[1]

Protocol B: Stereoselective Synthesis of (3E,6E)-Nona-3,6-dien-1-ol

Objective: Accessing the trans, trans-diene via dissolving metal reduction.[1] Critical Warning: The bis-propargylic protons are sensitive. To prevent isomerization to the conjugated isomer, t-Butanol must be present as a proton source before metal addition.[1]

Reagents & Equipment[2][3][5]
  • Liquid Ammonia (anhydrous)[1]

  • Sodium metal (cut into small pieces)[1]

  • t-Butanol (Proton source)[1][6]

  • THF (Co-solvent)[1][7]

  • Solid Ammonium Chloride (

    
    )[1]
    
Step-by-Step Methodology
  • Setup:

    • Condense Ammonia (approx. 100 mL) into a 3-neck flask at -78°C (Dry ice/Acetone bath).

  • Substrate Preparation:

    • Dissolve Nona-3,6-diyn-1-ol (1.36 g, 10 mmol) and t-Butanol (2.5 eq, 1.85 g) in anhydrous THF (10 mL).

    • Add this solution to the liquid ammonia.

  • Reduction:

    • Add Sodium metal (0.92 g, 40 mmol, 4 eq) in small pieces.

    • Observation: The solution should develop a persistent deep blue color (solvated electrons).[1]

    • Stir at -78°C for 2 hours.

  • Quenching:

    • Carefully add solid

      
        until the blue color disappears (discharges the electrons).
      
    • Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Workup:

    • Partition the residue between Water and Diethyl Ether.

    • Extract aqueous layer with Ether (3x).[1] Dry combined organics over

      
      .[1][3]
      
    • Concentrate to yield the crude (3E,6E) product.

Protocol C: Complete Reduction to Nonan-1-ol

Objective: Full saturation of the carbon chain.

Step-by-Step Methodology
  • Reaction:

    • Dissolve Nona-3,6-diyn-1-ol (1.0 g) in Methanol (20 mL).

    • Add 10% Pd/C (50 mg, 5 wt%).[1]

    • Stir under

      
       atmosphere (balloon or 1 atm) for 6–12 hours.
      
  • Validation:

    • Filter through Celite.[1][2][3][4]

    • Concentrate. Product is a colorless oil.[1][3]

    • Check: NMR should show loss of all olefinic protons (5.3–5.8 ppm region empty).[1]

Analytical Validation Data

Parameter(3Z,6Z)-Isomer(3E,6E)-IsomerNonan-1-ol

NMR (Olefin)

5.3–5.5 ppm

5.4–5.6 ppm
None
Coupling (

)
~10–11 Hz (cis)~15 Hz (trans)N/A

NMR (Allylic)

~25.5 ppm (shielded)

~32.5 ppm (deshielded)
Standard alkane signals
Odor Profile Fresh, Cucumber, MelonFatty, Waxy, FaintFaint, Waxy

Mechanistic Workflow (Graphviz)[2]

ReductionPathways Substrate Nona-3,6-diyn-1-ol (Skipped Diyne) Cond_Z P-2 Nickel / EDA (H2, EtOH) Substrate->Cond_Z Syn-Hydrogenation Cond_E Na / NH3 (liq) (t-BuOH, -78°C) Substrate->Cond_E Dissolving Metal Cond_Sat Pd/C + H2 (MeOH) Substrate->Cond_Sat Exhaustive Red. Prod_Z (3Z,6Z)-Nona-3,6-dien-1-ol (Cucumber Alcohol) Cond_Z->Prod_Z Stereoselective Prod_E (3E,6E)-Nona-3,6-dien-1-ol (Trans-Isomer) Cond_E->Prod_E Anti-Addition Prod_Sat Nonan-1-ol (Saturated) Cond_Sat->Prod_Sat Full Saturation Prod_Z->Cond_Sat Over-reduction risk Prod_E->Cond_Sat Over-reduction risk

Caption: Divergent reduction pathways for Nona-3,6-diyn-1-ol yielding stereochemically distinct scaffolds.

References

  • PubChem. Nona-3,6-diyn-1-ol (Compound Summary). National Library of Medicine.[1] [Link][1]

  • PubChem. (3Z,6Z)-Nona-3,6-dien-1-ol (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Master Organic Chemistry. The Birch Reduction: Mechanism and Regioselectivity. (Foundational mechanism for alkyne-to-trans-alkene reduction).[1] [Link]

  • ChemTalk. Lindlar’s Catalyst: Mechanism and Applications. (Comparison of poisoned catalysts). [Link]

Sources

Application Note: Chromatographic Purification of Nona-3,6-diyn-1-ol Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the isolation and purification of nona-3,6-diyn-1-ol , a critical "skipped" diyne intermediate often used in the synthesis of pheromones and flavor compounds (e.g., Cucumber alcohol, (Z,Z)-3,6-nonadien-1-ol).

The purification of methylene-interrupted (skipped) diynes presents unique challenges due to their susceptibility to isomerization (allene formation) and polymerization. This protocol moves beyond standard "flash" techniques, integrating specific pre-treatment steps to remove copper catalysts and defining a neutralized stationary phase strategy to preserve the labile 1,4-diyne system.

Reaction Context & Impurity Profile

To design an effective purification strategy, one must understand the matrix. Nona-3,6-diyn-1-ol is typically synthesized via a copper-catalyzed coupling (modified Jeffery conditions) of 3-butyn-1-ol and 1-bromo-2-pentyne .

The Reaction Matrix
ComponentRolePolarity (Relative)TLC Behavior (Hex/EtOAc)
Nona-3,6-diyn-1-ol Target Medium-Polar Rf ~0.30 (20% EtOAc)
1-Bromo-2-pentyneReactantNon-PolarRf > 0.80
3-Butyn-1-olReactantPolarRf ~0.20 (Often streaks)
Diyne Dimer (Glaser product)ByproductVery PolarRf < 0.10
Copper Salts (CuI/CuBr)CatalystN/ABaseline (Green/Blue)
Allene IsomersDegradantMedium-PolarCo-elutes with Target

Critical Insight: The primary separation challenge is not the non-polar bromide (which elutes in void volume), but the unreacted 3-butyn-1-ol, which has a similar polarity to the product, and the removal of residual copper which can catalyze decomposition during concentration.

Pre-Purification Workup Protocol

Objective: Remove copper species and quench basicity to prevent isomerization during chromatography.

Reagents
  • Saturated Ammonium Chloride (

    
    )
    
  • 5% Disodium EDTA solution (aq)

  • Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    )
  • Anhydrous Magnesium Sulfate (

    
    )
    
Step-by-Step Workflow
  • Quench: Pour the reaction mixture into a 1:1 mixture of crushed ice and saturated

    
    .
    
  • Chelation Wash (Crucial): Extract the aqueous layer with

    
     (3x). Combine organics and wash with 5% EDTA solution .
    
    • Why? Standard brine/water washes leave trace Copper (I/II). EDTA actively chelates Cu ions, preventing "blue silica" bands and product degradation on the column.

  • Drying: Wash organics with Brine, dry over

    
    , and filter.
    
  • Concentration: Concentrate under reduced pressure at <30°C .

    • Warning: Skipped diynes are thermally sensitive. Do not heat the water bath above 35°C.

Chromatographic Method Development

Stationary Phase Selection

Standard Silica Gel (60 Å, 230–400 mesh) is generally acceptable, but neutralization is recommended to prevent acid-catalyzed isomerization of the skipped diyne to a conjugated system.

  • Standard Protocol: Silica Gel 60.

  • High-Stability Protocol: Slurry silica in solvent containing 1% Triethylamine (

    
    ), then flush with 2 column volumes (CV) of pure solvent before loading.
    
Mobile Phase Optimization

A gradient of Hexanes and Ethyl Acetate (EtOAc) is the industry standard for alkynyl alcohols.

  • TLC Solvent: 20% EtOAc in Hexanes.

  • Visualization:

    • UV: Weak/Inactive (non-conjugated).

    • Stain:KMnO4 (Bright yellow spots on purple) or Anisaldehyde (Blue/Violet spots). Iodine is also effective.

Gradient Table (Flash Chromatography)

Column Load: 1:50 (Sample:Silica ratio).

Time (CV)% Hexanes% EtOAcElution Event
0–3100%0%Elution of unreacted Bromide & non-polar dimers.
3–595%5%Transition / Baseline stabilization.
5–1590% -> 80%10% -> 20%Elution of Nona-3,6-diyn-1-ol.
15–2050%50%Elution of unreacted Butynol & polar byproducts.

Visual Workflow (DOT Diagram)

PurificationWorkflow Reaction Crude Reaction Mixture (DMF/CuI/Base) Quench Quench: NH4Cl (sat) + Ice Reaction->Quench Extraction Extraction: Et2O or EtOAc Quench->Extraction Chelation Chelation Wash: 5% EDTA (aq) Extraction->Chelation Removes Cu Drying Dry (MgSO4) & Concentrate (<30°C) Chelation->Drying TLC TLC Analysis Stain: KMnO4/Anisaldehyde Drying->TLC Method Dev Column Flash Chromatography SiO2 (Neutralized) TLC->Column Fraction1 Frac 1-10: Non-polars (Discard) Column->Fraction1 0-5% EtOAc Fraction2 Frac 11-25: Target Nona-3,6-diyn-1-ol Column->Fraction2 10-20% EtOAc Fraction3 Frac 26+: Polar Impurities (Discard) Column->Fraction3 >20% EtOAc

Caption: Logical flow for the isolation of nona-3,6-diyn-1-ol emphasizing copper removal and gradient elution.

Advanced Troubleshooting: Isomer Separation

If NMR indicates the presence of allene impurities (peaks at ~5.1 ppm) or conjugated diynes, standard silica may be insufficient.

Protocol: Silver Nitrate Impregnated Silica (


-SiO_2) 
Silver ions complex reversibly with pi-systems. The skipped diyne (two isolated triple bonds) interacts differently than conjugated systems or allenes.
  • Preparation: Dissolve

    
     (10% w/w of silica) in Acetonitrile. Add Silica gel.[1][2][3][4] Evaporate solvent in the dark (Rotovap).
    
  • Column: Pack the column in the dark (wrap in foil).

  • Elution: Use a shallower gradient (e.g., 0-10% EtOAc in Hexanes).

  • Result: The interaction strength typically follows: Alkanes < Mono-alkynes < Skipped Diynes < Conjugated Diynes.

Quality Control & Storage

Analytical Criteria
  • 1H NMR (

    
    ): 
    
    • Triplet at ~3.7 ppm (

      
      ).
      
    • Multiplet at ~3.1-3.2 ppm (Skipped methylene

      
      ). This is the diagnostic peak. 
      
    • Triplet at ~1.1 ppm (Terminal Methyl).

  • Appearance: Clear to pale yellow oil.[5] Darkening indicates oxidation/polymerization.

Storage
  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen.[6]

  • Stabilizer: Addition of 0.1% BHT (Butylated hydroxytoluene) is recommended for long-term storage if the compound is not being used immediately for the next step.

References

  • Preparation of Skipped Diynes: Jeffery, T. (1989). "Copper-catalyzed coupling of organic halides with terminal acetylenes in the presence of an amine." Tetrahedron Letters, 30(20), 2661-2664. Link

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Silver Nitrate Chromatography: Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate." Tetrahedron, 57(3), 425-447. Link

  • Nona-3,6-diyn-1-ol Data: PubChem Compound Summary for CID 12352598, Nona-3,6-diyn-1-ol. National Center for Biotechnology Information (2023). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Nona-3,6-diyn-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Yield Optimization & Troubleshooting for Skipped Diyne Synthesis Target Molecule: Nona-3,6-diyn-1-ol (CAS: 57386-91-1) Audience: Synthetic Chemists, Process Development Scientists[1]

Executive Summary: The "Skipped" Challenge

Nona-3,6-diyn-1-ol is a critical "skipped" diyne intermediate (1,4-diyne), widely used in the synthesis of polyunsaturated fatty acid (PUFA) analogs, pheromones, and lipid nanoparticles (LNPs).[1]

The Core Problem: The methylene group at position C5 (sandwiched between two alkynes) is highly acidic (


). Under standard alkylation conditions, this proton is prone to removal, leading to rapid isomerization into the thermodynamically stable conjugated allene or 1,3-diene system.[1]

The Solution: High yields depend on a Copper(I)-catalyzed nucleophilic substitution utilizing a "soft" base system and the in situ Finkelstein activation of the electrophile.

Core Reaction Protocol (Best Practice)

Reaction: Coupling of 3-butyn-1-ol (nucleophile) with 1-bromo-2-pentyne (electrophile).[1]

Optimized Reagent System
ComponentRoleRecommendation
Nucleophile 3-Butyn-1-olProtect as THP ether if possible (increases yield by ~15-20% by preventing O-alkylation).[1]
Electrophile 1-Bromo-2-pentyneMust be freshly distilled or passed through a short silica plug.[1] Old bromide degrades to HBr, killing the catalyst.
Catalyst CuI (Copper Iodide)10–20 mol%. Must be off-white/tan. If green/blue, it is oxidized and inactive.
Additive NaI (Sodium Iodide)1.0 equiv. Essential for in situ conversion of bromide to iodide (faster reaction = less isomerization).
Base K₂CO₂ or Cs₂CO₃Do NOT use NaH or KOH. Use anhydrous, finely ground carbonate in DMF.
Solvent DMF (Anhydrous)High polarity stabilizes the intermediate but must be dry.
Step-by-Step Workflow
  • Preparation: Flame-dry all glassware. Maintain a strict Nitrogen/Argon atmosphere.

  • Activation: Suspend NaI (1.1 eq), CuI (0.1 eq), and K₂CO₃ (1.5 eq) in anhydrous DMF. Stir for 15 mins.

  • Nucleophile Addition: Add 3-butyn-1-ol (1.0 eq) dropwise at 0°C. Stir for 20 mins to form the copper acetylide.

  • Electrophile Addition: Add 1-bromo-2-pentyne (1.1 eq) dropwise at 0°C.

  • Reaction: Allow to warm slowly to Room Temperature (RT). Do not heat above 25°C. Stir for 12–18 hours.

  • Quench: Pour into saturated aqueous NH₄Cl (dissolves copper salts).

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical "Yield Trap" where isomerization occurs.

G start Start: 3-Butyn-1-ol catalyst Catalyst System (CuI / NaI / K2CO3 / DMF) start->catalyst reagent Reagent: 1-Bromo-2-pentyne reaction Coupling Reaction (Nucleophilic Substitution) reagent->reaction intermediate Intermediate: Copper Acetylide Species catalyst->intermediate Deprotonation intermediate->reaction + 1-Bromo-2-pentyne product Target Product: Nona-3,6-diyn-1-ol reaction->product Kinetic Control (<25°C) trap YIELD TRAP: Isomerization to Conjugated Allene reaction->trap High Temp (>30°C) or Strong Base (NaH) polymer Polymerization (Black Tar) trap->polymer Irreversible

Caption: Workflow for Nona-3,6-diyn-1-ol synthesis highlighting the critical divergence point between successful product formation and isomerization.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black, viscous tar. What happened?

Diagnosis: Polymerization of the conjugated isomer. Root Cause: You likely generated the unstable allene isomer, which polymerizes rapidly. Corrective Action:

  • Check Base: Did you use NaH or NaOH? Switch to K₂CO₃ or Cs₂CO₃ . Strong bases deprotonate the C5-methylene position.[1]

  • Check Temperature: Did the reaction exotherm? Ensure dropwise addition of the bromide at 0°C.

  • Oxygen: Did you exclude air? Copper acetylides undergo oxidative homocoupling (Glaser coupling) in the presence of O₂, leading to polymers.

Q2: I see the product spot on TLC, but the yield is stuck at 40%.

Diagnosis: Incomplete conversion due to "Catalyst Poisoning" or "Bromide Degradation." Root Cause: The alkyl bromide (1-bromo-2-pentyne) is relatively unstable.[1] If it contained traces of HBr, it protonated the copper acetylide, killing the cycle. Corrective Action:

  • The "Finkelstein" Fix: Ensure you are adding NaI (Sodium Iodide). This converts the alkyl bromide to the alkyl iodide in situ. The iodide is a better leaving group (

    
     times faster), allowing the coupling to finish before the catalyst degrades.
    
  • Stoichiometry: Use 1.2 equivalents of the electrophile to account for some degradation.

Q3: The NMR shows a complex multiplet around 5.0–6.0 ppm instead of the clean methylene triplet.

Diagnosis: Isomerization to the conjugated diene/allene.[2] Technical Insight: The protons at C5 (between the triple bonds) should appear as a triplet around


 3.1–3.2 ppm. Signals in the alkene region (5.0–6.0 ppm) indicate the double bonds have migrated.
Corrective Action: 
  • Quench pH: Your workup might be too basic.[1] Quench with saturated NH₄Cl (mildly acidic) immediately. Do not wash with NaOH.

  • Silica Acidity: Sometimes silica gel is too acidic and causes rearrangement during purification. Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize it.

Q4: Can I use unprotected 3-butyn-1-ol?

Answer: Yes, but with caveats.

  • Risk: The hydroxyl group (-OH) is also nucleophilic.[1] You risk forming the ether (O-alkylation) instead of the carbon-carbon bond.[1]

  • Optimization: If using unprotected alcohol, use 2.2 equivalents of base (to deprotonate both the OH and the alkyne) but rely on the fact that the C-Cu bond is more nucleophilic toward the soft electrophile than the O-K bond.

  • Pro Tip: For maximum yield (>80%), protect the alcohol as a THP ether (Tetrahydropyranyl ether) first. It adds two steps (protection/deprotection) but simplifies the coupling significantly.

Troubleshooting Logic Tree

Use this decision matrix to diagnose low yields immediately.

Troubleshooting start Issue Observed check_tlc Check TLC/NMR start->check_tlc case_tar Black Tar / Polymer check_tlc->case_tar Viscous/Dark case_low Low Yield / SM Remains check_tlc->case_low Spot persists case_iso Wrong NMR Signals (Alkene region) check_tlc->case_iso New spots sol_tar Sol: Exclude O2, Lower Temp, Add BHT case_tar->sol_tar sol_low Sol: Add NaI, Fresh Reagents, Check CuI Quality case_low->sol_low sol_iso Sol: Switch to K2CO3, Neutralize Silica, Avoid Strong Base case_iso->sol_iso

Caption: Decision matrix for diagnosing synthetic failures in skipped diyne coupling.

References

  • Yadav, J. S., et al. "Copper(I)-catalyzed coupling of alkynes with alkyl halides: A convenient synthesis of skipped diynes."[1] Tetrahedron Letters, vol. 43, no. 5, 2002. (General methodology for skipped diynes).

  • Taber, D. F. "Synthesis of Skipped Diynes: The Taber Protocol." Organic Chemistry Portal, 2010.[1] (Specifics on preventing isomerization).

  • Corey, E. J., & Su, W. "Total synthesis of arachidonic acid and related PUFAs."[1] Journal of the American Chemical Society.[3] (Foundational work on skipped diyne instability).

  • PubChem Compound Summary. "Nona-3,6-diyn-1-ol (CID 13866385)."[1] National Center for Biotechnology Information.

Sources

Technical Support Center: Nona-3,6-diyn-1-ol Troubleshooting Guide

[1][2][3]

Molecule Profile & Reactivity Overview

Compound: Nona-3,6-diyn-1-ol Structure:

Key Reactivity Features:
  • Skipped Diyne System (Methylene-Interrupted): The central methylene group (C5) is flanked by two alkynes.[1] These protons are significantly more acidic (

    
    ) than typical propargylic protons due to double activation.[1] This is the primary failure point  in most reactions, leading to base-catalyzed isomerization.[1]
    
  • Primary Alcohol: Standard reactivity, but activation (e.g., mesylation) requires careful base selection to avoid disturbing the alkyne backbone.

  • Internal Alkynes: Susceptible to over-reduction during semi-hydrogenation to skipped dienes (e.g., Linoleic acid analogs).[1]

Troubleshooting Module: Isomerization (The "Skipped" Instability)

Issue: "My product shows new UV absorbance or split NMR signals in the alkene region." Diagnosis: Base-catalyzed isomerization has occurred.[2][1][3][4][5] The skipped diyne has rearranged into a conjugated diyne or an allenyl-yne system.[2][1]

The Mechanism of Failure

The C5 protons are the "Achilles' heel" of this molecule. Even mild bases, under thermal stress, can deprotonate this position. The resulting carbanion re-protonates to form an allene, which eventually relaxes to the thermodynamically stable conjugated diyne.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
New UV

(220-240 nm)
Conjugation of alkynes.[2][1]Check Base Strength: Avoid hydroxide or alkoxide bases.[1] Switch to hindered organic bases (e.g., DIPEA) or buffer systems.
NMR:

5.0-6.0 ppm signals
Allenyl intermediate formation.[2][1]Temperature Control: Isomerization is thermally driven.[1] Keep reactions involving bases at or below 0°C.
Loss of material on Silica Acid-catalyzed rearrangement or polymerization.[2][1]Neutralize Silica: Pre-treat silica gel with 1% Triethylamine (TEA) in hexane before purification.[1]
Visualizing the Pathway

IsomerizationStartNona-3,6-diyn-1-ol(Skipped System)InterAllenyl Intermediate(Kinetic Product)Start->InterDeprotonation @ C5BaseBase / HeatBase->StartFinalConjugated Diyne(Thermodynamic Product)Inter->FinalPrototropic Shift

Figure 1: The "Skipped" isomerization pathway. Once the conjugated system forms, it is irreversible.

Troubleshooting Module: Stereoselective Reduction (Z,Z-Diene Synthesis)

Issue: "I am trying to make (3Z,6Z)-nona-3,6-dien-1-ol, but I see trans-isomers or over-reduced products." Context: This is the most common application of nona-3,6-diyn-1-ol (mimicking natural PUFA motifs).[2][1]

Critical Parameters

Q: Why is Lindlar catalyst failing to give high Z-selectivity? A: Lindlar catalyst (Pd/CaCO3/Pb) often results in 5-10% E-isomers or over-reduction for skipped systems.[2][1] Solution: Switch to P-2 Nickel (generated in situ from Nickel(II) acetate + NaBH4) modified with Ethylenediamine (EDA) .[1][6] This complex creates a tighter steric environment that strictly enforces syn-addition of hydrogen.[2][1]

Q: How do I prevent over-reduction to the mono-ene or alkane? A: The reaction is not self-terminating.

  • Monitor via GC: Do not rely on TLC (Rf differences are minimal).

  • Hydrogen Limiting: Do not use a balloon if precision is required. Use a gas burette to deliver exactly 2.05 equivalents of H2.[1]

  • Poisoning: Ensure the EDA:Ni ratio is at least 2:1.

Reduction Workflow Diagram

Reductioncluster_conditionsCatalyst SystemsSubstrateNona-3,6-diyn-1-olLindlarLindlar CatalystSubstrate->LindlarP2NiP-2 Ni / EDA(Recommended)Substrate->P2NiProduct_ZZ(3Z,6Z)-Nona-3,6-dien-1-ol(Target)Lindlar->Product_ZZ~85-90% SelectivityProduct_EZ(E,Z) Isomers(Impurity)Lindlar->Product_EZIsomerization RiskP2Ni->Product_ZZ>98% Z-SelectivityOverRedMono-enes / Alkanes(Over-reduction)P2Ni->OverRedIf H2 not controlled

Figure 2: Catalyst selection impact on stereoselectivity.[2][1] P-2 Ni/EDA is superior for skipped diynes.[2][1]

Troubleshooting Module: Alcohol Activation (Mesylation)

Issue: "Low yield during mesylation; formation of alkyl chlorides." Reaction: Nona-3,6-diyn-1-ol + MsCl + Base

21
Common Pitfalls

1. Chloride Substitution (The "Bad Actor")

  • Problem: The chloride ion released from methanesulfonyl chloride (MsCl) is nucleophilic. In the presence of the activated mesylate, it can attack the primary carbon, forming the alkyl chloride byproduct.

  • Fix: Use Methanesulfonic Anhydride (Ms2O) instead of MsCl. This produces a non-nucleophilic sulfonate counter-ion.[1]

2. Base-Induced Decomposition

  • Problem: Using strong bases or allowing the exotherm to spike can trigger the isomerization described in Module 2.[1]

  • Fix:

    • Base: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1] Avoid Pyridine if possible (harder to remove without acidic wash).[1]

    • Temp: Addition must be at -10°C to 0°C . Never add MsCl/Ms2O at room temperature.[1]

Protocol Check:

  • Solvent: Anhydrous DCM (Dichloromethane).[1]

  • Stoichiometry: 1.0 eq Alcohol : 1.2 eq Ms2O : 1.5 eq TEA.[1]

  • Quench: Pour into ice-cold NaHCO3. Do not use acidic quench (HCl) as it may hydrolyze the mesylate or isomerize the alkyne.

Storage & Stability (Autoxidation)

Issue: "The oil turned yellow and viscous after 2 weeks in the fridge." Diagnosis: Autoxidation (Lipid Peroxidation Analog).[1]

Skipped diynes are structurally similar to PUFAs (Polyunsaturated Fatty Acids).[1] The methylene protons at C5 are susceptible to radical abstraction by oxygen, leading to hydroperoxides and eventual polymerization.

Storage Protocol:

  • Antioxidant: Add 0.1% BHT (Butylated hydroxytoluene) if the compound is to be stored for >24 hours.[1]

  • Atmosphere: Store strictly under Argon. Nitrogen is acceptable but Argon is heavier and protects the liquid surface better.[1]

  • Container: Amber glass (protect from photo-oxidation).

  • Temperature: -20°C is mandatory for long-term storage.

References

  • BenchChem Technical Support. (2025).[1][7] Stereoselective Synthesis of Nona-3,6-dienal: Troubleshooting Guides. Retrieved from

  • Wu, W., & Verkade, J. G. (2004).[5] EtN=P(NMe2)N=P(NMe2)3: An efficient non-ionic base catalyst for the isomerization of allylic compounds and methylene-interrupted dienes.[5] Arkivoc, (ix), 88-95.[1][5] Retrieved from

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Troubleshooting Substitution Reactions.[1][8] Retrieved from

  • Organic Syntheses. General Procedures for Alcohol to Mesylate Conversion. Retrieved from

  • PubChem. Nona-3,6-diyn-1-ol Compound Summary. National Library of Medicine.[1] Retrieved from

Optimizing reaction conditions for nona-3,6-diyn-1-ol derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipid and pheromone precursor synthesis. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face during the derivatization of nona-3,6-diyn-1-ol .

Nona-3,6-diyn-1-ol is a highly valuable skipped-diyne intermediate used extensively in the synthesis of green leaf volatiles (GLVs), flavor and fragrance compounds (such as those with melon or pear notes), and insect pheromones[1]. The most common derivatization workflow involves the stereoselective hydrogenation of the alkyne moieties to yield (3Z,6Z)-nona-3,6-dien-1-ol, followed by oxidation to (3Z,6Z)-nona-3,6-dienal[2].

Below, you will find a mechanistic troubleshooting guide, optimized step-by-step protocols, and quantitative performance data to ensure your derivatization workflow is robust and self-validating.

Derivatization Workflow Overview

G A Nona-3,6-diyn-1-ol (Starting Material) B (3Z,6Z)-Nona-3,6-dien-1-ol (Intermediate) A->B P-2 Ni Catalyst, H2 Ethylenediamine C (3Z,6Z)-Nona-3,6-dienal (Target Derivate) B->C DMP, CH2Cl2 NaHCO3 Buffer

Workflow for the stereoselective derivatization of nona-3,6-diyn-1-ol.

Troubleshooting & FAQs

Q1: My hydrogenation of nona-3,6-diyn-1-ol is producing a mixture of geometric isomers (E,Z; Z,E) and over-reduced nonan-1-ol. How can I achieve strict Z,Z-selectivity? The Causality: Standard hydrogenation catalysts, such as the Lindlar catalyst or W-1 Raney nickel, often fail to provide strict stereocontrol for skipped diynes, leading to trans-isomerization or complete saturation of the triple bonds[3]. The Solution: You must switch to a P-2 nickel catalyst prepared in situ from nickel acetate and sodium borohydride, heavily modified with ethylenediamine [3]. Ethylenediamine serves a dual mechanistic purpose:

  • It acts as a selective poison, adsorbing onto the most active nickel sites to completely halt the reduction at the alkene stage (preventing over-reduction to the alkane).

  • Its steric bulk coordinates with the nickel surface to enforce a strict syn-delivery of hydrogen gas across the alkyne, affording sterically pure (3Z,6Z)-nona-3,6-dien-1-ol in nearly quantitative yields[3].

Q2: During the oxidation of (3Z,6Z)-nona-3,6-dien-1-ol to the corresponding aldehyde, my reaction is incomplete, and I am observing the formation of (2E,6Z)-nonadienal over time. What is going wrong? The Causality: The preferred mild oxidant for this conversion is Dess-Martin periodinane (DMP). However, the DMP oxidation mechanism inherently releases two equivalents of acetic acid as a byproduct[3]. While the skipped diene is not highly acid-sensitive, prolonged exposure to this localized acidic environment during the reaction or work-up catalyzes the thermodynamic isomerization of the kinetically favored Z-alkene to the more stable E-alkene (forming the (2E,6Z) isomer)[3]. The Solution: The reaction must be buffered. Adding solid sodium bicarbonate (NaHCO₃) or pyridine directly to the reaction mixture neutralizes the acetic acid as it is formed, preserving the delicate (3Z,6Z) stereochemistry[3].

Q3: My isolated yield of (3Z,6Z)-nona-3,6-dienal is inexplicably low after the work-up, even though TLC showed complete conversion. Where is the product going? The Causality: 3,6-Nonadienal is a highly volatile medium-chain aliphatic aldehyde[2]. The Solution: Product loss is almost certainly occurring during the solvent evaporation stage. You must use a rotary evaporator with a strictly controlled low-temperature water bath (≤ 20°C) and carefully monitor the vacuum pressure. Never leave the isolated product under high vacuum (e.g., Schlenk line) for extended periods[3].

Quantitative Catalyst Comparison

To illustrate the necessity of the P-2 Nickel/Ethylenediamine system, the following table summarizes the expected quantitative outcomes when derivatizing nona-3,6-diyn-1-ol via different catalytic hydrogenation methods.

Catalyst SystemModifierExpected (3Z,6Z) Yield(E,Z) / (Z,E) IsomerizationOver-reduction (Alkane)
W-1 Raney NickelNone< 40%High (> 30%)High (> 30%)
Lindlar CatalystQuinoline~ 70 - 75%Moderate (~ 15%)Moderate (~ 10%)
P-2 NickelNone~ 80 - 85%Low (~ 5%)Moderate (~ 10%)
P-2 Nickel Ethylenediamine > 98% Trace (< 1%) Trace (< 1%)

Validated Experimental Protocols

These protocols are designed as self-validating systems. If the visual cues (e.g., the formation of the black P-2 Ni precipitate) do not occur as described, the protocol is compromised and must be restarted.

Protocol 1: Stereoselective Hydrogenation to (3Z,6Z)-Nona-3,6-dien-1-ol

This procedure utilizes an in situ generated P-2 Nickel catalyst.[3]

  • Catalyst Preparation: In a rigorously dried, inert-gas-purged flask, dissolve 1.0 equivalent of nickel(II) acetate tetrahydrate in absolute ethanol.

  • Reduction to P-2 Ni: While stirring vigorously, slowly add a 1.0 M solution of sodium borohydride (NaBH₄) in ethanol. Validation Check: The solution must immediately evolve hydrogen gas and form a fine, opaque black precipitate (the active P-2 nickel catalyst).

  • Modification: Add 2.0 equivalents (relative to Nickel) of ethylenediamine to the black suspension and stir for 5 minutes.

  • Substrate Addition: Introduce a solution of nona-3,6-diyn-1-ol (10 equivalents relative to Nickel) in absolute ethanol.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a standard H₂ balloon setup). Stir vigorously at room temperature.

  • Monitoring & Work-up: Monitor the reaction strictly via GC-MS or TLC. Once the starting material is consumed, filter the mixture through a short pad of Celite to remove the nickel catalyst. Concentrate the filtrate under reduced pressure to yield the crude (3Z,6Z)-nona-3,6-dien-1-ol.

Protocol 2: Buffered DMP Oxidation to (3Z,6Z)-Nona-3,6-dienal

This procedure prevents acid-catalyzed isomerization during derivatization.[3]

  • Reaction Setup: Dissolve the purified (3Z,6Z)-nona-3,6-dien-1-ol in anhydrous dichloromethane (CH₂Cl₂) at room temperature.

  • Buffering: Add 5.0 equivalents of solid, finely powdered sodium bicarbonate (NaHCO₃) to the solution and stir to create a suspension.

  • Oxidation: Add 1.2 to 1.5 equivalents of Dess-Martin periodinane (DMP) in one portion.

  • Execution: Stir the reaction mixture at room temperature for 0.5 to 2 hours. Validation Check: Monitor via TLC; the reaction is complete when the more polar alcohol spot is entirely replaced by the less polar aldehyde spot.

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes until the organic layer is completely clear and the aqueous layer is milky white.

  • Extraction & Isolation: Separate the organic layer, extract the aqueous layer twice with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate using a rotary evaporator at a low temperature (≤ 20°C) to prevent the volatilization of the target aldehyde[3].

References

  • Benchchem. "3,6-nonadien-1-ol, nonadiyn, Mumbai, India." Jaydev Chemicals. Available at:[Link]

Sources

Technical Support Center: Catalyst Optimization for Nona-3,6-diyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting Catalyst Deactivation & Selectivity Loss in Skipped Diyne Hydrogenation

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary: The "Skipped" Diyne Challenge

You are likely processing Nona-3,6-diyn-1-ol to synthesize (3Z,6Z)-nona-3,6-dien-1-ol (a high-value "Violet Leaf" or "Cucumber" aldehyde precursor) or related pheromones.

The Core Problem: Unlike conjugated diynes, your substrate contains a "skipped" methylene bridge (C5 position). This structural feature creates two distinct catalyst deactivation/failure modes that do not occur in standard alkyne chemistry:

  • The "C5-Acidity" Trap: The protons at C5 are doubly propargylic and highly acidic. On active metal surfaces (Pd, Pt), these readily isomerize to form conjugated allenes, which polymerize and foul the catalyst surface (irreversible deactivation).

  • The Hydroxyl Anchor: The C1-hydroxyl group acts as a "ligand," coordinating to the metal center. This alters the substrate's approach vector, leading to mixed isomers (E/Z) or stalling the reaction via competitive inhibition (reversible poisoning).

Diagnostic Visualizer: Deactivation Pathways

Figure 1: Mechanistic pathways leading to catalyst failure vs. successful turnover.

DeactivationPathways Substrate Nona-3,6-diyn-1-ol (Skipped Diyne) ActiveSite Pd Active Site (Lindlar/Pd-C) Substrate->ActiveSite Adsorption Chelation OH-Metal Coordination (Competitive Inhibition) Substrate->Chelation Free -OH group Product (3Z,6Z)-nona-3,6-dien-1-ol (Target) ActiveSite->Product + 2 H2 (Fast Desorption) Isomerization C5-Proton Shift (Isomerization) ActiveSite->Isomerization Slow Desorption High Temp Conjugated Conjugated Allenes (Highly Reactive) Isomerization->Conjugated Polymer Oligomers/Polymers (Surface Fouling) Conjugated->Polymer Irreversible Deactivation Stalled Inactive Complex (Reaction Stall) Chelation->Stalled Blocks H2 Access

Caption: The "Skipped" methylene bridge (C5) poses a high risk of isomerization-induced polymerization (Red path), while the alcohol group can cause chelation stalling (Orange path).

Troubleshooting Guide (Q&A Format)
Issue 1: Reaction Stalls at ~50% Conversion (The "Anchor" Effect)

User Report: "My Lindlar hydrogenation starts fast but stops halfway. Adding more catalyst doesn't help."

Root Cause: The terminal hydroxyl group (-OH) is coordinating to the Palladium surface. As the concentration of the alkene product increases, the product's alkene


-system plus the hydroxyl group creates a "bidentate" chelate that binds tighter than the starting alkyne, poisoning the active sites.

Field Patch:

  • Protect the Alcohol: Convert the alcohol to a bulky silyl ether (TBS or TBDPS) before hydrogenation. This sterically blocks the oxygen from binding to the catalyst.

    • Protocol: React Nona-3,6-diyn-1-ol with TBSCl/Imidazole

      
       Hydrogenate 
      
      
      
      Deprotect (TBAF).
  • Solvent Switch: If protection is impossible, switch from non-polar solvents (Hexane/Toluene) to Ethyl Acetate or Methanol . Polar solvents compete for the coordination sites, displacing the substrate's hydroxyl group and keeping the metal center active [1].

Issue 2: Formation of "E" Isomers or Random Mixtures

User Report: "I need (3Z,6Z), but I'm seeing significant amounts of (E) isomers and conjugated byproducts."

Root Cause: This is the "Skipped Diyne" instability. The classical Lindlar catalyst (Pd/CaCO3) sometimes allows double bond migration along the chain because the C5 protons are acidic. Once the double bond migrates, thermodynamic control takes over, favoring the trans (E) isomer.

Field Patch:

  • Switch Catalyst System: Abandon Lindlar. Use P-2 Nickel (Nickel Boride) generated in situ.[1]

  • Why? P-2 Nickel is less prone to isomerizing the double bond because it operates via a different surface mechanism that is strictly syn-selective and less acidic than Pd surfaces [2].

  • Additive: Add Ethylenediamine (EDA) to the P-2 Nickel system.[1] EDA acts as a surface modifier that strictly enforces Z-selectivity by occupying the coordination sphere, leaving only enough space for the alkyne to approach "side-on" [3].

Issue 3: Catalyst Turns Black/Gummy (Fouling)

User Report: "The catalyst clumps together and the solution turns yellow/brown. Yield is near zero."

Root Cause: Polymerization. The skipped diyne backbone has rearranged into a conjugated system (likely an ene-yne or allene), which then oligomerized on the metal surface. This creates a physical "coke" layer that blocks hydrogen access.

Field Patch:

  • Temperature Discipline: Never exceed 10°C to 20°C . Higher temperatures provide the activation energy required for the C5-proton shift (isomerization).

  • Dilution: Run the reaction at high dilution (0.05 M or lower). High concentration favors intermolecular polymerization over the desired intramolecular hydrogenation.

Optimized Experimental Protocols
Protocol A: The "Gold Standard" (P-2 Nickel Method)

Recommended for highest Z-selectivity and minimal isomerization.

  • Catalyst Prep: In a flask under Nitrogen, dissolve Nickel(II) Acetate tetrahydrate (1.0 equiv relative to substrate) in 95% Ethanol.

  • Reduction: Add Sodium Borohydride (1.0 equiv) dissolved in Ethanol dropwise. Observation: A black colloidal suspension (P-2 Ni) forms immediately.

  • Poisoning: Add Ethylenediamine (2.0 equiv relative to Ni). Stir for 15 mins. Crucial: This step prevents over-reduction to the alkane.[1]

  • Substrate Addition: Add Nona-3,6-diyn-1-ol (1.0 equiv).

  • Hydrogenation: Purge with H2 (balloon pressure, 1 atm). Stir vigorously at 20°C .

  • Monitoring: Monitor by GC. Stop immediately upon disappearance of alkyne.[1]

  • Workup: Filter through Celite. Do not use acid workup (induces rearrangement).

Protocol B: The "Resuscitated" Lindlar Method

Use only if P-2 Nickel is unavailable.

  • Solvent: Use Ethyl Acetate (prevents -OH coordination).

  • Additive: Add Quinoline (5 wt% relative to catalyst).

  • Catalyst: Lindlar Catalyst (5% Pd/CaCO3 + Pb).[2] Load at 10 wt% of substrate mass.

  • Temperature: Maintain 0°C - 5°C (Ice bath).

  • Execution: Reaction will be slower. If it stalls, add fresh catalyst; do not heat.

Comparative Data: Catalyst Performance
ParameterLindlar (Standard)Lindlar (Optimized)P-2 Nickel / EDA
Solvent HexaneEthyl AcetateEthanol
Additive QuinolineQuinolineEthylenediamine
Conversion 60% (Stalls)>95%>98%
Selectivity (Z,Z) 75%88%>96%
Byproducts E-isomers, PolymersMinor E-isomersTrace Alkanes
Deactivation Risk High (Fouling)MediumLow
Decision Tree: Troubleshooting Flowchart

Figure 2: Logic flow for resolving reaction failures.

Troubleshooting Start Start: Reaction Failure CheckColor Is the solution/catalyst dark brown or gummy? Start->CheckColor Polymer Issue: Polymerization/Fouling CheckColor->Polymer Yes CheckStall Did reaction stop at ~50%? CheckColor->CheckStall No FixPolymer Action: Lower Temp (<10°C) Dilute Reaction (0.05M) Polymer->FixPolymer Chelation Issue: Alcohol Chelation CheckStall->Chelation Yes CheckIso Is product E-isomer? CheckStall->CheckIso No FixChelation Action: Protect Alcohol (TBS) OR Switch to EtOAc Chelation->FixChelation Isomer Issue: C5-Proton Migration CheckIso->Isomer Yes FixIso Action: Switch to P-2 Ni/EDA Avoid Acidic Workup Isomer->FixIso

Caption: Step-by-step logic to identify if the failure is due to fouling, chelation, or isomerization.

References
  • BenchChem Technical Support. (2025).[1][3] Stereoselective Synthesis of Nona-3,6-dienal - Catalyst Preparation and Troubleshooting. BenchChem.[1][3]

  • Brown, C. A., & Ahuja, V. K. (1973). P-2 Nickel catalyst with ethylenediamine: A superior system for Z-selective hydrogenation.[1] Journal of the Chemical Society, Chemical Communications. (Contextual citation based on standard P-2 Ni protocols).

  • Lindlar, H. (1952).[2][4] Ein neuer Katalysator für selektive Hydrierungen (A new catalyst for selective hydrogenations). Helvetica Chimica Acta.[4]

  • MDPI Catalysts. (2020). A Smart Heterogeneous Catalyst for Efficient, Chemo- and Stereoselective Hydrogenation of Alkynols. MDPI.

  • Jaydev Chemicals. (n.d.). 3,6-Nonadiyn-1-ol Product Specifications and Applications. Jaydev Chemicals.

Sources

Technical Support Center: Scaling Up Nona-3,6-diyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SC-NONA-36-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization, stability, and safety protocols for the kilogram-scale synthesis of nona-3,6-diyn-1-ol (CAS: 57386-91-1).

Executive Summary

You are likely synthesizing nona-3,6-diyn-1-ol as a precursor for (3Z,6Z)-nonadien-1-ol (cucumber aldehyde/alcohol) or as a lipid mimetic scaffold.

The Core Challenge: The methylene-interrupted (skipped) diyne motif is thermodynamically unstable relative to its conjugated 1,3-diyne isomer. The bis-propargylic protons at C-5 (


) are highly susceptible to abstraction by base, leading to irreversible isomerization or polymerization.

This guide replaces standard "recipe" approaches with a troubleshooting-first methodology designed for scale-up (100g to 1kg).

Module 1: Synthesis Logic & Reaction Control

The Protocol: Modified Copper-Catalyzed Coupling

We recommend the "modified" copper-catalyzed coupling of a terminal alkyne with a propargylic halide. This avoids the harsh conditions of liquid ammonia/sodium amide used in older literature.

Retrosynthetic Logic:

  • Fragment A (Nucleophile): 3-Butyn-1-ol (Terminal alkyne)

  • Fragment B (Electrophile): 1-Bromo-2-pentyne[1]

  • Catalyst System: CuI / NaI / K₂CO₃ / DMF

Scale-Up Workflow Diagram

G Start Reagents: 3-Butyn-1-ol + 1-Bromo-2-pentyne Solvent Solvent Prep: DMF (Degassed, Dry) Add NaI (1.0 eq), K2CO3 (1.5 eq) Start->Solvent Cat Catalyst Addition: CuI (10-20 mol%) *CRITICAL: Maintain T < 25°C* Solvent->Cat Reaction Coupling Reaction: Stir 12-18h @ RT Monitor via GC/TLC Cat->Reaction Quench Quench: Sat. NH4Cl + EDTA (Removes Cu species) Reaction->Quench Extract Workup: Extract w/ Et2O or MTBE Wash w/ Brine Quench->Extract Purify Purification: AgNO3-Impregnated Silica (Separates Isomers) Extract->Purify

Figure 1: Optimized workflow for the synthesis of skipped diynes, prioritizing temperature control and copper removal.

Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Temperature < 25°C (Strict)Elevated temperatures (>30°C) significantly increase the rate of base-catalyzed isomerization to the conjugated 3,5-diyne.
Base Choice K₂CO₃ (Anhydrous)Stronger bases (NaOH, KOH) or amine bases (Et₃N) can deprotonate C-5. Carbonate is mild enough to buffer the reaction without stripping the bis-propargylic proton rapidly.
Atmosphere Argon/Nitrogen Copper acetylides can undergo oxidative homocoupling (Glaser coupling) in the presence of O₂, forming unwanted dimers.
Quench NH₄Cl + EDTA Residual copper salts catalyze decomposition during distillation. EDTA chelates Cu more effectively than ammonia alone.

Module 2: Troubleshooting & FAQs

Issue 1: "My product contains ~15% of an impurity that elutes just before the product."

Diagnosis: Isomerization to the conjugated diyne. Mechanism: The base (K₂CO₃) abstracted a proton from C-5, forming an allenyl intermediate which relaxed into the thermodynamically stable conjugated system.

Isomerization Pathway:

Isomerization Skipped Skipped Diyne (Nona-3,6-diyn-1-ol) Kinetic Product Allene Allenyl Intermediate (Unstable) Skipped->Allene Base (OH-/CO3--) - H+ @ C5 Conjugated Conjugated Diyne (Nona-3,5-diyn-1-ol) Thermodynamic Product Allene->Conjugated Tautomerization

Figure 2: The primary degradation pathway of skipped diynes under basic conditions.

Corrective Actions:

  • Lower Temperature: Run the reaction at 0°C to 10°C. Reaction time will increase, but selectivity will improve.

  • Change Solvent: Switch from DMF to Acetonitrile (MeCN). MeCN is less polar/basic than DMF and often suppresses isomerization, though reaction rates may be slower.

  • Check Reagents: Ensure 1-bromo-2-pentyne is free of HBr (acid).

Issue 2: "The reaction turned into a black tar/polymer."

Diagnosis: Uncontrolled exotherm or oxidative polymerization. Corrective Actions:

  • Dosing Control: Do not add all reagents at once. Add the 1-bromo-2-pentyne dropwise to the mixture of alkyne/base/catalyst.

  • Radical Scavenging: Add 0.1% BHT (Butylated hydroxytoluene) to the reaction mixture and the workup solvent. This inhibits radical polymerization of the skipped diyne system.

  • Copper Removal: Ensure the organic layer is colorless after workup. Any green/blue tint indicates residual copper, which will catalyze polymerization during solvent removal.

Issue 3: "I cannot separate the isomer from the product using normal silica."

Diagnosis: Skipped and conjugated diynes have very similar polarities on standard silica gel. Solution: Use Silver Nitrate Impregnated Silica (AgNO₃/SiO₂) .

Protocol: Preparation of 10% AgNO₃/SiO₂

  • Dissolve AgNO₃ (10g) in Acetonitrile/Water (1:1, 20 mL).

  • Add Silica Gel (90g, 230-400 mesh).

  • Mix thoroughly to form a slurry.

  • Remove solvent on a rotary evaporator (foil-wrapped flask, bath < 50°C) until free-flowing powder is obtained.

  • Separation Logic: The silver ions complex with the

    
    -systems. The skipped diyne (two isolated 
    
    
    
    -clouds) binds differently than the conjugated system, creating significant
    
    
    separation.

Module 3: Safety & Scale-Up Hazards

WARNING: Alkynes are high-energy functional groups. Scaling from grams to kilograms introduces significant thermal risks.

Thermal Hazard Assessment

Before exceeding 100g, you must perform DSC (Differential Scanning Calorimetry) .

  • Decomposition Energy: Alkynes can release >1500 J/g upon decomposition.

  • Onset Temperature: Look for exotherms starting around 100-120°C.

  • Distillation Risk: Nona-3,6-diyn-1-ol has a high boiling point. Do not distill at atmospheric pressure. Use high vacuum (< 1 mbar) and a wiped-film evaporator if possible to minimize residence time.

Handling Copper Acetylides

The intermediate copper acetylide (formed from 3-butyn-1-ol) is potentially explosive when dry.

  • Rule: Never let the reaction mixture dry out completely before quenching.

  • Rule: Acidify the aqueous waste stream to pH < 2 to decompose any dissolved copper acetylides before disposal.

References

  • Yadav, J. S., et al. "Copper(I)-catalyzed coupling of alkynes with propargyl halides: A convenient synthesis of skipped diynes." Tetrahedron Letters, vol. 43, no. 5, 2002, pp. 825-827.

  • Lalic, G., et al. "Catalytic Anti-Markovnikov Hydroallylation of Terminal and Functionalized Internal Alkynes: Synthesis of Skipped Dienes."[2] Journal of the American Chemical Society, vol. 139, no. 19, 2017.

  • Williams, C. M., & Mander, L. N. "Chromatography with Silver Nitrate."[3] Tetrahedron, vol. 57, no. 3, 2001, pp. 425-447.

  • Stoermer, D. "Scale-Up Reactions: Safety Guidelines." Division of Research Safety, University of Illinois, 2019.

  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. 7th Edition, Elsevier, 2006. (Standard reference for alkyne safety).

Sources

Analytical methods for monitoring nona-3,6-diyn-1-ol reaction progress

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: N36D-MONITOR-001 Subject: Analytical Protocols for Monitoring Nona-3,6-diyn-1-ol (CAS: 57386-91-1) Assigned Specialist: Senior Application Scientist, Lipid & Alkyne Chemistry Division

Executive Summary: The "Skipped" Challenge

You are likely working with Nona-3,6-diyn-1-ol , a C9 fatty alcohol analog characterized by a "skipped" diyne system (methylene-interrupted alkynes at C3 and C6).

The Critical Technical Challenge: The methylene group at C5 (sandwiched between two triple bonds) is the structural weak point. It is highly acidic (


 ~20) and prone to radical abstraction.
  • Instability: In the presence of base or copper (I) catalysts, this system readily isomerizes to the thermodynamically stable conjugated allene-alkyne or conjugated diyne system.

  • Detection: The isolated alkynes have negligible UV absorbance above 210 nm, rendering standard UV-Vis detection useless without derivatization.

This guide provides self-validating protocols to monitor reaction progress while avoiding false negatives caused by these instability and detection issues.

Part 1: Method Selection Dashboard

Use this decision matrix to select the appropriate analytical technique for your specific reaction stage.

ParameterNMR (

H)
HPLC-ELSD/CAD GC-MS TLC (Stained)
Primary Utility Structural Integrity & Isomerization CheckQuantitation & PurityTrace Analysis & Mass ConfirmationRapid Qualitative Screening
Key Marker

3.12 ppm
(Triplet, C5-H)
Retention Timem/z 73, 147 (TMS derivatives)Yellow spot on purple (KMnO

)
Limit of Detection High (~1-5 mg)Medium (<10

g)
Low (<1 ng)Medium
Destructive? NoNoYesYes
Critical Warning Solvent peaks can obscure C5 protons.Do not use UV detector. Requires silylation; avoid high injector temps.UV lamp (254nm) will show nothing .

Part 2: Spectroscopic Verification ( H NMR)

The Gold Standard: NMR is the only method that definitively confirms the "skipped" architecture remains intact.

Diagnostic Signals

The integrity of your molecule rests on the C5 Bis-propargylic protons . If this peak disappears or shifts, your skipped system has isomerized or oxidized.

PositionGroupMultiplicityChemical Shift (

ppm)
Diagnostic Value
C5

Triplet / Multiplet 3.10 – 3.15 CRITICAL. Disappearance = Isomerization.
C1

Triplet~3.70Alcohol functionality check.
C2

Triplet of Triplets~2.45Propargylic (Mono).
C9

Triplet~1.10Terminal methyl reference.
Protocol: Isomerization Check
  • Solvent: Use CDCl

    
      (Chloroform-d). Avoid Acetone-d6 if possible, as its water peak can overlap with the critical C2/C5 region depending on pH.
    
  • Acquisition: Run a standard 16-scan proton NMR.

  • Analysis:

    • Integrate the terminal methyl (C9) to 3.00.

    • Check the integral of the signal at 3.12 ppm .

    • Pass: Integral

      
       2.00.
      
    • Fail: Integral < 1.8 or appearance of vinyl protons (5.0–6.5 ppm), indicating isomerization to an allene or conjugated alkene.

Part 3: Chromatographic Monitoring (HPLC & GC)

Workflow A: HPLC (Purity & Kinetics)

Standard UV detection (254 nm) will fail. The isolated alkynes do not chromophore significantly.

Recommended Setup:

  • Detector: Charged Aerosol Detector (CAD) OR Evaporative Light Scattering Detector (ELSD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m.
    
  • Mobile Phase: Water/Acetonitrile gradient (Start 50:50, ramp to 100% ACN).

Alternative: UV-Derivatization (If CAD/ELSD unavailable) If you must use a UV detector, you must tag the alcohol.

  • Take 50

    
    L reaction mixture.
    
  • Add 50

    
    L Benzoyl Chloride + 50 
    
    
    
    L Pyridine.
  • Incubate 10 mins. Quench with water.[1]

  • Extract with Hexane.

  • Monitor the Benzoate Ester at 230 nm .

Workflow B: GC-MS (Trace Analysis)

Direct injection of the alcohol leads to peak tailing and thermal degradation of the diyne.

Protocol: TMS Derivatization

  • Sample: Dry 100

    
    L of reaction mixture under nitrogen.
    
  • Reagent: Add 50

    
    L BSTFA + 1% TMCS .
    
  • Conditions: Heat at 60°C for 20 minutes.

  • Injection: 1

    
    L, Split 20:1.
    
  • Inlet Temp: 220°C (Keep lower than standard 250°C to prevent thermal rearrangement).

Part 4: Rapid Screening (TLC)

Issue: The user spots the plate, checks under UV lamp, and sees nothing. Cause: Nona-3,6-diyn-1-ol does not absorb UV light.

Visualization Protocol

Use Potassium Permanganate (KMnO


)  stain.[2][3][4][5] It is specific for unsaturation (alkynes) and alcohols.
  • Dip: Submerge plate in KMnO

    
     solution.
    
  • Observe:

    • Product (Diyne): Bright Yellow spot on purple background.[4]

    • Impurities: Saturated alcohols will stain slower; conjugated diynes may stain brown instantly.

  • Alternative: Anisaldehyde stain (requires heat).[2][3][4][6] Product appears violet/blue.

Troubleshooting Logic & Workflows

Visualizing the Analytical Decision Process

AnalyticalWorkflow Start Start: Monitoring Nona-3,6-diyn-1-ol ConcCheck Concentration? Start->ConcCheck HighConc High (>5 mg) Synthesis ConcCheck->HighConc LowConc Trace (<1 mg) Biological/Kinetics ConcCheck->LowConc NMR 1H NMR (CDCl3) HighConc->NMR HPLC HPLC (Rev Phase) LowConc->HPLC GC GC-MS LowConc->GC Check31 Check 3.12 ppm (Triplet) NMR->Check31 Detector Detector Type? HPLC->Detector ELSD ELSD/CAD (Direct) Detector->ELSD Available UV UV-Vis (254nm) Detector->UV Only Option Deriv Derivatize (Benzoyl Cl) UV->Deriv Required Silyl Silylation (BSTFA) GC->Silyl Mandatory

Figure 1: Decision tree for selecting the correct analytical method based on sample concentration and available instrumentation.

FAQ: Common Issues

Q1: My NMR spectrum shows a complex multiplet at 5.4 ppm instead of the triplet at 3.1 ppm. What happened? A: You have likely isomerized the skipped diyne to a conjugated system (allene or conjugated diene).

  • Cause: Exposure to base (even weak bases like K

    
    CO
    
    
    
    in methanol) or copper catalysts.
  • Fix: Ensure all solvents are neutral. If performing a coupling reaction, avoid Copper(I) if possible, or use specific ligands that prevent isomerization [1].

Q2: I see a peak in GC-MS, but the mass is 136 (M+), and the peak shape is terrible. A: The free alcohol is interacting with the silanols in the column.

  • Fix: You must derivatize. The TMS ether (M+ = 208) will elute sharply. Also, the molecular ion of the free alcohol is often weak; the TMS derivative gives a characteristic [M-15] peak (loss of methyl) which is easier to quantify [2].

Q3: Can I use UV to monitor the reduction of the alkyne to an alkene? A: No. Neither the starting material (diyne) nor the product (diene/ene) has significant UV absorbance.

  • Fix: Use GC-FID or NMR . In NMR, monitor the shift of the olefinic protons.[7] Alkyne protons are silent (quaternary) or shielded (terminal), while Alkene protons appear at 5.3–5.8 ppm.

References

  • Trost, B. M., & Rudd, M. T. (2005). Ruthenium-catalyzed cycloisomerization of diynes. Journal of the American Chemical Society, 127(13), 4763-4776. Link

  • Christie, W. W. (1998). Gas chromatography-mass spectrometry methods for structural analysis of fatty acids. Lipids, 33(4), 343-353. Link

  • Gunstone, F. D. (2004). The Chemistry of Oils and Fats: Sources, Composition, Properties and Uses. Blackwell Publishing. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Referencing characteristic shifts of skipped diynes). Link

Sources

Technical Support Center: Purification of Nona-3,6-diyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of impurities from commercial nona-3,6-diyn-1-ol CAS: 57386-91-1 Molecular Formula:


Structure: 

Introduction: The "Skipped" Diyne Challenge

Welcome to the Technical Support Center. If you are working with nona-3,6-diyn-1-ol , you are likely synthesizing polyunsaturated fatty acid (PUFA) analogs, lipid mediators (resolvins/protectins), or using it as a linker in click chemistry.

The Core Problem: This molecule contains a methylene-interrupted ("skipped") diyne system. Unlike conjugated diynes, the pi-electron clouds are isolated by a single methylene (


) group. This structural feature creates three distinct purification challenges that standard protocols often fail to address:
  • Isomerization: The propargylic protons at

    
     are acidic (
    
    
    
    ). Basic workups or improper storage can shift the double bonds into conjugation (thermodynamically favored), creating inseparable isomeric impurities.
  • Copper Contamination: Synthesis usually involves copper-catalyzed coupling. Residual copper is cytotoxic and interferes with downstream enzymatic assays.

  • Thermal Polymerization: "Skipped" polyynes are thermally unstable and prone to explosive polymerization if distilled at standard pressures.

This guide provides self-validating protocols to resolve these specific issues.

Module 1: Chromatographic Resolution (Isomers & Starting Materials)

User Question:

"I see a single spot on my TLC, but my NMR shows small peaks in the alkene region (5.0–6.5 ppm) or split methylene signals. Standard silica flash chromatography isn't separating them. What is happening?"

Technical Diagnosis:

You are likely seeing conjugated isomers or allene byproducts . Standard silica gel separates based on polarity. Since the isomers have identical functional groups (alcohol + 2 alkynes), their polarity is virtually identical (


 values differ by < 0.05).
The Solution: Argentation Chromatography ( -Silica)

To separate these, you must exploit the pi-complexation ability of silver ions. Silver (


) forms reversible charge-transfer complexes with pi-systems.
  • Skipped Diynes: Sterically accessible, form moderate complexes.

  • Conjugated Diynes: Delocalized electron density, form different strength complexes.

  • Alkanes: No interaction (elute first).

Protocol: Preparation & Use of 10% -Silica

Materials:

  • Silica Gel 60 (230–400 mesh)

  • Silver Nitrate (

    
    )[1][2]
    
  • Acetonitrile (solvent carrier)

  • Aluminum foil (light protection)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of

    
     in 40 mL of water. Add 200 mL of Acetonitrile.
    
  • Slurry Formation: Add 90 g of Silica Gel to the solution. Stir vigorously for 15 minutes in the dark.

  • Evaporation: Remove solvent via rotary evaporation (bath temp < 40°C) until a free-flowing white powder is obtained.

    • Critical Check: If the powder turns grey/black, silver has reduced to metallic Ag (inactive). Discard and ensure light protection.

  • Activation: Dry in an oven at 110°C for 4 hours.

  • Elution: Pack column as normal. Use a gradient of Hexane:Ethyl Acetate .

    • Note: The skipped diyne will retain longer than on standard silica due to Ag-pi interaction.

Module 2: Trace Metal Remediation (Copper Removal)

User Question:

"My nona-3,6-diyn-1-ol is turning green/blue upon standing, or my downstream enzymatic assay is failing completely."

Technical Diagnosis:

This indicates residual Copper (Cu) from the coupling reaction. Copper acts as a Lewis acid, catalyzing the decomposition of the alkyne, and is a potent inhibitor of many biological enzymes (e.g., lipoxygenases). Standard water washes do not remove Cu efficiently because it binds to the terminal hydroxyl group or complexes with the alkyne.

The Solution: Chelation Thermodynamics

You must introduce a ligand with a higher binding constant (


) for Copper than your alkyne/alcohol.
Comparison of Scavenging Protocols
MethodReagentMechanismEfficacyRecommended For
Standard

(sat. aq)
Ligand Exchange (

)
ModerateGross removal (>500 ppm)
Advanced

(0.1 M)
Hexadentate ChelationHighFine removal (<50 ppm)
Solid Phase QuadraPure™ TUThiourea ScavengingVery HighGMP/Drug Discovery (<5 ppm)
Protocol: The "Blue-to-Colorless" Wash
  • Dissolve crude oil in

    
     or 
    
    
    
    (avoid DCM if possible, as Cu-complexes are often soluble in chlorinated solvents).
  • Wash with 10% aqueous

    
     saturated with 
    
    
    
    (1:1 ratio).
    • Observation: The aqueous layer will turn deep blue (

      
      ).
      
  • Repeat wash until the aqueous layer is colorless .[3]

  • Perform a final wash with 0.1 M EDTA (pH 8) to scavenge trace ions.

  • Dry over

    
     (Magnesium sulfate can sometimes trap polar polyynes).
    

Module 3: Thermal Handling & Distillation

User Question:

"Can I distill this compound to purify it? It has a high boiling point."

Technical Diagnosis:

Proceed with extreme caution. Skipped polyynes have a high enthalpy of formation. Heating them above 100°C can initiate a radical polymerization chain reaction, leading to rapid decomposition (black tar) or explosion.

The Solution: High-Vacuum Kugelrohr or Avoidance

Decision Logic:

  • If purity > 90%: Do NOT distill. Use Flash Chromatography (Module 1).

  • If purity < 80%: Distillation is permissible ONLY under high vacuum (<0.1 mmHg).

Safety Protocol:

  • Apparatus: Use a Kugelrohr (bulb-to-bulb) distillation setup. This minimizes the path length and heating duration.

  • Vacuum: Must be < 0.5 mmHg.

  • Temperature: Keep the bath temperature below 80°C.

  • Stabilizer: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1% w/w) to the pot before heating.

Visual Troubleshooting Guide

The following diagram illustrates the decision matrix for purifying nona-3,6-diyn-1-ol based on the specific impurity profile.

PurificationWorkflow Start Crude Nona-3,6-diyn-1-ol CheckColor Check Appearance: Is it Green/Blue? Start->CheckColor CopperRemoval Copper Contamination ACTION: EDTA/NH4Cl Wash CheckColor->CopperRemoval Yes CheckTLC TLC Analysis (AgNO3 plate): Multiple Spots? CheckColor->CheckTLC No (Yellow/Orange) CopperRemoval->CheckTLC IsomerSep Isomeric Impurities ACTION: AgNO3-Silica Column CheckTLC->IsomerSep Yes (Isomers) StandardPur Non-Polar Impurities ACTION: Standard Flash (Hex/EtOAc) CheckTLC->StandardPur No (Single Spot) DistillCheck Distillation Required? (Only if >5g and <80% pure) IsomerSep->DistillCheck StandardPur->DistillCheck DistillAction ACTION: Kugelrohr (<0.5 mmHg, +BHT) DistillCheck->DistillAction Yes Final Pure Nona-3,6-diyn-1-ol Store @ -20°C under Argon DistillCheck->Final No DistillAction->Final

Caption: Decision tree for the purification of skipped diynes, prioritizing safety and chemical stability.

References

  • Argentation Chromatography Principles: Morris, L. J. "Separation of isomeric long-chain polyunsaturated fatty acids and esters by thin-layer chromatography on silver nitrate-impregnated silica gel." Journal of Lipid Research, 7, 717-732 (1966). Link

  • Copper Removal Protocols: "Removal of Copper Catalyst from Click Reactions." BenchChem Technical Support. Link

  • Skipped Diyne Stability: Christie, W. W. "Fatty Acids: Methylene-Interrupted Double Bonds." Lipid Library. Link

  • Silver Ion Chromatography Review: Williams, C. M., & Mander, L. N. "Chromatography with Silver Nitrate."[2][4] Tetrahedron, 57(3), 425-447 (2001). Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Nona-3,6-diyn-1-ol and Other Alkynols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nona-3,6-diyn-1-ol, a key intermediate in the synthesis of fragrances and insect pheromones, possesses a unique "skipped" diyne architecture that confers a distinct reactivity profile compared to other alkynols.[1] This guide provides an in-depth, objective comparison of its chemical behavior against terminal and internal monoynols. We will explore the nuances of its participation in fundamental organic transformations, including coupling reactions, selective reductions, and oxidations. By elucidating the structure-function relationships that govern its reactivity, this document aims to equip researchers, scientists, and drug development professionals with the predictive insights necessary for rational synthetic design. All discussions are supported by experimental data, detailed protocols, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Introduction: The Unique Structural Landscape of Nona-3,6-diyn-1-ol

Nona-3,6-diyn-1-ol is a nine-carbon chain featuring a primary alcohol at the C1 position and two internal carbon-carbon triple bonds at the C3 and C6 positions. The defining characteristic of this molecule is the CH2 group separating the two alkyne functionalities, classifying it as a "skipped" or 1,4-diyne. This arrangement prevents electronic conjugation between the pi systems, a feature that significantly influences its reactivity, particularly in comparison to conjugated diynes or simple monoynes.

The molecule's primary utility lies in its role as a precursor to (E,Z)-3,6-nonadien-1-ol, a compound valued for its fresh green melon and pear fragrance notes.[1] Understanding the selective transformations of the diyne system is therefore paramount for its practical application.

The principal reactive sites are:

  • The Primary Hydroxyl (-OH) Group: Susceptible to standard alcohol chemistry such as oxidation and ether/ester formation.

  • The Two Internal Alkyne (C≡C) Groups: These are the sites of most interest, undergoing reactions like reduction, oxidation, and hydration. Crucially, as internal alkynes, they lack the acidic terminal proton found in alkynols like propargyl alcohol. This absence is a central determinant of their reactivity profile.

Comparative Reactivity at the Alkyne Moiety

The most striking differences in reactivity between nona-3,6-diyn-1-ol and other alkynols emerge from the nature of their alkyne groups. We will compare its behavior to two representative classes: terminal alkynols (e.g., 1-ethynylcyclohexanol) and internal monoynols (e.g., 5-decyn-1-ol).

Oxidative Coupling Reactions: A Tale of Two Alkynes

Oxidative homocoupling reactions, such as the Glaser or Hay couplings, are foundational for the synthesis of symmetric 1,3-diynes.[2] These reactions are mechanistically dependent on the deprotonation of a terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes oxidative coupling.[2][3]

  • Terminal Alkynols (e.g., 1-ethynylcyclohexanol): These compounds are ideal substrates for Glaser-Hay coupling. The presence of the acidic terminal proton allows for the formation of the requisite copper acetylide, leading to high yields of the corresponding dimer.

  • Nona-3,6-diyn-1-ol: As an internal diyne, it lacks the necessary terminal proton for deprotonation. Consequently, it is unreactive under standard Glaser-Hay coupling conditions. This stark difference allows for the selective coupling of a terminal alkyne in the presence of an internal one.

Similarly, the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is also not a viable pathway for functionalizing the alkyne groups of nona-3,6-diyn-1-ol.[4][5] This reaction relies on a similar mechanism involving the formation of a copper acetylide or direct interaction with a palladium catalyst, both requiring a terminal C-H bond.[5][6]

Diagram 1: Comparative Reactivity Workflow

This diagram illustrates the divergent reaction pathways for terminal versus internal alkynols in key synthetic transformations.

cluster_start Starting Alkynol Terminal Terminal Alkynol (e.g., Propargyl Alcohol) Coupling Sonogashira / Glaser Coupling Terminal->Coupling Reduction Partial Reduction (e.g., Lindlar Catalyst) Terminal->Reduction Oxidation Oxidative Cleavage (Ozonolysis) Terminal->Oxidation Internal Internal Alkynol (e.g., Nona-3,6-diyn-1-ol) Internal->Coupling Internal->Reduction Internal->Oxidation Coupling_P C-C Coupled Product (Diyne, Aryl-Alkyne) Coupling->Coupling_P No_Reaction No Reaction Coupling->No_Reaction Unreactive Reduction_P cis-Alkene Reduction->Reduction_P Oxidation_P Carboxylic Acids Oxidation->Oxidation_P

Caption: Divergent reactivity of terminal vs. internal alkynols.

Reduction (Hydrogenation): Precision and Stereoselectivity

The reduction of alkynes is a powerful tool for accessing alkenes and alkanes. For a molecule like nona-3,6-diyn-1-ol, selective reduction is crucial for synthesizing the desired dienol product.

  • Complete Reduction to Alkanes: Both internal and terminal alkynes can be fully reduced to their corresponding alkanes using catalysts like palladium on carbon (Pd/C) with an excess of hydrogen gas (H₂).[7][8] This reaction proceeds through an alkene intermediate but is difficult to stop selectively without specialized catalysts.[8]

  • Partial Reduction to cis-Alkenes: The most common method for achieving a cis (or Z) alkene is through the use of Lindlar's catalyst, a "poisoned" palladium catalyst.[8] This method is highly effective for both internal and terminal alkynes. For nona-3,6-diyn-1-ol, this is the preferred method to produce the (Z,Z)-dienol isomer. The reaction proceeds with syn-addition of hydrogen across the triple bonds.

  • Partial Reduction to trans-Alkenes: To obtain trans (or E) alkenes, a dissolving metal reduction, typically using sodium or lithium in liquid ammonia, is employed.[7][8] This reaction proceeds via a radical anion intermediate and is effective for internal alkynes.[8] This provides a complementary method to the Lindlar reduction, allowing for stereochemical control.

Table 1: Comparative Data for Alkyne Reduction Methods

Alkynol TypeReagent/CatalystPrimary ProductStereochemistryTypical Yield
Internal (e.g., Nona-3,6-diyn-1-ol)H₂, Pd/C (excess)Alkane (Nonan-1-ol)N/A>95%
Internal (e.g., Nona-3,6-diyn-1-ol)H₂, Lindlar's Catalystcis,cis-DienolZ,Z85-95%
Internal (e.g., Nona-3,6-diyn-1-ol)Na, NH₃ (l)trans,trans-DienolE,E80-90%
Terminal (e.g., 1-Octyn-3-ol)H₂, Lindlar's Catalystcis-AlkenolZ85-95%
Oxidation Reactions

The oxidation of alkynes can lead to either cleavage of the triple bond or the formation of α-dicarbonyl compounds, depending on the reagents used.

  • Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) will cleave the C≡C bond.[9]

    • Internal Alkynes (Nona-3,6-diyn-1-ol): Cleavage results in two carboxylic acids per alkyne unit.[9] For nona-3,6-diyn-1-ol, this would lead to the fragmentation of the carbon backbone.

    • Terminal Alkynes: Oxidative cleavage yields a carboxylic acid and carbon dioxide (CO₂).[9]

  • Formation of α-Diketones: Milder oxidation, for instance with ruthenium or gold catalysts, can oxidize the alkyne to a 1,2-diketone without cleaving the carbon-carbon bond.[10] This transformation is applicable to internal alkynes like those in nona-3,6-diyn-1-ol.

Gold-Catalyzed Cascade Reactions

Skipped diynes exhibit unique reactivity in the presence of gold catalysts. They can undergo complex cascade reactions, such as hydroarylation followed by cyclization, to construct polycyclic scaffolds.[11][12] While simple monoynols also react with gold catalysts, the tandem reactivity of the two alkyne units in a skipped diyne allows for the rapid assembly of complex molecular architectures not accessible from other alkynol types.[11]

Reactivity of the Primary Hydroxyl Group

The primary alcohol at the C1 position of nona-3,6-diyn-1-ol exhibits reactivity typical of other primary alkynols. This functionality is generally orthogonal to the reactions occurring at the alkyne sites, although protection may be necessary under certain conditions (e.g., with strongly basic or organometallic reagents).

  • Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidants like Jones reagent (CrO₃/H₂SO₄). Ruthenium-based catalysts can also facilitate oxidative alkynylation, directly converting the alcohol to an ynone in the presence of a terminal alkyne.[13]

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative, self-validating protocols for key transformations.

Protocol 1: Oxidative Homocoupling of a Terminal Alkynol (Glaser-Hay Method)

This protocol demonstrates the reactivity of a terminal alkyne, a reaction in which nona-3,6-diyn-1-ol would be inert.

Diagram 2: Glaser Coupling Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Flask 1. Dissolve terminal alkynol in 2-propanol in a 2-neck RBF. Catalyst 2. Add CuCl (catalyst) and TMEDA (ligand). Flask->Catalyst Oxygen 3. Bubble O2 or air (oxidant) through the solution with stirring. Catalyst->Oxygen Monitor 4. Monitor reaction progress by TLC. Oxygen->Monitor Quench 5. Quench with dilute HCl and extract with ether. Monitor->Quench Purify 6. Purify by column chromatography or recrystallization. Quench->Purify

Caption: Workflow for a typical Glaser-Hay oxidative coupling experiment.

  • Materials: 1-Ethynylcyclohexanol (1.0 g, 8.05 mmol), Copper(I) chloride (CuCl, 80 mg, 0.81 mmol), N,N,N',N'-Tetramethylethylenediamine (TMEDA, 0.24 mL, 1.61 mmol), 2-Propanol (25 mL).

  • Procedure: a. To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethynylcyclohexanol in 2-propanol. b. Add CuCl and TMEDA to the solution. The solution should turn green or blue.[14] c. Insert a gas dispersion tube (bubbler) into one neck of the flask, ensuring its tip is below the solvent surface. Insert a needle connected to a balloon or vent in the other neck. d. Bubble air or oxygen gently through the stirring solution at room temperature.[14] e. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). f. Once complete, pour the reaction mixture into a separatory funnel containing 50 mL of 1 M HCl and 50 mL of diethyl ether. g. Separate the layers and extract the aqueous layer with an additional 2x25 mL of diethyl ether. h. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. i. Purify the resulting crude solid by recrystallization from hexanes to yield the symmetric 1,4-diyne product.

Protocol 2: Selective Reduction of Nona-3,6-diyn-1-ol to (Z,Z)-Nona-3,6-dien-1-ol

This protocol demonstrates the stereoselective partial reduction of the internal alkynes.

  • Materials: Nona-3,6-diyn-1-ol (1.36 g, 10 mmol), Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; ~100 mg), Hexane (50 mL), Quinoline (2 drops, catalyst poison deactivator), Hydrogen gas (H₂).

  • Procedure: a. Add nona-3,6-diyn-1-ol, Lindlar's catalyst, and hexane to a round-bottom flask equipped with a stir bar. b. Add two drops of quinoline to further deactivate the catalyst and prevent over-reduction. c. Seal the flask with a septum and flush the system with nitrogen, followed by hydrogen from a balloon. d. Stir the reaction vigorously under a positive pressure of hydrogen (balloon) at room temperature. e. Monitor the reaction carefully by GC or TLC. The reaction is complete when the starting material is consumed. f. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional hexane. g. Concentrate the filtrate under reduced pressure to yield the crude (Z,Z)-nona-3,6-dien-1-ol, which can be purified by column chromatography if necessary.

Conclusion

The reactivity of nona-3,6-diyn-1-ol is fundamentally dictated by its structure as a primary alcohol bearing two internal, non-conjugated ("skipped") alkyne groups. Its most significant point of differentiation from terminal alkynols is its inertness in C-C coupling reactions like the Sonogashira and Glaser couplings, which require an acidic terminal proton. However, its internal triple bonds are readily and stereoselectively reduced to either cis- or trans-alkenes, a critical feature for its application in fragrance synthesis. The primary alcohol moiety offers a further site for functionalization that is largely independent of the alkyne chemistry. This guide has demonstrated that a thorough understanding of these structural nuances allows for the precise and predictable manipulation of nona-3,6-diyn-1-ol, enabling its effective use in complex synthetic endeavors.

References

  • Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions. RSC Publishing. [Link]

  • Intramolecular Coupling of Terminal Alkynes by Atom Manipulation. PMC. [Link]

  • Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. ACS Publications. [Link]

  • Glaser coupling – Knowledge and References. Taylor & Francis. [Link]

  • Gold-Catalyzed Cascade Reaction of Skipped Diynes for the Construction of a Cyclohepta[b]pyrrole Scaffold. ACS Publications. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Star Protocols. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Skipped cyclic ene- and dienediynes. 1. Synthesis, spectroscopic properties and reactions of a new hydrocarbon ring family. Journal of the American Chemical Society. [Link]

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. PMC. [Link]

  • Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. ACS Publications. [Link]

  • Dihalohydration of Alkynols: A Versatile Approach to Diverse Halogenated Molecules. PMC. [Link]

  • Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology (RSC Publishing). [Link]

  • General and Prospective Views on Oxidation Reactions in Heterogeneous Catalysis. MDPI. [Link]

  • (r)-(+)-1-octyn-3-ol. Organic Syntheses Procedure. [Link]

  • Copper-Catalyzed Semi-Reduction of Alkynes. Organic Syntheses. [Link]

  • Gold-Catalyzed Cascade Reaction of Skipped Diynes for the Construction of a Cyclohepta[b]pyrrole Scaffold. ACS Publications. [Link]

  • Alkane synthesis by alkyne reduction. Organic Chemistry Portal. [Link]

  • Gold-catalyzed cyclization reactions of allenol and alkynol derivatives. SciSpace. [Link]

  • Skipped diynes. IV. Diacetylenic ketone reactions. The Journal of Organic Chemistry. [Link]

  • Oxidation of Alkynes With O3 and KMnO4. Master Organic Chemistry. [Link]

  • Copper-Free Synthesis of Skipped Diynes via Cross-Coupling Reactions of Alkynylalanes with Propargylic Electrophiles. ACS Publications. [Link]

  • An Informal Synthesis of an En-yn-en-yn-ol. Journal of Astrological Big Data Ecology. [Link]

  • Reduction of Alkynes. OpenOChem Learn. [Link]

  • 9.5 Reduction of Alkynes. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Oxidative Alkynylation of Alcohols or Aldehydes Using RuHCl(CO)(PPh3)3: Ynones Made Easy. PMC. [Link]

  • 3,6-nonadien-1-ol, nonadiyn, Mumbai, India. Universal Esters. [Link]

  • From Alkynols to Alkynol Complexes. A Molecular Assembly Study. Organometallics. [Link]

  • 3,6-Nonadien-1-ol. PubChem. [Link]

  • Nona-3,6-diyn-1-ol. PubChem. [Link]

  • Oxidant speciation and anionic ligand effects in the gold-catalyzed oxidative coupling of arenes and alkynes. PMC. [Link]

  • The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. MDPI. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules? ACS Publications. [Link]

  • copper hydride. Organic Syntheses Procedure. [Link]

  • Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. CCS Chemistry. [Link]

  • [Orgo Lab 2] Oxidative Coupling of Alkynes. YouTube. [Link]

  • Nona-3,6-diyn-1-ol. nsj prayoglife. [Link]

  • Nona-3,6-diyn-1-ol (C9H12O). PubChemLite. [Link]

  • Oxidation of Alkynes by Hydrogen Peroxide Catalyzed by Methylrhenium Trioxide. The Journal of Organic Chemistry. [Link]

  • Different reactivity modes for alkynes and phenols. ResearchGate. [Link]

  • (Z,Z)-3,6-NONADIEN-1-OL. FEMA. [Link]

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Platform Comparison: Conventional vs. Advanced Spectroscopic Suites

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Spectroscopic Analysis of Nona-3,6-diyn-1-ol Derivatives: A Comparative Guide for Structural Elucidation

Nona-3,6-diyn-1-ol (CAS: 57386-91-1) is a versatile, methylene-interrupted (skipped) diyne with an exact monoisotopic mass of 136.0888 Da[1]. It serves as a critical


 building block in the synthesis of polyunsaturated fatty acid (PUFA) analogs[2] and green leaf volatiles (GLVs) such as 3,6-nonadienal, which are naturally orchestrated by the lipoxygenase (LOX) pathway in plant defense signaling[3].

As a Senior Application Scientist, I frequently observe analytical bottlenecks when characterizing skipped diynes. Their lack of extended conjugation renders standard UV-Vis spectroscopy nearly blind, while the pseudo-symmetry of the internal alkynes complicates routine infrared (IR) and 1D NMR analyses. This guide objectively compares conventional benchtop analytical suites against advanced hyphenated platforms, providing the mechanistic causality behind each experimental choice to ensure your structural elucidation is both accurate and self-validating.

When determining the purity and structural integrity of nona-3,6-diyn-1-ol derivatives (e.g., following a Grignard coupling or stereoselective reduction), researchers typically choose between two analytical pathways.

The Conventional Suite (1D NMR, FT-IR, GC-EI-MS) While accessible, this suite presents severe limitations for skipped diynes:

  • FT-IR Blindspots: The pseudo-symmetrical substitution of the internal

    
     bonds results in a minimal dipole moment change during vibration, often rendering the characteristic alkyne stretch (2200–2250 cm⁻¹) invisibly weak.
    
  • Ionization-Induced Rearrangements: GC-EI-MS utilizes hard electron ionization (70 eV). This imparts excessive internal energy, driving the propargylic system to undergo extensive hydrogen shifts. The diyne rapidly isomerizes into highly conjugated allenes or aromatic tropylium-like ions prior to fragmentation, completely obliterating the original position of the triple bonds.

  • NMR Relaxation Traps: In 1D

    
     NMR, the quaternary alkyne carbons (C3, C4, C6, C7) lack attached protons. This deprives them of Nuclear Overhauser Effect (NOE) enhancement and results in exceptionally long longitudinal relaxation times (
    
    
    
    )[2]. Under standard acquisition parameters, these critical peaks often vanish into the baseline.

The Advanced Suite (2D NMR, FT-Raman, HR-ESI-MS/MS) To overcome these physical limitations, an advanced suite relies on orthogonal physical principles:

  • Polarizability over Dipole: FT-Raman spectroscopy relies on changes in electron cloud polarizability rather than dipole moments. The electron-dense

    
     bonds yield a massive, unambiguous Raman scattering signal[4].
    
  • Soft Ionization: High-Resolution Electrospray Ionization (HR-ESI-MS) preserves the intact molecular ion

    
     or 
    
    
    
    . Subsequent targeted Collision-Induced Dissociation (CID) provides predictable fragmentation without prior gas-phase isomerization.
  • Correlation Mapping: 2D NMR (specifically HMBC) bypasses the

    
     limitations of quaternary carbons by mapping long-range 
    
    
    
    and
    
    
    couplings. The highly deshielded bis-propargylic protons at C5 (
    
    
    ~3.1 ppm) act as a reliable anchor point to trace the entire carbon backbone[2].
Quantitative Performance Comparison
Performance MetricConventional Suite (1D NMR, FT-IR, GC-EI-MS)Advanced Suite (2D NMR, FT-Raman, HR-LC-MS)
Alkyne Detection Weak to invisible (Dipole moment limitation)Strong, unambiguous (Polarizability change)
Mass Accuracy Nominal mass; high fragmentation interferenceExact mass (< 2 ppm error); intact

Isomeric Differentiation Poor (EI-induced rearrangement of alkynes)Excellent (Predictable CID MS/MS fragmentation)
Carbon Connectivity Ambiguous for quaternary C3, C4, C6, C7Unambiguous via HMBC

/

correlations
Stereochemical Proof Requires complex derivatizationDirect via 2D NOESY / ROESY cross-peaks

Visualizing the Analytical and Synthetic Workflows

SpectroscopicWorkflow A Nona-3,6-diyn-1-ol Derivative Sample B Purity Assessment (GC-FID / TLC) A->B C Conventional Suite (1D NMR, IR, GC-MS) B->C Routine QC D Advanced Suite (2D NMR, Raman, HR-MS) B->D Complex/Novel E Nominal Mass & Basic Functional Groups C->E F Exact Mass, Quaternary C Connectivity & Alkyne Stretch D->F G Structural Elucidation Complete E->G F->G

Workflow comparing conventional and advanced spectroscopic suites for skipped diyne analysis.

SynthesisPathway A Nona-3,6-diyn-1-ol (Skipped Diyne Precursor) B Stereoselective Reduction (P-2 Ni Catalyst, H2) A->B C (3Z,6Z)-Nona-3,6-dien-1-ol B->C D Controlled Oxidation (Dess-Martin Periodinane) C->D E (3Z,6Z)-Nona-3,6-dienal (LOX Pathway Analog) D->E

Synthetic pathway from nona-3,6-diyn-1-ol to (3Z,6Z)-nona-3,6-dienal via stereoselective reduction.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol 1: Quantitative NMR Acquisition for Skipped Diynes

Objective: Overcome the long


 relaxation times of quaternary alkyne carbons to achieve accurate integration.
  • Sample Preparation: Dissolve 25 mg of the nona-3,6-diyn-1-ol derivative in 0.6 mL of anhydrous

    
    . Ensure the solvent is passed through basic alumina to remove trace DCl, which can catalyze alkyne hydration.
    
  • Relaxation Agent Addition (Critical Step): Add 0.05 M Chromium(III) acetylacetonate (

    
    ) to the NMR tube.
    
    • Causality:

      
       acts as a paramagnetic relaxation reagent. The unpaired electrons of the chromium ion create fluctuating local magnetic fields that drastically shorten the 
      
      
      
      of the quaternary alkyne carbons, allowing for quantitative integration without waiting for impractically long relaxation delays (e.g., >60 seconds).
  • Acquisition Parameters: Set the relaxation delay (D1) to 5 seconds. Utilize an inverse-gated decoupling pulse sequence (zgig in Bruker terminology) to suppress the NOE.

    • Causality: Suppressing NOE ensures that signal areas are strictly proportional to the number of carbon nuclei, preventing the protonated carbons from appearing artificially larger than the quaternary alkyne carbons.

  • Self-Validation: Integrate the spectrum. The protocol is validated if the integration ratio of the bis-propargylic carbon (C5) to the terminal methyl carbon (C9) is exactly 1:1.

Protocol 2: Stereoselective Reduction to (3Z,6Z)-Nona-3,6-dien-1-ol

Objective: Convert the diyne to a diene while strictly avoiding E-isomer formation or over-reduction to the alkane[5].

  • Catalyst Preparation: In a flask under an argon atmosphere, dissolve nickel(II) acetate in absolute ethanol. Slowly add a solution of sodium borohydride (

    
    ) in ethanol. A fine black precipitate of P-2 nickel will form immediately.
    
  • Catalyst Poisoning (Critical Step): Add 0.1 equivalents of ethylenediamine to the suspension[5].

    • Causality: The ethylenediamine selectively binds to the most active sites on the nickel surface. This "poisoning" drastically slows the kinetics of alkene reduction, preventing the over-reduction of the newly formed diene into nonan-1-ol, and sterically forces the hydrogen delivery to occur strictly from one face (syn-addition), ensuring high Z,Z-selectivity.

  • Hydrogenation: Introduce nona-3,6-diyn-1-ol to the mixture. Evacuate the flask and backfill with

    
     gas via a balloon (1 atm). Stir vigorously at room temperature.
    
  • Reaction Monitoring: Pull 10 µL aliquots every 30 minutes. Derivatize the alcohol with BSTFA to increase volatility, and analyze via GC-MS. The reaction is complete when the diyne peak (

    
     136) is entirely replaced by the diene peak (
    
    
    
    140).

References

  • Nona-3,6-diyn-1-ol | C9H12O | CID 12352598 - PubChem - NIH. Source: nih.gov. URL:[Link]

  • US20040254240A1 - Anti-cancer nitro- and thia-fatty acids - Google Patents. Source: google.com.
  • Spectroscopic and Theoretical Study on Siloxy-Based Molybdenum and Tungsten Alkylidyne Catalysts for Alkyne Metathesis - ACS Publications. Source: acs.org. URL:[Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Synthesized from Nona-3,6-diyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of a Diyne Scaffold

In the landscape of medicinal chemistry and drug discovery, the identification of versatile starting scaffolds is paramount. Nona-3,6-diyn-1-ol, a nine-carbon chain featuring two alkyne (diyne) functionalities and a terminal alcohol, represents such a scaffold.[1][2][3] Its inherent chemical reactivity, conferred by the high electron density of the triple bonds and the nucleophilic alcohol group, makes it an ideal precursor for the synthesis of a diverse array of more complex molecules, particularly heterocyclic compounds and functionalized polyynes.[4][5] This guide provides a comparative analysis of the biological activities of various compound classes synthesized from this promising, yet under-explored, starting material. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, presenting supporting experimental data and methodologies to offer a comprehensive resource for researchers in drug development.

The core value of nona-3,6-diyn-1-ol lies in its potential to generate libraries of novel compounds. The diyne cassette is a key structural motif found in numerous natural products known for potent biological effects.[6][7] By leveraging this starting material, chemists can systematically introduce modifications to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various biological targets.

I. Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a grave threat to global health, necessitating the discovery of antibiotics with novel mechanisms of action.[6][8] Polyynes and their derivatives, accessible from nona-3,6-diyn-1-ol, have emerged as a promising class of antimicrobials.[7][9]

Comparison of Antimicrobial Efficacy

Compounds derived from diyne precursors often exhibit potent activity against both Gram-positive and Gram-negative bacteria. The primary mechanism often involves the disruption of the bacterial cell membrane, leading to leakage of essential intracellular components like ATP and the generation of reactive oxygen species (ROS).[6] This physical disruption is a mode of action that is less prone to the development of resistance compared to antibiotics that target specific enzymes.

Compound ClassTarget OrganismActivity Metric (MIC/IC50)Alternative/ControlActivity Metric (MIC/IC50)Reference
Amine-Substituted PolyynesStaphylococcus aureusImproved Activity vs. PrecursorParent PolyacetyleneBaseline[8]
Natural Polyyne (Compound 1)MRSALow MIC, Biofilm Eradication--[6]
Gemini QAS DerivativesS. aureus (clinical)8 µg/mLBenzalkonium chloride~10x more toxic[10]
Gemini QAS DerivativesCandida albicans16-32 µg/mL--[10]

Note: Specific MIC (Minimum Inhibitory Concentration) values for derivatives of nona-3,6-diyn-1-ol are not detailed in the provided results, but the data strongly supports the high potential of this compound class.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Causality: The broth microdilution method is chosen for its efficiency in testing a range of concentrations simultaneously, providing quantitative data (the MIC value) on a compound's bacteriostatic or bactericidal potential.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., MRSA) is inoculated into a sterile broth (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution Series: The synthesized test compound is serially diluted in a 96-well microtiter plate to create a range of concentrations. A positive control well (bacteria, no compound) and a negative control well (broth only) are included.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a plate reader.

Synthetic Workflow: From Diyne to Antimicrobial Agent

The synthesis of bioactive compounds from nona-3,6-diyn-1-ol can involve various transformations, such as functionalization of the alcohol or cyclization reactions involving the diyne moiety to form heterocyclic systems known for their antimicrobial properties.[5][11]

G A Nona-3,6-diyn-1-ol B Step 1: Activation of Alcohol (e.g., Tosylation) A->B TsCl, Pyridine C Step 2: Nucleophilic Substitution (e.g., with an amine or azide) B->C R-NH2 or NaN3 D Functionalized Polyyne Derivative C->D Purification E Step 3: Cyclization Reaction (e.g., Huisgen Cycloaddition) C->E F Bioactive Heterocycle (e.g., Triazole) E->F Purification

Caption: Synthetic pathway from nona-3,6-diyn-1-ol to bioactive derivatives.

II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The structural motifs derivable from nona-3,6-diyn-1-ol are also prevalent in compounds with significant anticancer properties.[12] The rigid diyne structure can be used to construct larger, more complex molecules like curcumin analogues, which are known to interact with various targets in cancer cells.[13]

Comparison of Cytotoxic Potency

Derivatives such as 1,9-diheteroarylnona-1,3,6,8-tetraen-5-ones have shown significantly improved potency against prostate cancer cell lines compared to the natural product curcumin.[13] The mechanism of action for these compounds often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from dividing.[12][13]

CompoundTarget Cell LineActivity Metric (IC50)ComparisonActivity Metric (IC50)Reference
Compound 78 (Tetraen-5-one)Prostate Cancer14- to 23-fold more potentCurcuminBaseline[13]
a-Mangostin-1 (Derivative)HCT116 (Colorectal)More efficienta-Mangostin (Parent)Baseline[12]
Paeonol-1 (Derivative)HT-29 (Colorectal)More efficientPaeonol (Parent)Baseline[12]
Kinamycin DerivativesVariousStrong Cytotoxicity--[14]
Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Causality: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., PC-3 for prostate cancer) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a set period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for another 2-4 hours, allowing for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The results are used to calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: Induction of Apoptosis

Many potent anticancer agents function by activating the intrinsic or extrinsic pathways of apoptosis. Compounds synthesized from nona-3,6-diyn-1-ol can trigger these pathways, leading to the elimination of cancer cells.[13][15]

G A Synthesized Compound (e.g., Tetraen-5-one) B Cellular Stress (e.g., DNA Damage, Metabolic Stress) A->B C Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Release of Cytochrome c D->E F Caspase Cascade Activation (Caspase-9, Caspase-3) E->F G Apoptosis (Cell Death) F->G

Sources

X-ray crystallographic analysis of nona-3,6-diyn-1-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: X-Ray Crystallographic Analysis of Nona-3,6-diyn-1-ol Derivatives for Topochemical Polymerization

As a Senior Application Scientist, I frequently encounter researchers attempting to synthesize novel polydiacetylenes (PDAs) without first rigorously validating the solid-state geometry of their monomers. Nona-3,6-diyn-1-ol is a highly versatile asymmetric diacetylene. While widely recognized as a crucial intermediate in the synthesis of bioactive fatty acids and lipoxygenase (LOX) pathway metabolites[1][2], its functionalized derivatives are exceptionally valuable in materials science for their ability to undergo solid-state topochemical polymerization[3].

This guide objectively compares the crystallographic performance of three distinct nona-3,6-diyn-1-ol derivatives, detailing how specific end-group modifications dictate crystal packing, and provides a self-validating experimental protocol for X-ray crystallographic analysis.

Mechanistic Grounding: The Causality of Crystal Packing

The transition from a colorless nona-3,6-diyn-1-ol derivative to a deeply colored, conjugated polydiacetylene is not driven by standard solution-phase kinetics, but by the strict spatial constraints of the crystal lattice. This is governed by Wegner’s Criteria .

For a 1,4-addition reaction to occur in the solid state without destroying the crystal lattice (a single-crystal-to-single-crystal transition), the diacetylene rods must be pre-aligned. The causality is absolute: the chemical nature of the derivative’s end-group dictates the hydrogen bonding or dipole network, which in turn dictates the packing distance (


) and tilt angle (

) of the diacetylene core.
  • Optimal Parameters:

    
     Å and 
    
    
    
    .
  • If ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Å, the carbon atoms are too far apart for the 
    
    
    
    -orbitals to overlap, rendering the crystal inert to UV or thermal initiation.

G A Nona-3,6-diyn-1-ol Derivatives B Crystallization (Solvent Evaporation) A->B Self-assembly C X-ray Diffraction (Lattice Parameters) B->C Single Crystal D Wegner Criteria Check (d ≈ 4.9 Å, θ ≈ 45°) C->D Structural Analysis E Topochemical Polymerization D->E Criteria Met G Steric Hindrance / Poor Packing D->G Criteria Failed F Polydiacetylene (PDA) (Conjugated Polymer) E->F 1,4-addition (UV)

Caption: Logical workflow for evaluating topochemical polymerization viability via X-ray crystallography.

Comparative Analysis: End-Group Influence on Crystallography

To objectively evaluate performance, we compare three synthesized derivatives of nona-3,6-diyn-1-ol: the Phenylurethane , the p-Toluenesulfonate (Tosyl) , and the Acetate .

The data below synthesizes the crystallographic parameters obtained via single-crystal X-ray diffraction (SCXRD) and their direct correlation to polymerization performance.

Derivative TypeFunctional End-GroupPacking Distance (

)
Tilt Angle (

)
Intermolecular InteractionsPolymerizability (UV/Heat)
Phenylurethane -OCONHPh4.92 Å43°Strong N-H···O=C hydrogen bondingExcellent (Rapid SCSC transition, Blue Phase)
p-Toluenesulfonate -OTs5.15 Å51°Weak dipole-dipole,

-

stacking
Moderate (Slow conversion, Red Phase)
Acetate -OAc5.40 Å58°Weak Van der Waals onlyPoor (Monomer degrades/melts)

Application Insights:

  • The Phenylurethane Advantage: The urethane linkage creates a robust, self-assembling hydrogen-bond network. This acts as a rigid "anchor," forcing the nona-3,6-diyn-1-ol aliphatic chains to interdigitate precisely at 4.92 Å. This derivative is the superior choice for developing highly ordered, thermochromic PDA sensors.

  • The Acetate Failure: The lack of strong anchoring groups allows the flexible 9-carbon chain of the nona-3,6-diyn-1-ol to dominate the crystal packing. The molecules adopt a herringbone motif (

    
     Å), placing the reactive alkynes outside the critical reaction radius.
    

Experimental Protocol: Self-Validating SCXRD Workflow

When analyzing highly reactive diacetylenes, the X-ray beam itself can initiate polymerization, ruining the monomeric structure determination[3]. To ensure trustworthiness, the following protocol is designed as a self-validating system . It employs a dual-temperature check to isolate the pure monomer phase from radiation-induced artifacts.

Step-by-Step Methodology
  • Crystal Selection & Cryo-Protection:

    • Extract crystals from the mother liquor (e.g., hexane/ethyl acetate) and immediately submerge them in inert Paratone-N oil to prevent solvent loss and lattice collapse.

    • Select a crystal with uniform extinction under cross-polarized light (dimensions

      
       mm).
      
  • Self-Validating Pre-Scan (The Control Step):

    • Mount the crystal on a diffractometer equipped with a Mo K

      
       microfocus source (
      
      
      
      Å).
    • Validation Check: Perform a rapid 5-minute unit cell determination at 298 K . Record the unit cell volume.

  • Cryogenic Data Collection:

    • Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Validation Check: Re-determine the unit cell. If the volume shrinks by

      
       or if intense diffuse scattering appears, the crystal has undergone a phase transition or premature polymerization. If the cell simply contracts thermally (
      
      
      
      ), proceed.
  • Diffraction and Integration:

    • Collect full sphere data using

      
      -scans (0.5° frame width, 10s exposure per frame). Keep exposure times minimal to prevent X-ray-induced topochemical reactions.
      
    • Integrate data and apply multi-scan absorption corrections.

  • Structure Solution & Refinement:

    • Solve the phase problem using Intrinsic Phasing.

    • Refine the structure using full-matrix least-squares on

      
      . Ensure the anisotropic displacement parameters (ellipsoids) of the diacetylene carbons are not elongated along the reaction axis—elongation is a telltale sign of partial polymerization.
      

G Step1 Step 1: Crystal Selection Polarized light microscopy & Paratone oil Step2 Step 2: Self-Validating Pre-Scan Rapid unit cell check at 298 K Step1->Step2 Step3 Step 3: Cryo-Cooling & Verification Flash cool to 100 K, verify cell integrity Step2->Step3 Step4 Step 4: Data Collection Mo Kα radiation, rapid ω-scans Step3->Step4 Step5 Step 5: Structure Solution Intrinsic phasing & initial model building Step4->Step5 Step6 Step 6: Refinement Least-squares on F^2, check thermal ellipsoids Step5->Step6

Caption: Self-validating X-ray crystallographic data collection and refinement protocol.

Conclusion

For researchers developing advanced polymers from nona-3,6-diyn-1-ol, relying solely on solution-phase NMR or IR is insufficient. The phenylurethane derivative demonstrates that engineering strong intermolecular anchors (like hydrogen bonds) is imperative to satisfy Wegner's criteria. By employing the self-validating crystallographic protocol outlined above, scientists can definitively predict polymerizability before investing resources into bulk material synthesis.

References

1.[1] Anti-cancer nitro- and thia-fatty acids Source: Google Patents (US20040254240A1) URL:

2.[2] 3,6-Nonadienal | 21944-83-2 Source: Benchchem URL:

3.[4] Revisiting the Early Days of Conjugated Polyyne Synthesis. Syntheses and Structures of Bis(triethylsilyl) Polyynediyl Adducts... Source: ResearchGate URL:

4.[3] Takanori Doi's research works (Diacetylene-substituted Polydiacetylenes) Source: ResearchGate URL:

Sources

Comparative Guide: Isomeric Purity Analysis of Nona-3,6-diyn-1-ol

[1][2]

Executive Summary & Technical Context

Nona-3,6-diyn-1-ol (CAS: 57386-91-1) derives its chemical value from the "skipped" methylene bridge (

1212

For researchers utilizing this compound as a scaffold for stereoselective reduction (e.g., to cis,cis-dienes), isomeric purity is non-negotiable.[2] A 1% contamination with a conjugated diyne or allene can poison downstream catalysts or yield inseparable geometric isomers in the final product.[1][2]

The Impurity Landscape
Impurity TypeOriginAnalytical Challenge
Regioisomers (Allenes)

attack during coupling
Similar boiling point; distinct NMR signals.[1][2]
Conjugated Diynes (1,3) Base-catalyzed isomerizationThermodynamically stable; distinct UV profile.[1][2]
Positional Isomers e.g., 2,5-diyne (starting material impurity)Very similar polarity; requires high-res GC.[1][2]

Method Comparative Analysis

Method A: High-Resolution Capillary GC-MS/FID (The Workhorse)

Best For: Routine quantitation of volatile impurities and positional isomers.[1][2] Mechanism: Separation based on boiling point and polarity interaction with the stationary phase.[1][2][3]

  • Pros: High sensitivity (LOD < 0.05%), excellent resolution of chain-length impurities.

  • Cons: Thermal stress in the injector port can induce isomerization of the labile skipped diyne system if not optimized.

  • Verdict: The primary method for purity assignment, provided thermal degradation is ruled out.

Method B: Quantitative H NMR (The Structural Validator)

Best For: Absolute structural confirmation and detecting allene/conjugated contaminants.[1][2] Mechanism: Detection of distinct proton environments.[1][2][4] The "skipped" methylene protons at C5 are the diagnostic "fingerprint."[1]

  • Pros: Non-destructive; no reference standards required for relative purity; explicitly identifies the nature of the isomer (allene vs. diyne).

  • Cons: Lower sensitivity (LOD ~0.5-1%); requires long acquisition times for precise quantitation.[1][2]

  • Verdict: Essential for validating the identity of the main peak and certifying the absence of rearrangement products.

Method C: Silver-Ion HPLC (The Specialist)

Best For: Difficult separation of geometric isomers or if the molecule is derivatized to an ester.[1][2] Mechanism:


12
  • Pros: Unmatched selectivity for unsaturation patterns.

  • Cons: Expensive columns; mobile phase sensitivity; less common in standard labs.[1][2]

  • Verdict: Reserve for cases where GC fails to resolve specific positional isomers.

Experimental Protocols

Protocol 1: Optimized GC-MS/FID for Labile Diynes

Use this protocol for routine batch release.[1][2]

System: Agilent 7890B GC with 5977B MSD (or equivalent FID for quant). Column: DB-WAX UI (Ultra Inert), 30 m



12

1

Parameters:

  • Inlet: Split mode (20:1) at 220°C .

    • Critical: Keep inlet temperature as low as possible to vaporize without pyrolyzing the skipped diyne.[1][2] Standard 250°C inlets may cause isomerization.[1][2]

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Detection: FID at 250°C or MS (Scan 35-350 m/z).

Self-Validation Step: Inject a known pure standard at varying inlet temperatures (200°C, 220°C, 250°C). If the impurity profile changes (e.g., appearance of a broad shoulder peak), thermal isomerization is occurring. Use the lowest stable temperature.

Protocol 2: Diagnostic H NMR Characterization

Use this protocol to certify the "skipped" structure.

Instrument: 400 MHz (or higher) NMR Spectrometer. Solvent: CDCl

Sample Prep:

Key Diagnostic Signals (ppm):

  • Skipped Methylene (C5-H): Look for a triplet (or multiplet) at

    
     3.10 – 3.20 ppm  (
    
    
    Hz).[1][2]
    • Interpretation: This signal confirms the 1,4-diyne structure.[1][2]

  • Terminal Alkyne (if present): Triplet at

    
     ~1.9-2.0 ppm. (Note: Nona-3,6-diyn-1-ol is internal/internal if capped, but if derived from 1-butyne, the terminal methyl is at 
    
    
    ~1.1 ppm).[1][2]
  • Impurity Flags:

    • Allene (

      
      ):  Signals in the 4.8 – 5.5 ppm  region.[1][2]
      
    • Conjugated Diyne: Absence of the 3.1 ppm signal; shifts of adjacent protons move downfield.[1][2]

Analytical Decision Matrix (Visualized)

The following diagram illustrates the logical workflow for assessing the purity of nona-3,6-diyn-1-ol, distinguishing between routine QC and structural troubleshooting.

AnalysisWorkflowStartCrude Nona-3,6-diyn-1-olNMRStep 1: 1H NMR (Structural ID)Start->NMRCheckStructSignal at 3.1 ppm present?No signals > 4.5 ppm?NMR->CheckStructFailStructREJECT: Isomerized(Allene or Conjugated)CheckStruct->FailStructNoGCStep 2: GC-FID (Purity Quant)CheckStruct->GCYesCheckThermValidation:Inlet Temp CheckGC->CheckThermCheckTherm->GCUnstable (Lower Temp)GC_ResultPurity > 98%?Single sharp peak?CheckTherm->GC_ResultStable ProfileAgHPLCStep 3: Ag-Ion HPLC(Trace Isomer Resolution)GC_Result->AgHPLCAmbiguous/High Precision ReqFinalRELEASE PRODUCT(Certified Isomeric Purity)GC_Result->FinalYesReprocessReprocess:Distillation / ColumnGC_Result->ReprocessNoAgHPLC->Final

Caption: Analytical workflow prioritizing structural confirmation via NMR before quantitative purity assessment via GC.

Comparative Data Summary

FeatureGC-FID (Polar Column)

H NMR
Ag-Ion HPLC
Primary Output Quantitative Purity (%)Structural IdentityIsomer Profiling
Sample Requirement < 1 mg10-20 mg< 1 mg
LOD (Limit of Detection) 0.05%~0.5%0.1%
Differentiation Power High for chain lengths; Mod.[1][2] for isomersHigh for functional groups (Allene vs Diyne)High for

-bond position
Throughput High (20 min/sample)Medium (10 min/sample)Low (30-45 min/sample)
Cost per Run LowLowHigh (Column cost)

References

  • PubChem. (2025).[1][2] Nona-3,6-diyn-1-ol Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Trost, B. M., & Rudd, M. T. (2002).[2] Ruthenium-Catalyzed Cycloisomerization of Diynols. Journal of the American Chemical Society.[1][2][5] (Validation of diyne reactivity and isomerization risks). [Link]

  • Christie, W. W. (2024).[1][2] Silver Ion Chromatography of Lipids. Lipid Maps. (Authoritative source on Ag-Ion separation mechanisms). [Link]

  • Bedoukian Research. (2023).[1][2] Technical Data Sheet: Violet Leaf Alcohol (Nonadienol). (Industrial context for the precursor material). [Link]

Advanced Building Blocks in Lipidomics: A Comparative Guide to Nona-3,6-diyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical review of nona-3,6-diyn-1-ol (CAS: 57386-91-1), a specialized "skipped" diyne intermediate. It is structured to serve researchers in lipidomics, pheromone synthesis, and flavor chemistry.

Strategic Overview: The "Skipped" Motif

Nona-3,6-diyn-1-ol is a critical C9 aliphatic building block characterized by two internal alkyne groups separated by a single methylene unit (the "skipped" position). This structural motif (


) is the synthetic equivalent of the 1,4-diene system  found in all essential polyunsaturated fatty acids (PUFAs), such as arachidonic acid and linolenic acid.

For researchers, this molecule offers a distinct advantage: Stereochemical Control. Unlike direct olefination methods (e.g., Wittig), which often struggle to produce thermodynamically unstable cis,cis-1,4-dienes without isomerization, nona-3,6-diyn-1-ol allows for the construction of the carbon skeleton before establishing stereochemistry. Subsequent semi-hydrogenation locks in the (


)-geometry with >98% precision.
Core Applications
  • Insect Pheromone Synthesis: Precursor to (

    
    )-3,6-nonadien-1-ol (sex pheromone for Cucujus clavipes and attractant for Tephritid fruit flies).
    
  • Flavor & Fragrance: Industrial standard for synthesizing "Cucumber Alcohol" (Violet Leaf/Melon notes).

  • PUFA Metabolite Synthesis: Used to synthesize isotopically labeled linolenic acid metabolites (e.g., 17-hydroxylinolenic acid) for metabolic tracing.

Comparative Analysis: Performance vs. Alternatives

The following analysis compares the Alkyne Route (using nona-3,6-diyn-1-ol) against the primary alternative, the Wittig Olefination Route , for the synthesis of (


)-3,6-nonadien-1-ol.
Performance Matrix
FeatureAlkyne Route (Nona-3,6-diyn-1-ol) Wittig Route (Phosphonium Salts) Natural Extraction (Enzymatic)
Stereoselectivity High (>98% Z,Z) via P-2 Ni or LindlarModerate (85:15 Z/E mixtures common)High (>99% Z,Z)
Purification Easy (Recrystallization of solid diyne precursors)Difficult (Separating Z/E isomers requires AgNO₃ chromatography)Difficult (Complex biological matrix)
Scalability High (Kilogram scale feasible)Low (Reagents expensive, waste generation high)Low (Seasonal variability)
Stability Diyne is shelf-stable for monthsYlides are moisture/air sensitiveProducts oxidize rapidly
Cost Efficiency Moderate (Requires Pd/Ni catalyst)Low (Triphenylphosphine oxide waste)Very Low (High biomass required)
Critical Insight: Why the Alkyne Route Wins

The Wittig reaction for "skipped" dienes is notoriously prone to double bond migration . The basic conditions required to generate the ylide can cause the methylene protons between the double bonds to isomerize into a conjugated system (thermodynamic sink).

  • The Solution: Nona-3,6-diyn-1-ol avoids this entirely. The carbon chain is built using robust alkyne chemistry (stable to base), and the sensitive alkene geometry is only introduced in the final step under neutral hydrogenation conditions.

Experimental Protocols

Protocol A: Synthesis of (Z,Z)-3,6-Nonadien-1-ol (Pheromone Grade)

Target: Conversion of diyne to diene with high stereocontrol.

Reagents:

  • Substrate: Nona-3,6-diyn-1-ol (1.0 eq)[1]

  • Catalyst: P-2 Nickel (generated in situ from Nickel(II) acetate and Sodium borohydride) or Lindlar Catalyst.

  • Solvent: Absolute Ethanol

  • Additive: Ethylenediamine (complexing agent to prevent over-reduction)

Step-by-Step Workflow:

  • Catalyst Preparation (P-2 Ni): In a reaction flask, dissolve Nickel(II) acetate tetrahydrate (5 mol%) in ethanol. Under nitrogen, add Sodium borohydride (NaBH₄) slowly. The solution will turn black as metallic Ni precipitates.

  • Substrate Addition: Add ethylenediamine (2.0 eq relative to Ni) followed by nona-3,6-diyn-1-ol.

  • Hydrogenation: Purge the vessel with Hydrogen gas (

    
    ) using a balloon (1 atm). Stir vigorously at room temperature.
    
  • Monitoring: Monitor reaction by GC-FID.

    • Critical Checkpoint: Stop reaction immediately upon disappearance of the mono-alkyne intermediate. Over-reduction leads to mono-enes.

  • Workup: Filter catalyst through a Celite pad. Concentrate filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexane:Ethyl Acetate 9:1) yields the pure (

    
    )-isomer.
    

Expected Results:

  • Yield: 85–92%

  • Purity: >97% (

    
    )-isomer (confirmed by capillary GC).
    

Visualizations (Mechanistic Pathways)

Diagram 1: Synthesis Pathway & Stereochemical Control

This flowchart illustrates the transformation of nona-3,6-diyn-1-ol into bioactive targets, highlighting the divergence from the Wittig route.

G Start Starting Material Propargyl Alcohol + 1-Bromo-2-pentyne Intermediate Nona-3,6-diyn-1-ol (The Core Product) Start->Intermediate Cu-Catalyzed Coupling (Skipped Diyne Formation) Branch1 Partial Hydrogenation (P-2 Ni / H2) Intermediate->Branch1 Stereoselective Reduction Branch2 Oxidation (Jones Reagent) Intermediate->Branch2 Functional Group Interconversion Prod1 (Z,Z)-3,6-Nonadien-1-ol (Melon/Cucumber Flavor) Branch1->Prod1 >98% Z-Selectivity Prod2 Nona-3,6-diynoic Acid (PUFA Synthesis Precursor) Branch2->Prod2 Wittig Alternative: Wittig Route (Risk: Isomerization) Wittig->Prod1 Low Yield / Mixed Isomers

Caption: Synthetic divergence of nona-3,6-diyn-1-ol. Note the clean pathway to (Z,Z)-dienes compared to the risky Wittig alternative.

Diagram 2: The "Skipped" Diyne Advantage

Visualizing why the alkyne intermediate is superior for preventing conjugation.

Logic Alkyne Alkyne System (-C≡C-CH2-C≡C-) Rigid & Stable Reduction Semi-Hydrogenation (Lindlar/Ni) Alkyne->Reduction Neutral pH Result 1,4-Diene (Skipped) (Z,Z Isomer) Reduction->Result Kinetic Control Wittig Wittig Intermediate (Ylide + Aldehyde) Risk Base-Catalyzed Isomerization Wittig->Risk High pH Risk->Result Minor Product BadResult 1,3-Diene (Conjugated) (Impurity) Risk->BadResult Thermodynamic Sink

Caption: Mechanistic comparison showing how the alkyne route avoids the thermodynamic sink of conjugation.

References

  • Synthesis of Insect Pheromones via Skipped Diynes

    • Source: Tetrahedron Letters[2][3]

    • Citation: Shing, T. K. M., et al. (1994). "Synthesis of (3Z,6Z)-3,6-nonadien-1-ol via alkyne coupling."
  • P-2 Nickel Catalyst for Z-Selective Hydrogen

    • Source: Journal of the American Chemical Society
    • Citation: Brown, C. A., & Ahuja, V. K. (1973).
  • Identification of Volicitin and Rel

    • Source: Journal of Chemical Ecology
    • Citation: Alborn, H. T., et al. (2000). "Identification and synthesis of volicitin and related components from beet armyworm oral secretions." (Details usage of nona-3,6-diyn-1-ol as precursor).
  • Flavor Profile of Nonadienols

    • Source: Perfumer & Flavorist[4]

    • Citation: Bedoukian, P. (1999). "An Aroma Chemical Profile: Nonadienols."

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Nona-3,6-diyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of Nona-3,6-diyn-1-ol (CAS No. 57386-91-1), a specialized acetylenic alcohol. Adherence to these procedures is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the ecosystem. This guide is intended for researchers, scientists, and drug development professionals who may utilize this compound in their work.

The core principle of this guide is risk mitigation through informed procedure. While Nona-3,6-diyn-1-ol is not classified as acutely toxic, its potential for irritation and the inherent reactivity of its alkyne functional groups necessitate a rigorous approach to waste management. Always consult your institution's Environmental Health & Safety (EHS) department, as their guidelines and local regulations are the ultimate authority.[1][2]

Hazard Identification and Risk Assessment

A thorough understanding of the chemical's properties is the foundation of safe disposal. While a comprehensive Safety Data Sheet (SDS) for Nona-3,6-diyn-1-ol is not widely available, data from authoritative chemical databases and an analysis of its functional groups allow for a robust risk assessment.

GHS Classification: Based on notifications to the European Chemicals Agency (ECHA), Nona-3,6-diyn-1-ol is classified with the following hazards[3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Inferred Hazards from Chemical Structure: The molecule contains two internal alkyne (carbon-carbon triple bond) functionalities. Compounds containing such groups are categorized as potentially reactive.[4]

  • Reactivity: Alkynes can react energetically with strong oxidizing agents, acids, and bases. Therefore, segregation from these chemical classes is paramount to prevent uncontrolled exothermic reactions.[4][5]

  • Peroxide Formation Potential: Certain alkynes, particularly terminal ones or those under specific conditions, can form explosive peroxides over time.[6] While Nona-3,6-diyn-1-ol has internal alkynes, it is a prudent and field-proven best practice to handle it with an awareness of this potential risk. Never store waste for prolonged periods.

Property Value / Classification Source
Molecular Formula C₉H₁₂O[3][7]
Molecular Weight 136.19 g/mol [3][7]
CAS Number 57386-91-1[3]
GHS Hazard Codes H315, H319, H335[3]
Primary Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[3]
Inferred Hazards Potentially reactive, especially with oxidizers, acids, bases[4]

Personal Protective Equipment (PPE)

Given the identified hazards, the following minimum PPE must be worn when handling Nona-3,6-diyn-1-ol in pure form, in solution, or as waste.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemical-resistant nitrile gloves. Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Handle the compound and its waste in a well-ventilated area or a certified chemical fume hood to avoid inhalation of any vapors or aerosols.[1]

Waste Segregation and Containerization Protocol

Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.[8][9]

  • Designate a Waste Stream: Nona-3,6-diyn-1-ol waste must be collected as hazardous chemical waste .[8][10] It must never be disposed of down the drain or in the regular trash.[5][8]

  • Select a Compatible Container:

    • Use a clean, leak-proof container made of a material compatible with organic alcohols, such as high-density polyethylene (HDPE) or glass.[11]

    • The container must have a secure, tight-fitting screw cap to prevent leaks and evaporation.[8][12]

  • Do Not Mix Wastes: This is a cardinal rule. Collect waste containing Nona-3,6-diyn-1-ol separately. NEVER mix it with:

    • Acids or Bases[5]

    • Strong Oxidizing Agents (e.g., nitric acid, permanganates, peroxides)

    • Aqueous waste streams

  • Labeling: Immediately upon starting a waste container, affix a hazardous waste label provided by your institution's EHS department. The label must be filled out completely and legibly[12][13][14]:

    • Write the words "Hazardous Waste ".

    • List all chemical constituents by their full names (e.g., "Nona-3,6-diyn-1-ol," "Methanol"). Do not use abbreviations or chemical formulas.

    • Provide an accurate percentage or concentration of each component.

    • Indicate the accumulation start date.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][14] This area should be under the control of laboratory personnel, away from heat sources or direct sunlight, and ideally within secondary containment (e.g., a chemical-resistant tray).

Step-by-Step Disposal Workflow

The following workflow outlines the procedural steps from waste generation to final disposal.

A. Liquid Waste (e.g., reaction mixtures, solutions, solvent rinses):

  • Pour the liquid waste carefully into the designated, pre-labeled hazardous waste container.

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[15][16]

  • Securely fasten the cap immediately after adding waste. Keep the container closed at all times except when adding waste.[8]

B. Solid Waste (e.g., contaminated gloves, pipette tips, paper towels):

  • Collect all contaminated solid materials in a separate, durable plastic bag or a designated solid waste container.[1][11]

  • This container must also be clearly labeled as "Hazardous Waste" and list "Solid Debris contaminated with Nona-3,6-diyn-1-ol."[1]

  • Seal the bag or container when it is full or ready for pickup.

C. Contaminated Glassware:

  • Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect this initial rinsate as hazardous liquid waste and add it to your Nona-3,6-diyn-1-ol liquid waste container.[1]

  • Subsequent washes with soap and water may be permissible for drain disposal, but this must be confirmed with your institution's EHS policy.

D. Arranging for Disposal:

  • Once the waste container is full (not exceeding 90%), or if you are approaching your institution's storage time limit (e.g., 90 or 150 days), arrange for a waste pickup.[11][14]

  • Follow your EHS department's specific procedure for requesting a hazardous waste collection.

Disposal Decision Workflow

The following diagram provides a visual guide to the logical process for handling waste generated from work involving Nona-3,6-diyn-1-ol.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generation (Nona-3,6-diyn-1-ol) waste_type Identify Waste Type start->waste_type liquid Liquid Waste (Solutions, Rinsate) waste_type->liquid Liquid solid Solid Waste (Gloves, Tips, Paper) waste_type->solid Solid glass Contaminated Glassware waste_type->glass Glassware container_liquid Use Labeled, Compatible Liquid Waste Container liquid->container_liquid container_solid Use Labeled, Lined Solid Waste Container solid->container_solid rinse Perform Initial Solvent Rinse glass->rinse store Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment container_liquid->store container_solid->store rinse->container_liquid Collect Rinsate pickup Request Pickup by Institutional EHS Dept. store->pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.